molecular formula C9H7ClO4 B3024533 (2-Chloro-4-formylphenoxy)acetic acid CAS No. 52268-20-9

(2-Chloro-4-formylphenoxy)acetic acid

Cat. No.: B3024533
CAS No.: 52268-20-9
M. Wt: 214.6 g/mol
InChI Key: DRHXJZFYAKPTSI-UHFFFAOYSA-N
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Description

(2-Chloro-4-formylphenoxy)acetic acid is a useful research compound. Its molecular formula is C9H7ClO4 and its molecular weight is 214.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Chloro-4-formylphenoxy)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloro-4-formylphenoxy)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloro-4-formylphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO4/c10-7-3-6(4-11)1-2-8(7)14-5-9(12)13/h1-4H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHXJZFYAKPTSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Cl)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358269
Record name (2-chloro-4-formylphenoxy)acetic acid
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Molecular Weight

214.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52268-20-9
Record name (2-chloro-4-formylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-chloro-4-formylphenoxy)acetic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

pKa values of (2-Chloro-4-formylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of (2-Chloro-4-formylphenoxy)acetic acid: Focus on pKa Determination and Influencing Factors

Authored by: A Senior Application Scientist

Abstract

(2-Chloro-4-formylphenoxy)acetic acid is a multifaceted organic compound with potential applications in pharmaceutical and agrochemical research. A thorough understanding of its physicochemical properties, particularly its acid dissociation constant (pKa), is paramount for predicting its behavior in biological and chemical systems. This guide provides a comprehensive overview of the theoretical underpinnings of the pKa of (2-Chloro-4-formylphenoxy)acetic acid, detailed experimental protocols for its empirical determination, and an analysis of the structural elements that govern its acidity. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction: The Significance of pKa in Molecular Science

The acid dissociation constant (pKa) is a critical parameter that quantifies the strength of an acid in a solution.[1] It fundamentally influences a molecule's ionization state at a given pH, which in turn dictates its solubility, lipophilicity, membrane permeability, and binding interactions with biological targets. For a compound like (2-Chloro-4-formylphenoxy)acetic acid, which possesses a carboxylic acid moiety, the pKa value is a key determinant of its pharmacokinetic and pharmacodynamic profile.

This guide will delve into the specific structural attributes of (2-Chloro-4-formylphenoxy)acetic acid and their anticipated impact on its acidity. Furthermore, it will provide detailed, field-proven methodologies for the experimental determination of its pKa, ensuring accuracy and reproducibility in a laboratory setting.

Theoretical Framework: Predicting the Acidity of (2-Chloro-4-formylphenoxy)acetic acid

The acidity of (2-Chloro-4-formylphenoxy)acetic acid is primarily attributed to the carboxylic acid group (-COOH). The pKa of this group is influenced by the electronic effects of the substituents on the phenoxy ring. In this molecule, we have two key substituents to consider: a chloro group at the 2-position and a formyl group at the 4-position.

  • Inductive Effects : The chloro and formyl groups are both electron-withdrawing groups.[2] Through the inductive effect, they pull electron density away from the aromatic ring and, subsequently, from the carboxylic acid group. This stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid (i.e., lowering its pKa).[2]

  • Resonance Effects : The formyl group (-CHO) is a deactivating group that withdraws electrons from the aromatic ring via resonance. This delocalization of electron density further stabilizes the phenoxy ring and, by extension, the carboxylate anion. The chloro group also has a weak deactivating resonance effect. These resonance effects, in conjunction with the inductive effects, are expected to make (2-Chloro-4-formylphenoxy)acetic acid a stronger acid than unsubstituted phenoxyacetic acid.

Based on these substituent effects, it is reasonable to predict that the pKa of (2-Chloro-4-formylphenoxy)acetic acid will be lower than that of phenoxyacetic acid itself. For context, the pKa of the related compound, (4-formylphenoxy)acetic acid, has a predicted pKa of approximately 3.04.[3] The addition of an electron-withdrawing chloro group at the 2-position would likely lower this value further.

Experimental Determination of pKa

Accurate determination of the pKa value requires precise experimental techniques. The two most common and reliable methods for determining the pKa of carboxylic acids are potentiometric titration and UV-Vis spectrophotometry.[4]

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[4][5] It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (the weak acid, in this case, (2-Chloro-4-formylphenoxy)acetic acid) while monitoring the pH of the solution with a calibrated pH meter.[6]

3.1.1. Experimental Protocol for Potentiometric Titration

Materials and Reagents:

  • (2-Chloro-4-formylphenoxy)acetic acid

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized water (carbonate-free)

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette (10 mL or 25 mL)

  • Beaker (100 mL)

Step-by-Step Procedure:

  • Preparation of the Analyte Solution: Accurately weigh a sample of (2-Chloro-4-formylphenoxy)acetic acid and dissolve it in a known volume of deionized water to achieve a concentration of approximately 1-10 mM.[6] A co-solvent such as methanol may be used if the compound has low aqueous solubility, but it's important to note that this will yield an apparent pKa (pKa') specific to that solvent system.[5]

  • Ionic Strength Adjustment: Add a sufficient amount of KCl to the analyte solution to maintain a constant ionic strength (e.g., 0.15 M).[6]

  • Initial pH Adjustment: If necessary, add a small amount of 0.1 M HCl to the solution to ensure the starting pH is low enough for the carboxylic acid to be fully protonated.

  • Titration: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode. Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution from the burette.

  • Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize before proceeding. Continue the titration well past the equivalence point.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the acid has been neutralized.[7] This can be determined from the inflection point of the titration curve.[7]

3.1.2. Self-Validating System for Potentiometric Titration

To ensure the trustworthiness of the results, the following checks should be implemented:

  • Calibration: The pH meter must be calibrated with at least three standard buffer solutions (e.g., pH 4, 7, and 10) before the experiment.[6]

  • Blank Titration: Perform a blank titration with the same solvent system (water and any co-solvent) to account for any acidic or basic impurities.

  • Reproducibility: Repeat the titration at least three times to ensure the results are reproducible.

3.1.3. Visualization of the Potentiometric Titration Workflow

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Prep_Analyte Prepare Analyte Solution (1-10 mM) Adjust_Ionic Adjust Ionic Strength (e.g., 0.15 M KCl) Prep_Analyte->Adjust_Ionic Adjust_pH Adjust Initial pH (e.g., with HCl) Adjust_Ionic->Adjust_pH Titrate Titrate with Standardized NaOH Adjust_pH->Titrate Record_pH Record pH after each addition Titrate->Record_pH Incremental additions Plot_Curve Plot pH vs. Volume of NaOH Record_pH->Plot_Curve Determine_pKa Determine pKa at Half-Equivalence Point Plot_Curve->Determine_pKa

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is another powerful technique for pKa determination, particularly for compounds that possess a chromophore close to the ionizable group and exhibit a change in their UV-Vis spectrum upon ionization.[8] This method is more sensitive than potentiometric titration and requires a smaller amount of the sample.[5]

3.2.1. Experimental Protocol for UV-Vis Spectrophotometry

Materials and Reagents:

  • (2-Chloro-4-formylphenoxy)acetic acid

  • A series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 2 to pH 12).

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Step-by-Step Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of (2-Chloro-4-formylphenoxy)acetic acid in a suitable solvent (e.g., methanol or DMSO).

  • Preparation of Sample Solutions: Prepare a series of sample solutions by diluting the stock solution into the different buffer solutions to a final concentration that gives a measurable absorbance (typically in the micromolar range).

  • Spectral Acquisition: Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each sample solution.[8]

  • Data Analysis:

    • Identify the wavelength(s) at which the absorbance changes significantly with pH.

    • Plot the absorbance at a selected wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve.[9]

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH - log[(A - A_HA) / (A_A- - A)], where A is the absorbance at a given pH, A_HA is the absorbance of the fully protonated species, and A_A- is the absorbance of the fully deprotonated species.[10]

3.2.2. Self-Validating System for UV-Vis Spectrophotometry
  • Purity of the Compound: Ensure the purity of the (2-Chloro-4-formylphenoxy)acetic acid sample, as impurities that absorb in the same UV range can interfere with the measurements.[5]

  • Buffer Effects: Confirm that the buffer components do not interact with the analyte or absorb significantly at the analytical wavelength.

  • Multi-Wavelength Analysis: For more robust results, analyze the data at multiple wavelengths where significant spectral changes occur.[5]

3.2.3. Visualization of the UV-Vis Spectrophotometry Workflow

UV_Vis_Workflow cluster_samples Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep_Stock Prepare Stock Solution of Analyte Dilute Dilute Stock into Buffers Prep_Stock->Dilute Prep_Buffers Prepare Buffer Solutions (Varying pH) Prep_Buffers->Dilute Record_Spectra Record UV-Vis Spectra Dilute->Record_Spectra Plot_Abs_vs_pH Plot Absorbance vs. pH Record_Spectra->Plot_Abs_vs_pH Determine_pKa Determine pKa from Sigmoidal Curve Plot_Abs_vs_pH->Determine_pKa

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Data Presentation

The experimentally determined pKa values for (2-Chloro-4-formylphenoxy)acetic acid should be summarized in a clear and concise table for easy comparison and interpretation.

Experimental MethodReplicate 1Replicate 2Replicate 3Mean pKaStandard Deviation
Potentiometric TitrationValueValueValueValueValue
UV-Vis SpectrophotometryValueValueValueValueValue

Conclusion

References

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide.
  • American Chemical Society. (2020, June 19). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water.
  • National Center for Biotechnology Information. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration.
  • National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values.
  • Tripod. (n.d.). pKa of a dye: UV-VIS Spectroscopy.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Asian Publication Corporation. (n.d.). Potentiometric and Conductometric Measurements of Dicarboxylic Acids in Non-Aqueous Solvents.
  • The Royal Society of Chemistry. (n.d.). Contents.
  • SciSpace. (n.d.). Absolute pKa determinations for substituted phenols.
  • Scribd. (n.d.). Acidity Factors: pKa and Substituent Effects.
  • ResearchGate. (2020, April 29). (PDF) Substituent effects on the physical properties and pKa of phenol.
  • National Center for Biotechnology Information. (n.d.). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model.
  • University of the West Indies at Mona. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid.
  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity.
  • University of Louisiana at Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa.
  • PubMed. (2006, September 1). Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents.
  • The University of Liverpool Repository. (2021, June 13). pKa Determination in non-Aqueous Solvents and.
  • Eureka | Patsnap. (2021, December 21). Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone.
  • BLDpharm. (n.d.). 52268-20-9|2-(2-Chloro-4-formylphenoxy)acetic acid.
  • PubChemLite. (n.d.). 2-(2-chloro-4-formylphenoxy)acetic acid (C9H7ClO4).
  • National Institutes of Health. (n.d.). Acetic acid, 2-(4-formylphenoxy)- | C9H8O4 | CID 89177 - PubChem.
  • ChemicalBook. (2026, January 13). 4-Formylphenoxyacetic acid | 22042-71-3.
  • US EPA. (2023, November 1). Acetic acid, 2-(4-formylphenoxy)- - Substance Details - SRS.

Sources

Thermophysical Profiling of (2-Chloro-4-formylphenoxy)acetic acid: Melting Point, Boiling Point, and Methodological Validation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Molecular Architecture

(2-Chloro-4-formylphenoxy)acetic acid (CAS: 52268-20-9) is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including tricyclic piperidine derivatives targeting neurological disorders [1]. For drug development professionals and formulation scientists, understanding the precise thermophysical properties of this intermediate is not merely a matter of characterization—it is a fundamental requirement for designing scalable, safe, and efficient downstream purification and reaction workflows.

This whitepaper provides an in-depth analysis of the melting and boiling points of (2-Chloro-4-formylphenoxy)acetic acid, explaining the molecular causality behind these metrics and detailing self-validating experimental protocols for their verification.

Quantitative Thermophysical Profile

The following table summarizes the key physical properties of the compound, synthesized from authoritative chemical databases and predictive models [2] [3].

PropertyValueMethod / Source
CAS Number 52268-20-9Standard Identifier
Molecular Formula C₉H₇ClO₄Structural Calculation
Molecular Weight 214.60 g/mol Structural Calculation
Melting Point >140.0 °CExperimental /1 [3]
Boiling Point 395.7 °C to 457.0 ± 45.0 °C (at 760 mmHg)Calculated / [2], 1 [3]
Density 1.448 g/cm³Calculated / [2]

Mechanistic Causality of Thermophysical Properties

To optimize synthetic workflows, chemists must understand why this compound exhibits a relatively high melting point and an exceptionally high boiling point. The answers lie in its intermolecular forces (IMFs) and structural geometry.

The Causality of the High Melting Point (>140 °C)

The solid-state stability of (2-Chloro-4-formylphenoxy)acetic acid is governed by three distinct structural features:

  • Carboxylic Acid Dimerization: The terminal acetic acid moiety acts as both a strong hydrogen bond donor and acceptor. In the crystal lattice, these molecules form highly stable, eight-membered cyclic dimers via intermolecular hydrogen bonding. Breaking these dimers requires significant thermal energy.

  • Aromatic

    
     Stacking:  The planar phenoxy ring allows the molecules to pack tightly in the crystal lattice, maximizing van der Waals contact area.
    
  • Dipole-Dipole Interactions: The highly electronegative oxygen in the formyl (-CHO) group and the electron-withdrawing chloro (-Cl) substituent create strong permanent dipoles across the molecule, further locking the lattice in place.

The Causality of the Extreme Boiling Point (~395–457 °C)

While hydrogen bonding dictates the melting point, the boiling point is heavily influenced by the energy required to completely separate molecules in the liquid phase into a gas.

  • Polarizability of Chlorine: The heavy chlorine atom possesses a large electron cloud that is highly polarizable. This drastically increases the London dispersion forces in the liquid state.

  • Thermal Degradation vs. Boiling: In practical laboratory settings, a boiling point approaching 400 °C means the compound will likely undergo thermal decomposition (e.g., decarboxylation of the acetic acid group) before it ever reaches a true vapor phase at standard atmospheric pressure (760 mmHg).

Self-Validating Experimental Protocols

Relying on calculated values for extreme thermophysical properties introduces risk into process chemistry. The following protocols are designed as self-validating systems , meaning the analytical instrument proves its own accuracy immediately prior to sample measurement.

Protocol A: Melting Point Determination via Differential Scanning Calorimetry (DSC)
  • Self-Validation Mechanism: Before the sample run, the DSC automatically executes a micro-melt of a certified Indium standard (

    
     = 156.6 °C). If the onset temperature deviates by > ±0.1 °C, the system locks and requires recalibration. Because Indium's melting point is close to the expected >140 °C range of our compound, this ensures absolute baseline trustworthiness.
    

Step-by-Step Workflow:

  • Preparation: Weigh 2.0 to 5.0 mg of (2-Chloro-4-formylphenoxy)acetic acid into a standard aluminum DSC pan. Crimp the lid to ensure optimal thermal contact.

  • Purge: Place the pan in the DSC cell under a continuous dry nitrogen purge (50 mL/min) to prevent oxidative degradation during heating.

  • Method Execution: Equilibrate the sample at 25 °C for 2 minutes. Initiate a linear heating ramp of 10 °C/min up to 200 °C.

  • Data Analysis: Identify the first major endothermic peak. The extrapolated onset temperature of this peak represents the true thermodynamic melting point.

Protocol B: Boiling Point / Decomposition Profiling via Thermogravimetric Analysis (TGA)
  • Causality for Method Choice: Because the theoretical boiling point (395.7 °C) is dangerously close to the compound's decomposition threshold, traditional ebulliometry will fail. TGA must be used to differentiate between evaporation and thermal cracking.

  • Self-Validation Mechanism: The thermobalance is validated using a Curie point reference standard (e.g., Nickel,

    
     = 353 °C) under a magnetic field. The apparent weight loss at the exact Curie point verifies the thermocouple's accuracy in the high-temperature regime.
    

Step-by-Step Workflow:

  • Preparation: Load 10.0 mg of the sample into a pre-tared platinum crucible.

  • Method Execution: Ramp the temperature at 20 °C/min from ambient to 600 °C under an inert argon atmosphere.

  • Data Analysis: Monitor the first derivative of the weight loss curve (DTG). A sharp, single-step weight loss without residual char indicates boiling/evaporation. Multiple weight loss steps or significant carbonaceous residue indicate that the "boiling point" is actually a thermal decomposition event.

Impact on Drug Development Workflows

The thermophysical profile of (2-Chloro-4-formylphenoxy)acetic acid directly dictates how process chemists must handle it during API synthesis.

Because the boiling point is excessively high, distillation is strictly precluded as a purification method due to the risk of thermal degradation. Consequently, process engineers must leverage the compound's high melting point (>140 °C). High-melting compounds typically form highly ordered, stable crystals, making recrystallization (e.g., from ethanol/water or ethyl acetate/heptane systems) the most scalable and scientifically sound purification strategy.

Workflow Compound (2-Chloro-4-formylphenoxy) acetic acid DSC DSC Analysis Self-Validating MP Det. Compound->DSC Solid-state profiling TGA TGA / Micro-ebulliometry BP Estimation Compound->TGA Liquid/Vapor profiling Purification Purification Strategy: Recrystallization DSC->Purification MP >140°C drives solvent selection TGA->Purification BP ~395°C precludes distillation Synthesis Downstream API Synthesis (e.g., Piperidine derivatives) Purification->Synthesis High-purity intermediate

Figure 1: Thermophysical property validation and its impact on the downstream synthetic workflow.

References

  • Google Patents. "WO2016177690A1 - Tricyclic piperidine compounds." Google Patents.
  • BOC Sciences. "CAS 52268-20-9 (CHEMBRDG-BB 4008742) Properties." BOC Sciences.
  • Delta-f. "分析科学-德尔塔(Delta) - 专注化学试剂、生物试剂、分析试剂等研发." Delta-f.

Sources

Strategic Procurement & Technical Profile: (2-Chloro-4-formylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Procurement & Technical Profile of (2-Chloro-4-formylphenoxy)acetic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Procurement Specialists

Executive Summary

(2-Chloro-4-formylphenoxy)acetic acid (CAS: 52268-20-9) is a specialized halogenated building block critical to the synthesis of phenoxyacetic acid derivatives. Structurally analogous to the loop diuretic ethacrynic acid , it serves as a pivotal scaffold in the development of diuretic agents, antimicrobial Schiff bases, and photoredox substrates.

This guide provides a technical procurement strategy, establishing the chemical’s identity, validating its purity, and mapping its supply chain. It moves beyond simple catalog listing to offer a decision-making framework for researchers requiring high-fidelity intermediates.

Chemical Identity & Technical Specifications

Before procurement, the identity of the compound must be rigorously defined to avoid isomer confusion—specifically distinguishing it from its isomer, (4-chloro-2-formylphenoxy)acetic acid.

Core Data Profile
ParameterSpecification
Chemical Name (2-Chloro-4-formylphenoxy)acetic acid
CAS Number 52268-20-9
Molecular Formula C₉H₇ClO₄
Molecular Weight 214.60 g/mol
MDL Number MFCD03030919
Structural Key 2-Chloro substituent (ortho to ether), 4-Formyl substituent (para to ether).
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water (acidic pH).
Critical Isomer Distinction

Warning: Vendors often list "Chloroformylphenoxyacetic acid" ambiguously. You must verify the substitution pattern:

  • Target (CAS 52268-20-9): Cl at position 2, CHO at position 4. Derived from 3-chloro-4-hydroxybenzaldehyde.

  • Common Isomer (CAS 14440-47-2): Cl at position 4, CHO at position 2. Derived from 5-chloro-2-hydroxybenzaldehyde.

Market Analysis: Suppliers & Pricing

The market for this compound is tiered between "Catalog Stock" (Research Scale) and "Custom Synthesis" (Bulk Scale).

Supplier Landscape
TierSupplier TypeRepresentative VendorsTypical Lead Time
Tier 1 Global CatalogsBLDpharm, Sigma-Aldrich (Rare Chemical Library)1–2 Weeks
Tier 2 Regional DistributorsFluorochem (UK/EU), Ambeed (US)3–5 Days
Tier 3 Bulk/CustomMolCore, ChemShuttle4–6 Weeks
Price Benchmarking (Q1 2026 Estimates)

Pricing is volatile and volume-dependent. The following are estimated benchmarks for budgeting.

QuantityPrice Range (USD)Unit Cost ($/g)Procurement Strategy
100 mg $45 – $65$450 – $650Direct Catalog Purchase (Speed priority)
1 g $120 – $180$120 – $180Compare Tier 1 vs. Tier 2
5 g $350 – $500$70 – $100Request Quote (RFQ) recommended
25 g+ Enquire< $40Custom Synthesis required

Procurement Insight: For quantities >5g, do not pay catalog prices. Issue an RFQ (Request for Quote) specifying "Research Grade (>97%)" to Tier 3 suppliers, as this compound is easily synthesized in bulk.

Technical Application & Synthesis Workflows

Understanding the synthesis of this compound allows researchers to validate its quality or synthesize it in-house if supply chain disruptions occur.

Synthesis Pathway (The "Expertise" Pillar)

The synthesis follows a classic Williamson Ether Synthesis . The choice of 3-chloro-4-hydroxybenzaldehyde as the starting material dictates the correct regiochemistry (2-Cl, 4-CHO product).

Reaction Logic:

  • Deprotonation: The phenolic hydroxyl is more acidic than the aldehyde protons, allowing selective deprotonation by K₂CO₃.

  • SN2 Attack: The phenoxide attacks the alpha-carbon of the chloroacetate/bromoacetate.

  • Hydrolysis: If an ester is used (e.g., methyl bromoacetate), a hydrolysis step is required to yield the free acid.

SynthesisWorkflow Start Precursor: 3-Chloro-4-hydroxybenzaldehyde Base Base/Solvent: K2CO3 / DMF 80°C, 4h Start->Base Reagent Reagent: Chloroacetic Acid (or Methyl Bromoacetate) Reagent->Base Inter Intermediate: Ester Derivative Base->Inter SN2 Etherification Product Target Product: (2-Chloro-4-formylphenoxy)acetic acid (CAS 52268-20-9) Base->Product If Acid Used Directly Hydrolysis Hydrolysis: NaOH / H2O then HCl workup Inter->Hydrolysis If Ester Used Hydrolysis->Product

Figure 1: Synthetic pathway for (2-Chloro-4-formylphenoxy)acetic acid via Williamson ether synthesis.

Research Applications
  • Ethacrynic Acid Analogs (Diuretics/Anti-cancer):

    • This compound serves as a "truncated" scaffold of ethacrynic acid. Researchers react the 4-formyl group via aldol condensation or Wittig reaction to attach the characteristic

      
      -unsaturated ketone tail required for glutathione-S-transferase (GST) inhibition.
      
  • Schiff Base Antimicrobials:

    • Reaction with aromatic amines yields Schiff bases (imines) which have demonstrated efficacy against S. aureus and E. coli [4].

  • Photoredox Chemistry:

    • Used as a radical precursor in decarboxylative coupling reactions under LED irradiation [1].

Quality Control & Handling Protocol

To ensure "Self-Validating" research, perform the following checks upon receipt of the chemical.

Identity Verification (NMR)
  • Solvent: DMSO-d₆

  • Key Signals:

    • 
       ppm (s, 1H, CHO) – Confirms aldehyde integrity (no oxidation to acid).
      
    • 
       ppm (s, 2H, O-CH₂-COOH) – Confirms ether linkage.
      
    • Aromatic Region: 3 protons. Look for a doublet (d) at

      
       ppm (H at C6, ortho to ether) and a doublet of doublets (dd) or meta-coupling signals for H at C3/C5.
      
Storage & Stability
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under Argon/Nitrogen. The aldehyde group is susceptible to autoxidation to carboxylic acid (forming 2-chloro-4-carboxyphenoxyacetic acid) upon prolonged air exposure.

References

  • Royal Society of Chemistry. (2020). Synthesis of 2-(2-formylphenoxy)acetic acids via Photoredox Catalysis. Retrieved from [Link]

  • PubChem. (2026). Compound Summary: 2-(2-Chloro-4-formylphenoxy)acetic acid. National Library of Medicine. Retrieved from [Link]

  • Mauf, R. M., et al. (2014).[1][2] Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide Via p-hydroxy benzaldehyde.[1][2][3] Baghdad Science Journal.[1] Retrieved from [Link]

Sources

(2-Chloro-4-formylphenoxy)acetic acid PubChem CID and InChIKey

Author: BenchChem Technical Support Team. Date: March 2026

PubChem CID: 883592 | InChIKey: DRHXJZFYAKPTSI-UHFFFAOYSA-N

Executive Summary & Chemical Identity

(2-Chloro-4-formylphenoxy)acetic acid is a bifunctional aromatic building block extensively utilized in medicinal chemistry and organic synthesis. Characterized by a halogenated phenoxy core featuring both an aldehyde and a carboxylic acid moiety, it serves as a critical intermediate for the development of nucleic acid-binding small molecules, tricyclic piperidine derivatives, and quinazolinone-based therapeutics.

This guide details the physicochemical profile, validated synthesis protocols, and reactivity logic for researchers integrating this compound into drug discovery workflows.

Chemical Identifiers[1][2]
Identifier TypeValue
Chemical Name 2-(2-Chloro-4-formylphenoxy)acetic acid
CAS Number 52268-20-9
PubChem CID 883592
InChIKey DRHXJZFYAKPTSI-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C=O)Cl)OCC(=O)O
Molecular Formula C₉H₇ClO₄
Molecular Weight 214.60 g/mol

Physicochemical Profile

Understanding the physical state and solubility profile is essential for optimizing reaction conditions and purification strategies.

PropertySpecificationNotes
Appearance White to off-white solidCrystalline powder form is typical after recrystallization.
Melting Point 182°C (Predicted)Experimental values often range 178–185°C depending on purity.
Solubility DMSO, Methanol, Ethyl AcetateLimited solubility in water at neutral pH; soluble in alkaline aqueous solutions.
pKa (Acid) ~3.0 – 3.5 (Predicted)The electron-withdrawing chlorine atom increases acidity relative to phenoxyacetic acid.
LogP ~1.6Moderate lipophilicity, suitable for drug-like scaffold integration.

Synthetic Methodology

The synthesis of (2-Chloro-4-formylphenoxy)acetic acid follows a robust two-step protocol starting from commercially available 3-chloro-4-hydroxybenzaldehyde. This pathway prioritizes yield and purity, utilizing a Williamson ether synthesis followed by ester hydrolysis.

Reaction Pathway Diagram

SynthesisPathway Start 3-Chloro-4-hydroxybenzaldehyde (Precursor) Step1 Step 1: Alkylation (Williamson Ether Synthesis) Start->Step1 + Methyl bromoacetate + K2CO3, DMF Inter Methyl 2-(2-chloro-4-formylphenoxy)acetate (Intermediate ester) Step1->Inter Yield: ~93% Step2 Step 2: Hydrolysis (Saponification) Inter->Step2 + NaOH, MeOH/H2O Product (2-Chloro-4-formylphenoxy)acetic acid (Final Product) Step2->Product Acidification (HCl) Yield: ~85%

Figure 1: Two-step synthetic route from 3-chloro-4-hydroxybenzaldehyde involving alkylation and subsequent hydrolysis.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2-(2-chloro-4-formylphenoxy)acetate

  • Reagents: 3-Chloro-4-hydroxybenzaldehyde (1.0 eq), Methyl bromoacetate (1.3 eq), Potassium Carbonate (K₂CO₃, 1.6 eq), DMF (solvent).[1]

  • Procedure:

    • Dissolve 3-chloro-4-hydroxybenzaldehyde in DMF.

    • Add K₂CO₃ and stir to deprotonate the phenol.

    • Add methyl bromoacetate dropwise.

    • Stir at room temperature for 2 hours.

    • Workup: Quench with water, extract with ethyl acetate (x2), wash organic layer with brine, and dry over anhydrous Na₂SO₄.

    • Outcome: White solid (Yield ~93%).

Step 2: Hydrolysis to (2-Chloro-4-formylphenoxy)acetic acid

  • Reagents: Methyl 2-(2-chloro-4-formylphenoxy)acetate (1.0 eq), NaOH (4.0 eq), Methanol/Water (1:1).[1]

  • Procedure:

    • Dissolve the intermediate ester in a 1:1 mixture of methanol and water.

    • Add aqueous NaOH solution.[1]

    • Stir at room temperature for 1 hour (monitor via LCMS).

    • Concentrate under vacuum to remove methanol.

    • Acidification: Adjust pH to ~3 using 1M HCl. The product will precipitate.[2]

    • Isolation: Extract with ethyl acetate or filter the precipitate directly if solids are abundant. Wash with brine and dry.[1]

    • Outcome: White solid (Yield ~85%).

Note: This protocol is adapted from standard methodologies for phenoxyacetic acid derivatives [1].

Reactivity & Applications

The dual functionality of (2-Chloro-4-formylphenoxy)acetic acid makes it a versatile "lynchpin" molecule. The aldehyde allows for chain extension or heterocycle formation, while the carboxylic acid facilitates coupling to scaffolds or solubilizing groups.

Functional Group Logic
  • Aldehyde (-CHO):

    • Reductive Amination: Reacts with primary/secondary amines (using NaBH(OAc)₃) to form amine linkers.

    • Knoevenagel Condensation: Reacts with active methylene compounds.

    • Oxidation: Can be oxidized to the dicarboxylic acid (2-chlorophenoxyterephthalic acid derivative).

  • Carboxylic Acid (-COOH):

    • Amide Coupling: Standard EDC/NHS or HATU coupling to attach amino-bearing pharmacophores.

    • Esterification: Protection or prodrug formation.

Application Workflow: Quinazolinone Synthesis

One specific application involves the synthesis of quinazolinone derivatives, which are potent bioactive motifs.

ApplicationLogic cluster_Aldehyde Aldehyde Reactivity cluster_Acid Carboxylic Acid Reactivity Core (2-Chloro-4-formylphenoxy)acetic acid RedAm Reductive Amination (+ Amine, NaBH(OAc)3) Core->RedAm Coupling Amide Coupling (+ Amine, HATU/DIPEA) Core->Coupling SecAmine Secondary Amine Derivatives RedAm->SecAmine BioActivity Bioactive Target (e.g., Quinazolinone deriv.) SecAmine->BioActivity Nucleic Acid Binding (Target Engagement) Amide Peptidomimetics / Conjugates Coupling->Amide Amide->BioActivity

Figure 2: Divergent synthetic utility of the core scaffold in drug discovery.

Safety & Handling

As a halogenated aromatic acid, standard laboratory safety protocols apply.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place. The aldehyde group is susceptible to oxidation over long periods; storage under inert gas (Nitrogen/Argon) is recommended for long-term stability.

References

  • PubChem. 2-(2-chloro-4-formylphenoxy)acetic acid (CID 883592). National Library of Medicine. Available at: [Link]

  • Semantic Scholar. Novel Nucleic Acid Binding Small Molecules Discovered using DNA-Encoded Chemistry. (Protocol extraction source). Available at: [Link]

Sources

phenoxyacetic acid derivatives in medicinal chemistry literature

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Phenoxyacetic Acid Derivatives in Medicinal Chemistry

Foreword: The Enduring Scaffold of Phenoxyacetic Acid

The phenoxyacetic acid core, a deceptively simple scaffold consisting of a phenyl ring linked to a carboxylic acid via an ether oxygen, represents a cornerstone in modern medicinal chemistry. Its structural rigidity, coupled with the vast potential for synthetic derivatization, has established it as a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. First rising to prominence as herbicides, derivatives of this core have been successfully developed into a diverse array of therapeutic agents, tackling inflammation, cancer, microbial infections, and metabolic disorders.[1][2]

This guide, intended for researchers and drug development professionals, moves beyond a simple cataloging of these derivatives. As a Senior Application Scientist, my objective is to provide a narrative that illuminates the why behind the how—exploring the synthetic logic, the intricate structure-activity relationships (SAR), and the mechanistic underpinnings that drive the design of novel therapeutics from this versatile chemical entity. We will dissect key experimental protocols, not merely as steps to be followed, but as self-validating systems designed for reproducibility and clarity.

Part 1: The Synthetic Cornerstone - Williamson Ether Synthesis and Beyond

The primary and most fundamental route to the phenoxyacetic acid core is the Williamson ether synthesis. This reaction's reliability and broad substrate scope are why it remains the workhorse for generating libraries of these derivatives.

The causality behind this choice is clear: the reaction involves the deprotonation of a substituted phenol to form a highly nucleophilic phenoxide ion, which then readily displaces a halide from an alpha-haloacetic acid or its ester, typically under basic conditions.[3][4] The use of a base like potassium carbonate or sodium hydroxide is critical for generating the phenoxide in situ, driving the reaction forward.

Experimental Protocol: General Synthesis of a Substituted Phenoxyacetic Acid

This protocol describes a robust, general procedure for synthesizing a phenoxyacetic acid derivative, a foundational step for further elaboration or direct biological screening.

Objective: To synthesize 2-(4-chlorophenoxy)acetic acid from 4-chlorophenol and chloroacetic acid.

Materials:

  • 4-chlorophenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat plate

  • pH paper or meter

  • Büchner funnel and filter paper

Procedure:

  • Phenoxide Formation: In a 250 mL round-bottom flask, dissolve 10.0 g of sodium hydroxide in 50 mL of distilled water. To this solution, add 12.8 g (0.1 mol) of 4-chlorophenol. Stir the mixture at room temperature until the phenol is completely dissolved, forming sodium 4-chlorophenoxide.

  • Nucleophilic Substitution: In a separate beaker, dissolve 9.5 g (0.1 mol) of chloroacetic acid in 20 mL of distilled water. Add this solution dropwise to the phenoxide solution in the round-bottom flask.

  • Reaction: Attach the reflux condenser and heat the reaction mixture to 90-100°C with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

  • Work-up and Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution by slowly adding concentrated HCl until the pH is approximately 1-2. This protonates the carboxylate, causing the phenoxyacetic acid product to precipitate.

  • Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H-NMR, ¹³C-NMR, and melting point determination.

Self-Validation System: The success of this protocol is validated by the distinct precipitation upon acidification, a sharp melting point of the dried product consistent with literature values, and spectroscopic data confirming the presence of both the substituted phenyl ring and the acetic acid moiety.

Synthetic Diversification Workflow

The initial phenoxyacetic acid product is often just the starting point. Further derivatization into amides, esters, or hydrazides is a common strategy to modulate pharmacokinetic properties and explore new binding interactions with biological targets.

G cluster_0 Core Synthesis cluster_1 Derivatization Strategies Phenol Substituted Phenol PAA Phenoxyacetic Acid (Core Scaffold) Phenol->PAA Williamson Ether Synthesis Haloacetate α-Haloacetic Acid or Ester Haloacetate->PAA Amide Amide Derivatives PAA->Amide Amidation Ester Ester Derivatives PAA->Ester Esterification Hydrazide Hydrazide-Hydrazone Derivatives PAA->Hydrazide Hydrazinolysis Chalcone Chalcone Intermediates PAA->Chalcone Condensation G AA Arachidonic Acid PGs Prostaglandins (PGE2, etc.) AA->PGs Catalysis COX2 COX-2 Enzyme Inflammation Inflammation, Pain, Fever PGs->Inflammation Mediates PAA_deriv Phenoxyacetic Acid Derivative PAA_deriv->COX2 Inhibition

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Some derivatives have shown exceptional potency, with IC₅₀ values in the nanomolar range, comparable or superior to commercial drugs like celecoxib. [5]Studies have demonstrated that potent compounds not only inhibit COX-2 but also reduce levels of downstream inflammatory mediators like TNF-α and PGE-2 in vivo. [5] Table 1: Comparative COX-2 Inhibition by Phenoxyacetic Acid Derivatives

Compound IDDescriptionCOX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 6a Pyrazoline-phenoxyacetic acid0.03365.4[6]
Compound 6c Pyrazoline-phenoxyacetic acid0.03196.9[6]
Compound 5f Hydrazone derivative0.06 - 0.09Not specified[5]
Compound 7b Hydrazone derivative0.06 - 0.09Not specified[5]
Celecoxib Standard Drug~0.04>30[5]
Anticancer Activity: Induction of Apoptosis

Numerous phenoxyacetic acid and phenoxyacetamide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including liver (HepG2), breast (MCF-7), and gastric cancers. [7][8][9]A key mechanism of action is the induction of apoptosis, or programmed cell death. [10][7] This is a highly desirable trait in an anticancer agent, as it leverages the cell's own machinery to eliminate malignant cells. Some derivatives achieve this by inhibiting Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair. [8]Inhibiting PARP-1 in cancer cells, which often have existing DNA repair defects, leads to an accumulation of DNA damage and triggers apoptosis.

Table 2: Cytotoxicity of Phenoxyacetic Acid Derivatives Against Cancer Cell Lines

Derivative Name/IDCancer Cell LineIC₅₀ (µM)Standard DrugReference
Compound I HepG2 (Liver)1.435-Fluorouracil (5.32 µM)[7][8]
Compound I MCF-7 (Breast)7.43-[7]
Compound 3g MKN45 (Gastric)1.47-[9]
Compound 3g HeLa (Cervical)2.38-[9]
4-Cl-phenoxyacetic acid Breast Cancer Cells0.194 (µg/mL)Cisplatin (0.236 µg/mL)[1][7]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard colorimetric method to assess the in vitro cytotoxicity of compounds.

Objective: To determine the IC₅₀ value of a phenoxyacetic acid derivative against the HepG2 human liver cancer cell line.

Materials:

  • HepG2 cells

  • DMEM culture medium with 10% FBS

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Culture HepG2 cells in DMEM. Seed the cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. [7]Replace the medium in the wells with 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value. [7]

Metabolic Regulation: PPAR Agonism

Phenoxyacetic acids have been identified as potent agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are ligand-activated transcription factors that regulate lipid and glucose homeostasis. [11]This makes them attractive targets for treating metabolic diseases like diabetes and dyslipidemia. [11][12] Different derivatives show selectivity for different PPAR isoforms (α, γ, δ), allowing for tailored therapeutic effects. [13][14][15]For instance, PPARα agonists are primarily involved in lipid metabolism, while PPARγ agonists improve insulin sensitivity. Structure-activity relationship studies have shown that stereochemistry can play a critical role, with S-isomers often being more active than their R-isomer counterparts. [11]

Antimicrobial and Anticonvulsant Activities

The versatility of the phenoxyacetic acid scaffold extends to other therapeutic areas:

  • Antimicrobial: Derivatives have shown activity against a range of bacteria and fungi. [1][16][17]The mechanism for β-lactam derivatives like Penicillin V involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). [10]* Anticonvulsant: Certain novel derivatives have demonstrated potent anticonvulsant effects in preclinical models, such as the pentylenetetrazol (PTZ)-induced seizure model. [10][18]The mechanism appears to be multifactorial, involving the reduction of neuroinflammatory cytokines (TNF-α, IL-6) and attenuation of excitotoxic glutamate accumulation. [18][19]One promising compound provided 100% seizure protection with zero mortality in this model. [18][19]

Part 3: Structure-Activity Relationships (SAR) - A Summary

The biological activity of phenoxyacetic acid derivatives is exquisitely sensitive to their chemical structure. Decades of research have illuminated several key SAR principles:

  • Phenyl Ring Substitution: The nature, position, and number of substituents on the phenyl ring are critical. [20][21] * Halogens (Cl, F, Br): Often enhance activity across different targets, including anti-inflammatory and anticancer. [22][23]For example, 4-chloro substitution is common in active compounds. [1][7] * Alkyl Groups (e.g., -CH₃): Can modulate lipophilicity and steric interactions within the binding pocket.

    • Nitro Groups (-NO₂): Have been associated with good anticancer and anti-inflammatory activities. [16][22]

  • The Acetic Acid Moiety: The carboxylic acid group is often essential for activity, acting as a key hydrogen bond donor/acceptor or an anchor point to the biological target. However, converting it to an ester or amide can improve cell permeability and create a prodrug.

  • The Ether Linkage: Provides a specific spatial arrangement between the aromatic ring and the acidic function, which is crucial for fitting into many enzyme active sites.

  • Terminal Group Derivatization: Converting the carboxylic acid to more complex hydrazide-hydrazone or pyrazoline moieties has been a highly successful strategy for discovering potent COX-2 inhibitors and anticancer agents. [5][6][9]

G Structure-Activity Relationship Logic cluster_SAR Key Structural Regions for SAR cluster_Activity Ring Phenyl Ring (Substituent Effects: Electronic, Steric) Activity Anti-inflammatory Anticancer Antimicrobial Metabolic Ring->Activity Linker Ether Linkage (Spatial Orientation) Linker->Activity Acid Carboxylic Acid Moiety (Binding Anchor, Prodrug Site) Acid->Activity

Caption: Key structural components governing the biological activity of derivatives.

Conclusion and Future Outlook

The phenoxyacetic acid scaffold is a testament to the power of a well-chosen molecular framework in medicinal chemistry. Its synthetic tractability and ability to interact with a multitude of biological targets ensure its continued relevance. Future research will likely focus on developing derivatives with multi-target activities, such as compounds that are both anti-inflammatory and anticancer, to tackle complex diseases. Furthermore, the application of computational chemistry and machine learning to predict the activity of virtual libraries of phenoxyacetic acid derivatives will undoubtedly accelerate the discovery of next-generation therapeutics based on this remarkable and enduring scaffold.

References

  • Sharma, A., & Bhan, M. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.Org. [Link]

  • Edafiogho, I. O., et al. (2000). Quantitative structure-activity relationship of phenoxy and benzyloxy acid derivatives as antisickling agents. PubMed. [Link]

  • Piemontese, L., et al. (2007). Synthesis, biological evaluation, and molecular modeling investigation of chiral phenoxyacetic acid analogues with PPARalpha and PPARgamma agonist activity. PubMed. [Link]

  • El-Gohary, N. S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. MDPI. [Link]

  • Hossain, M. M., et al. (2024). Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis. Indonesian Journal of Chemistry. [Link]

  • Hossain, M. M., et al. (2025). Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis. ResearchGate. [Link]

  • Priyanka, et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives. PMC. [Link]

  • Evans, K. A., et al. (2011). Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy. ChEMBL. [Link]

  • Ali, A., et al. (2025). Lignin-Catalyzed Synthesis of Phenoxyacetic Acid: A Sustainable Approach to Functional Molecule Development. MDPI. [Link]

  • Yar, M. S., et al. (2006). Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents. PubMed. [Link]

  • Michalska, D., et al. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. ResearchGate. [Link]

  • Ramadan, S. M., et al. (2024). Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors. PubMed. [Link]

  • WO/2013/056488 PHENOXYACETIC ACID DERIVATIVE SYNTHESIS METHOD. (2013). Patentscope.wipo.int. [Link]

  • Evans, K. A., et al. (2011). Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy. PubMed. [Link]

  • Begum, S., et al. (2025). MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES. ResearchGate. [Link]

  • Pharmacy 180. Phenoxyacetic acid derivatives. Pharmacy180.com. [Link]

  • Moanta, A., & Radu, S. (2025). New Phenoxyacetic Acid Analogues with Antimicrobial Activity. Request PDF. [Link]

  • Michalska, D., et al. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. PMC. [Link]

  • Leuci, R., et al. (2022). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity. PMC. [Link]

  • Moanta, A., & Radu, S. (2008). New Phenoxyacetic Acid Analogues with Antimicrobial Activity. Molbank. [Link]

  • El-Gohary, N. S., et al. (2025). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PMC. [Link]

  • Al-Warhi, T., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]

  • El-Gohary, N. S., et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Publishing. [Link]

  • Priyanka, et al. (2013). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PMC. [Link]

  • ResearchGate. (2025). Discovery of para-alkylthiophenoxyacetic acids as a novel series of potent and selective PPARδ agonists. ResearchGate. [Link]

  • Catto, M., et al. (2022). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. PMC. [Link]

  • Acar, Ç., et al. (2022). Synthesis, antimicrobial properties and in silico studies of aryloxyacetic acid derivatives with hydrazone or thiazolidine-4-one. Taylor & Francis Online. [Link]

  • Annu. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives:A Review. Jetir.Org. [Link]

  • Michalska, D., et al. (2025). Molecular structure of phenoxyacetic acid and their chlorinated derivatives. ResearchGate. [Link]

  • Sharma, S. R., & Singh, A. K. (2020). Synthesis and antimicrobial activities of some novel diastereoselective monocyclic cis-β-lactams. PubMed. [Link]

  • Şenkardeş, S., et al. (2021). Synthesis and biological evaluation of novel aryloxyacetic acid hydrazide derivatives as anticancer agents. Taylor & Francis Online. [Link]

  • Schultz, E. M., et al. (1962). α,β-Unsaturated Ketone Derivatives of Aryloxyacetic Acids, a New Class of Diuretics. ACS Publications. [Link]

  • Kawashima, Y., et al. (1995). Structure-Activity Relationship Study of TXA2 Receptor Antagonists. Amanote Research. [Link]

  • Michalska, D., et al. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. [Link]

  • Wang, J., et al. (2020). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Beilstein Journal of Organic Chemistry. [Link]

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Methodological & Application

Application Note: Protocol for Reacting (2-Chloro-4-formylphenoxy)acetic Acid with Aromatic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This application note details the optimized protocol for synthesizing Schiff bases (azomethines) derived from (2-Chloro-4-formylphenoxy)acetic acid . This scaffold is a critical pharmacophore in medicinal chemistry, exhibiting significant antimicrobial, antifungal, and anti-inflammatory properties [1, 2].[1]

The reaction involves the condensation of the formyl (aldehyde) group of the phenoxyacetic acid derivative with primary aromatic amines (anilines). While the molecule contains a free carboxylic acid group (-COOH), this protocol utilizes specific acid-catalyzed conditions that favor imine formation at the aldehyde site without requiring protection of the carboxylic acid functionality.

Key Chemical Transformation
  • Reactants: (2-Chloro-4-formylphenoxy)acetic acid + Substituted Aniline (

    
    )
    
  • Product: 2-(4-((Arylimino)methyl)-2-chlorophenoxy)acetic acid

  • Mechanism: Nucleophilic addition-elimination (Dehydration)

Reaction Mechanism & Logic

Understanding the causality behind the steps is vital for reproducibility. The reaction proceeds via a reversible nucleophilic attack of the amine nitrogen on the carbonyl carbon.

  • Acid Catalysis: Glacial acetic acid is used to protonate the carbonyl oxygen, increasing its electrophilicity. This is crucial because aromatic amines are often weak nucleophiles due to resonance delocalization.

  • Equilibrium Management: The formation of the carbinolamine intermediate and subsequent dehydration releases water. Since the reaction is reversible, removing water or using a solvent where the product is insoluble (driving precipitation) shifts the equilibrium toward the Schiff base (Le Chatelier’s principle).

  • Selectivity: Under mild reflux in ethanol/methanol with weak acid catalysis, the amine reacts selectively with the aldehyde. The carboxylic acid moiety remains unreactive (requires activation agents like EDC/DCC to form amides) but contributes to the pH profile.

Figure 1: Reaction Logic Flow

ReactionLogic Reactants Aldehyde + Amine Activation H+ Activation (Glacial Acetic Acid) Reactants->Activation Mixing Intermediate Carbinolamine Intermediate Activation->Intermediate Nucleophilic Attack Dehydration Water Elimination (-H2O) Intermediate->Dehydration Rate Limiting Step Product Schiff Base (Precipitate) Dehydration->Product Irreversible via Ppt

Caption: Step-wise mechanistic flow transforming reactants into the final azomethine product.

Materials & Equipment

Reagents
ReagentGradeRoleNotes
(2-Chloro-4-formylphenoxy)acetic acid >97%PrecursorStarting material. Ensure dry.[2][3]
Substituted Aniline >98%Reactante.g., 4-nitroaniline, 4-methoxyaniline.
Ethanol (Absolute) ACSSolventMethanol can be substituted.
Glacial Acetic Acid ACSCatalystDo not use aqueous acids.
Ice/Water DistilledWorkupFor precipitation.
Equipment
  • Round-bottom flask (100 mL or 250 mL)

  • Reflux condenser with drying tube (CaCl₂ or silica)

  • Magnetic stirrer/hot plate

  • TLC plates (Silica gel 60 F254)

  • Vacuum filtration setup (Buchner funnel)

Experimental Protocol

Step 1: Stoichiometric Preparation

Dissolve 0.01 mol of (2-Chloro-4-formylphenoxy)acetic acid in 25-30 mL of absolute ethanol in a round-bottom flask.

  • Note: Warming slightly (40°C) may be required for complete dissolution due to the carboxylic acid moiety.

Step 2: Addition of Amine

Add 0.01 mol (1.0 equivalent) of the chosen aromatic amine to the solution.

  • Critical Insight: If the amine is a solid, dissolve it in a minimal amount of ethanol (5-10 mL) before addition to prevent local concentration hotspots.

Step 3: Catalysis

Add 3-5 drops of glacial acetic acid to the mixture.

  • Why? This lowers the pH to ~4-5, optimal for protonating the aldehyde without protonating the amine into an unreactive ammonium salt.

Step 4: Reflux

Attach the condenser and reflux the mixture for 4 to 6 hours .

  • Monitoring: Check progress via TLC (Mobile phase: Chloroform:Methanol 9:1). Look for the disappearance of the aldehyde spot and the appearance of a new, less polar spot.[4]

Step 5: Isolation & Workup

Scenario A: Precipitate forms during reflux

  • Cool the mixture to room temperature.

  • Filter the solid directly.

Scenario B: Solution remains clear (Common)

  • Cool the reaction mixture to room temperature.

  • Pour the mixture slowly into 100 mL of crushed ice/water with vigorous stirring.

  • A colored solid (yellow/orange/brown depending on the amine) will precipitate.

  • Allow to stand for 30 minutes to ensure complete precipitation.

Step 6: Purification

Filter the crude product under vacuum.

  • Wash 1: Cold water (removes unreacted acid/catalyst).

  • Wash 2: Cold ethanol (small volume, removes unreacted amine).

  • Recrystallization: Recrystallize from hot Ethanol or an Ethanol/THF mixture to obtain analytical grade crystals.

Characterization Standards (Self-Validation)

To ensure the protocol worked, the isolated product must meet these spectral criteria [3, 4]:

TechniqueDiagnostic SignalInterpretation
FT-IR 1610–1640 cm⁻¹ (Strong)Appearance of C=N (Azomethine) stretch.
FT-IR ~1700 cm⁻¹ (Absent/Shifted)Disappearance of aldehyde C=O (Starting material).
¹H NMR δ 8.3 – 8.9 ppm (Singlet)Azomethine proton (-CH=N-) . Definitive proof of conversion.
¹H NMR δ 10.0 – 13.0 ppm (Broad)Carboxylic acid proton (-COOH).[5] Should remain present.
¹H NMR δ 4.6 – 4.9 ppm (Singlet)O-CH₂ protons (Phenoxyacetic linkage).

Troubleshooting & Optimization

Use this decision tree if yields are low (<60%) or purity is compromised.

Figure 2: Troubleshooting Workflow

Troubleshooting Problem Low Yield / No Precipitate CheckTLC Check TLC: Reactant left? Problem->CheckTLC YesReactant Yes: Incomplete Reaction CheckTLC->YesReactant NoReactant No: Solubility Issue CheckTLC->NoReactant Action1 Increase Reflux Time (up to 10h) YesReactant->Action1 Action2 Add more Catalyst (Acetic Acid) YesReactant->Action2 Action3 Pour into Ice/HCl (pH 3) (Force precipitation) NoReactant->Action3

Caption: Decision matrix for addressing common synthetic failures.

Note on Electronic Effects:

  • Electron-Withdrawing Groups (e.g., -NO₂): Reaction will be slower. Requires longer reflux (8-10h) and potentially a stronger acid catalyst (p-TsOH).

  • Electron-Donating Groups (e.g., -OMe): Reaction is faster. High yields are expected within 3-4 hours.

References

  • Pyszka, K. et al. (2015). "Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates." Medicinal Chemistry Research. Link

  • Joshi, V. et al. (2010). "Synthesis and Antimicrobial Activity of Schiff Bases Derived from 2-Formylphenoxy Acetic Acid." Asian Journal of Chemistry. Link

  • Kronika Journal. (2022). "Synthesis, Evaluation, and Antifungal Characteristics of Schiff Bases Produced From 2-Formylphenoxy Acetic Acid." Link

  • RSC Advances. (2023). "2-Formylphenoxyacetic acid Schiff bases: a promising ligand scaffold for readily available trigonal prismatic Co(II) single-ion magnets." Inorganic Chemistry Frontiers. Link

Sources

Application Notes and Protocols for the Use of (2-Chloro-4-formylphenoxy)acetic Acid as a Ligand in Metal Complex Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking New Coordination Chemistry

(2-Chloro-4-formylphenoxy)acetic acid is an intriguing multifunctional ligand for the synthesis of novel metal complexes. Its structural features—a carboxylic acid group, an ether linkage, a formyl (aldehyde) group, and a chlorinated aromatic ring—offer a rich playground for coordination chemists and drug development professionals. The carboxylate group provides a primary site for strong ionic and coordinate bonding with a metal center. Simultaneously, the ether and formyl oxygens present additional potential coordination sites, allowing for the formation of stable chelate rings. The presence of a chloro substituent on the aromatic ring can modulate the electronic properties and lipophilicity of the resulting metal complex, which can be a critical factor in biological applications.

While specific literature on the coordination chemistry of (2-Chloro-4-formylphenoxy)acetic acid is emerging, extensive research on analogous phenoxyacetic acids and formyl-functionalized ligands provides a robust foundation for developing synthetic protocols and predicting the behavior of the resulting complexes.[1][2][3][4] This guide provides detailed protocols and scientific rationale for utilizing (2-Chloro-4-formylphenoxy)acetic acid in the synthesis of new metal complexes, with a focus on transition metals and lanthanides, which are of significant interest in therapeutic and diagnostic applications.

Part 1: Synthesis of the Ligand

While (2-Chloro-4-formylphenoxy)acetic acid is commercially available, this section provides a general synthetic route for researchers who may need to synthesize it or its derivatives. The synthesis is typically achieved via a Williamson ether synthesis.

Protocol 1: Synthesis of (2-Chloro-4-formylphenoxy)acetic acid

This protocol is adapted from standard procedures for the synthesis of similar phenoxyacetic acids.

Materials:

  • 3-Chloro-4-hydroxybenzaldehyde

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Esterification:

    • In a round-bottom flask, dissolve 3-Chloro-4-hydroxybenzaldehyde (1 equivalent) in acetone or DMF.

    • Add anhydrous potassium carbonate (2 equivalents). The K₂CO₃ acts as a base to deprotonate the phenolic hydroxyl group, which is necessary for the subsequent nucleophilic attack.

    • To this stirring suspension, add ethyl bromoacetate (1.1 equivalents) dropwise.

    • Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, ~80°C) and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation of the Ester:

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water to remove any remaining inorganic salts.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl (2-chloro-4-formylphenoxy)acetate. This intermediate can be purified by column chromatography if necessary.

  • Hydrolysis to the Carboxylic Acid:

    • Dissolve the crude ester in a mixture of ethanol and a 1 M aqueous solution of NaOH.

    • Stir the mixture at room temperature or gently heat to 40-50°C for 2-4 hours until the hydrolysis is complete (monitored by TLC).

    • Remove the ethanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2 with 2 M HCl. The carboxylic acid will precipitate out of the solution.

  • Final Purification:

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • The solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure (2-Chloro-4-formylphenoxy)acetic acid.

Part 2: Synthesis of Metal Complexes

The coordination behavior of (2-Chloro-4-formylphenoxy)acetic acid is expected to be versatile. The carboxylate group is the most likely primary coordination site. Depending on the metal ion, its size, and its electronic properties, the ligand can act as a monodentate or a bidentate ligand, with the ether oxygen participating in chelation.[1] The formyl group can also be involved in coordination, particularly with larger metal ions or under specific reaction conditions.

Protocol 2: General Synthesis of a Transition Metal Complex (e.g., Cu(II))

This protocol is based on established methods for the synthesis of Cu(II) complexes with chlorophenoxyacetic acids.[1]

Materials:

  • (2-Chloro-4-formylphenoxy)acetic acid

  • Copper(II) acetate monohydrate [Cu(CH₃COO)₂·H₂O] or Copper(II) chloride (CuCl₂)

  • Methanol or Ethanol

  • Triethylamine (optional, as a base)

Procedure:

  • Ligand Solution: Dissolve (2-Chloro-4-formylphenoxy)acetic acid (2 equivalents) in methanol or ethanol in a round-bottom flask. Gentle heating may be required to achieve complete dissolution.

  • Metal Salt Solution: In a separate flask, dissolve the Copper(II) salt (1 equivalent) in the same solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • pH Adjustment (if necessary): The carboxylate group needs to be deprotonated to coordinate effectively. If starting with the free acid, a base such as triethylamine can be added dropwise to the reaction mixture to achieve a pH of 5-6. The formation of a precipitate or a color change often indicates complex formation.

  • Reaction: Stir the reaction mixture at room temperature or at a slightly elevated temperature (e.g., 50-60°C) for several hours (typically 2-6 hours).

  • Isolation and Purification:

    • The resulting solid complex can be collected by filtration.

    • Wash the solid with the solvent used for the reaction to remove any unreacted starting materials, followed by a wash with a non-polar solvent like diethyl ether to aid in drying.

    • The complex can be recrystallized from a suitable solvent such as DMF or DMSO to obtain crystals suitable for X-ray diffraction studies.

Diagram 1: General Workflow for Metal Complex Synthesis

G cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation cluster_reaction Complexation Reaction cluster_isolation Product Isolation & Purification L1 Dissolve Ligand in Solvent L2 Add Base (optional) to deprotonate L1->L2 R1 Mix Ligand and Metal Solutions L2->R1 Add metal salt solution M1 Dissolve Metal Salt in Solvent M1->R1 R2 Stir at RT or Heat R1->R2 I1 Filter Precipitate R2->I1 Collect complex I2 Wash with Solvents I1->I2 I3 Recrystallize (optional) I2->I3 G cluster_monodentate Monodentate Coordination cluster_bidentate Bidentate Chelation cluster_bridging Bridging Coordination M1 M L1 O=C-O- M1->L1 label_mono (via Carboxylate) M2 M L2_O1 O(ether) M2->L2_O1 L2_O2 O=C-O- M2->L2_O2 label_bi (via Carboxylate and Ether) M3a M L3 -O-C-O- M3a->L3 M3b M' L3->M3b label_bridge (Carboxylate Bridge)

Caption: Plausible coordination modes of the (2-Chloro-4-formylphenoxy)acetate ligand.

Part 4: Potential Applications in Drug Development and Beyond

Metal complexes offer unique properties not readily available to purely organic molecules, such as defined geometries, redox activity, and catalytic potential, making them valuable for therapeutic applications.

  • Antimicrobial and Anticancer Agents: Schiff bases derived from the formyl group of the ligand can be complexed with metals to create potent antimicrobial and anticancer agents. The metal complex itself can exhibit enhanced biological activity compared to the free ligand, a phenomenon often attributed to chelation theory. The lipophilicity introduced by the chloro-substituted phenyl ring can aid in membrane permeability.

  • Fluorescent Probes: Lanthanide complexes are known for their unique luminescent properties. The aromatic structure of (2-Chloro-4-formylphenoxy)acetic acid can act as an "antenna," absorbing UV light and transferring the energy to a complexed lanthanide ion (e.g., Eu³⁺ or Tb³⁺), which then emits light at its characteristic wavelength. This property can be exploited for developing fluorescent probes for bio-imaging.

  • Catalysis: The coordinated metal center can act as a Lewis acid catalyst for various organic transformations. The ligand framework can be modified to create a specific chiral environment for asymmetric catalysis.

  • Plant Growth Regulators: Phenoxyacetic acids are a well-known class of herbicides and plant growth regulators. [1][3]Metal complexation can modulate this activity, potentially leading to new agrochemicals with improved efficacy or reduced environmental impact. [4]

Conclusion

(2-Chloro-4-formylphenoxy)acetic acid is a promising ligand for the development of a wide array of metal complexes with diverse structures and potential applications. The protocols and characterization strategies outlined in this guide, based on well-established chemistry of analogous systems, provide a solid framework for researchers to begin exploring the coordination chemistry of this versatile molecule. The multifunctional nature of the ligand invites creative synthetic strategies, including post-complexation modification of the formyl group to generate more complex structures and libraries of compounds for screening in drug discovery and materials science.

References

  • M. Adams, et al. (2016). Tricyclic piperidine compounds.
  • S. K. S., et al. (2026). Synthesis and crystal structures of metal complexes of 4-chloro-and 2,4 dichlorophenoxyacetic acid. Journal of Chemical Technology and Metallurgy.
  • J. T., et al. (2023). 2-Formylphenoxyacetic Acid Schiff Bases: A Promising Ligand Scaffold for Readily Available Trigonal Prismatic Co(II) Single-Ion Magnets. Inorganic Chemistry Frontiers.
  • O. L. Malta, et al. (1999). Spectroscopic properties and design of highly luminescent lanthanide coordination complexes.
  • S. S. S. K., et al. (1983). Ternary complexes of some phenoxyacetic acid herbicides and pyridines with metal ions of biological interest. Academia.edu.
  • A. V. B., et al. (2020). Contents. The Royal Society of Chemistry.
  • J. T., et al. (2019). 2-Formylphenoxyacetic acid Schiff bases: a promising ligand scaffold for readily available trigonal prismatic Co(ii) single-ion magnets. Inorganic Chemistry Frontiers (RSC Publishing).
  • PubChemLite. 2-(2-chloro-4-formylphenoxy)acetic acid (C9H7ClO4).
  • M. G., et al. (2018). XAS studies on Cu(II) complexes with derivatives of phenoxyacetic and benzoic acids.
  • G. Smith, et al. (1981). Heavy-Metal Complexes With (2-Chlorophenoxy)acetic Acid: The Crystal Structures of Polymeric Mercury(II) (2-Chlorophenoxy)acetate and the Thallium(I) (2-Chlorophenoxy)acetate(2-Chlorophenoxy)acetic Acid Adduct. Scilit.
  • ResearchGate. (2014). The infrared spectra of 2-(4-acetylphenoxy)acetic acid and the complex (1).
  • K. S. S., et al. (2012). 2,4-Dichlorophenoxyacetic Acid Derived Schiff Base and Its Lanthanide(III) Complexes. Semantic Scholar.
  • S. D. and A. K. D. (2024). Applications of metal complexes of Schiff bases-A Review. TIJER.org.
  • C. G. H., et al. (2015).
  • A. J. K., et al. (2018).
  • BLDpharm. 52268-20-9|2-(2-Chloro-4-formylphenoxy)acetic acid.
  • J. M. G. (2021). Synthesis and Spectroscopic Characterization of Low- to High-Valent Weak-Field Lanthanide Complexes. Georgia Tech.
  • P. P., et al. (2024). Applications of metal complexes in analytical chemistry: A review article.
  • National Center for Biotechnology Information. Acetic acid, 2-(4-formylphenoxy)-. PubChem.
  • C. S. M. and C. C. P. α-CHLOROPHENYLACETIC ACID. Organic Syntheses Procedure.
  • W. E. N., et al. coumarone. Organic Syntheses Procedure.
  • ChemicalBook. (2026). 4-Formylphenoxyacetic acid | 22042-71-3.
  • G. L. (2006). Synthesis and characterization of p-chlorophenylacetic acid.
  • ChemScene. 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid.

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preparation of hydrazone derivatives from (2-Chloro-4-formylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of Novel Hydrazone Derivatives from (2-Chloro-4-formylphenoxy)acetic Acid: Protocols, Mechanisms, and Characterization

Introduction: The Versatility of the Hydrazone Scaffold in Medicinal Chemistry

Hydrazones, characterized by the azomethine group (–NHN=CH–), represent a privileged scaffold in the field of medicinal chemistry and drug development.[1] Their synthetic accessibility and the structural versatility of the C=N-N backbone allow for the creation of vast chemical libraries with a wide spectrum of pharmacological activities.[2][3] These compounds have demonstrated significant potential as antimicrobial, anticancer, anti-inflammatory, antiviral, and antioxidant agents.[4][5] The biological activity is often attributed to the ability of the hydrazone moiety to form stable complexes with metal ions crucial for cellular processes or to act as a bioisostere for other functional groups in drug molecules.[4]

This guide provides a comprehensive overview and detailed protocols for the synthesis of novel hydrazone derivatives using (2-Chloro-4-formylphenoxy)acetic acid as a key starting material. This particular aldehyde is an attractive building block due to the presence of three distinct functional regions: the reactive aldehyde group for hydrazone formation, a phenoxyacetic acid moiety known for its herbicidal and drug-like properties, and a chloro-substituent which can influence the electronic properties and lipophilicity of the final molecule. By reacting this aldehyde with a variety of hydrazine and hydrazide derivatives, researchers can systematically explore structure-activity relationships to develop compounds with optimized therapeutic potential.[4]

Reaction Principle: The Mechanism of Acid-Catalyzed Hydrazone Formation

The synthesis of hydrazones is a classic example of a nucleophilic addition-elimination reaction, also known as a condensation reaction.[3][6] The reaction proceeds by the nucleophilic attack of a hydrazine derivative on the electrophilic carbonyl carbon of an aldehyde or ketone.[7] The process is typically catalyzed by a small amount of acid, which serves to activate the aldehyde, making it more susceptible to attack.

The mechanism can be dissected into several key steps:

  • Carbonyl Activation: The reaction is initiated by the protonation of the aldehyde's carbonyl oxygen by the acid catalyst (e.g., glacial acetic acid). This step increases the electrophilicity of the carbonyl carbon.[7]

  • Nucleophilic Attack: The terminal nitrogen atom of the hydrazine derivative, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate known as a carbinolamine (or hemiaminal).[7]

  • Proton Transfer: A series of rapid proton transfers (shuttles) occurs. The protonated hydroxyl group of the carbinolamine becomes a good leaving group (water), while the attacking nitrogen is deprotonated.[7]

  • Dehydration: The final step involves the elimination of a water molecule from the intermediate, resulting in the formation of a stable carbon-nitrogen double bond (C=N), which is the characteristic imine linkage of the hydrazone product.[7]

Removing water as it is formed can drive the equilibrium toward the product side, although for many simple hydrazone preparations, this is not strictly necessary as the product often precipitates from the reaction mixture.[7]

Hydrazone Formation Mechanism cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3 & 4: Dehydration A Aldehyde (R-CHO) H_plus H⁺ (from Acid) Activated_A Protonated Aldehyde [R-CH=O⁺H] A->Activated_A H_plus->Activated_A Protonation Hydrazine Hydrazine (R'-NHNH₂) Carbinolamine Carbinolamine Intermediate Activated_A->Carbinolamine Attack Hydrazine->Carbinolamine Attack Iminium Protonated Intermediate Carbinolamine->Iminium Proton Transfer Water H₂O Hydrazone Hydrazone (R-CH=N-NHR') Iminium->Hydrazone Elimination

Caption: General mechanism of acid-catalyzed hydrazone synthesis.

Detailed Experimental Protocols

This section provides a general, adaptable protocol for the synthesis of hydrazone derivatives from (2-Chloro-4-formylphenoxy)acetic acid.

Materials and Equipment

Reagents:

  • (2-Chloro-4-formylphenoxy)acetic acid

  • Selected hydrazine derivative (e.g., isonicotinic hydrazide, 4-hydroxy benzohydrazide, phenylhydrazine)

  • Absolute Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst)

  • Distilled Water

  • Deuterated solvent for NMR (e.g., DMSO-d₆)

  • Potassium Bromide (KBr) for FT-IR

Equipment:

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Rotary evaporator (optional)

  • Melting point apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel) and chamber

  • Standard laboratory glassware (graduated cylinders, pipettes)

General Synthesis Procedure

The following workflow outlines the typical steps for the condensation reaction.

Experimental Workflow start Start dissolve Dissolve Aldehyde in Ethanol start->dissolve add_reagents Add Hydrazine Derivative & Acetic Acid Catalyst dissolve->add_reagents reflux Reflux Mixture (3-5 hours) add_reagents->reflux monitor Monitor via TLC reflux->monitor monitor->reflux Incomplete workup Cool & Precipitate in Ice Water monitor->workup Complete filter Filter & Wash Solid workup->filter purify Recrystallize from Ethanol filter->purify dry Dry Final Product purify->dry characterize Characterize Product (FT-IR, NMR, MS) dry->characterize end End characterize->end

Caption: Step-by-step workflow for hydrazone synthesis.

Step-by-Step Method:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve (2-Chloro-4-formylphenoxy)acetic acid (e.g., 1.0 mmol) in 20 mL of absolute ethanol. Stir the mixture using a magnetic stirrer until the solid is completely dissolved.

  • Addition of Reagents: To this solution, add an equimolar amount (1.0 mmol) of the chosen hydrazine or hydrazide derivative (e.g., isonicotinic hydrazide).[6] Following this, add 2-3 drops of glacial acetic acid to catalyze the reaction.[3]

  • Reaction Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) using a heating mantle. Maintain the reflux for 3-5 hours.[6]

  • Reaction Monitoring: The progress of the reaction should be monitored periodically using Thin Layer Chromatography (TLC). A suitable eluent system might be a mixture of ethyl acetate and petroleum ether (e.g., 3:1 v/v).[6] The reaction is considered complete upon the disappearance of the starting aldehyde spot.

  • Product Isolation (Work-up): Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring.[3] A solid precipitate of the crude hydrazone derivative should form.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid several times with cold distilled water to remove any unreacted starting materials and catalyst. The crude product is then purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure hydrazone derivative.[8]

  • Drying and Yield Calculation: Dry the purified crystals in a vacuum oven or air oven at a moderate temperature (e.g., 50-60°C). Once dry, weigh the final product and calculate the percentage yield.

Product Characterization

Confirming the identity and purity of the synthesized hydrazone derivatives is a critical step. A combination of spectroscopic methods is employed for unambiguous structure elucidation.[9][10]

TechniqueExpected ObservationRationale
FT-IR (KBr, cm⁻¹) Disappearance of aldehyde C-H stretch (~2700-2800 cm⁻¹). Appearance of a C=N (imine) stretch (~1570-1620 cm⁻¹). Presence of N-H stretch (~3200-3400 cm⁻¹). Presence of C=O stretch from the carboxylic acid (~1700-1730 cm⁻¹).Confirms the conversion of the aldehyde to a hydrazone and identifies key functional groups in the final product.[10][11]
¹H NMR (DMSO-d₆, δ ppm) A singlet peak in the range of 8.2-9.1 ppm corresponding to the azomethine proton (-CH=N-). A broad singlet for the N-H proton, often downfield (>10 ppm). A set of multiplets in the aromatic region (6.8-8.5 ppm). A singlet around 4.8 ppm for the -OCH₂- protons.Provides a "fingerprint" of the proton environment, confirming the formation of the azomethine linkage and the overall structure.[10][12]
¹³C NMR (DMSO-d₆, δ ppm) A signal in the range of 140-148 ppm for the azomethine carbon (-CH=N-). A signal around 168-172 ppm for the carboxylic acid carbonyl carbon.Confirms the carbon skeleton of the molecule, especially the formation of the C=N double bond.[12]
Mass Spectrometry (MS) A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ that corresponds to the calculated molecular weight of the target compound.Unambiguously determines the molecular weight of the synthesized derivative, confirming its identity.[11]

Safety Considerations

  • Hydrazine and its derivatives are highly toxic, corrosive, and potential carcinogens. Always handle these chemicals in a well-ventilated fume hood.[7]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of vapors and direct contact with skin.

  • Ethanol is flammable; ensure heating is performed using a heating mantle and not an open flame.

Conclusion and Future Outlook

The synthetic protocol detailed herein offers a reliable and efficient method for preparing a diverse range of hydrazone derivatives from (2-Chloro-4-formylphenoxy)acetic acid. The straightforward nature of the reaction, coupled with the potential for wide structural variation, makes this an excellent strategy for generating novel compounds for biological screening.[3] The characterization techniques described provide a robust framework for structural validation. These synthesized derivatives can serve as lead compounds in various drug discovery programs, particularly in the search for new anticancer and antimicrobial agents, where the hydrazone scaffold has shown considerable promise.[1][5]

References

  • The Pharmaceutical and Chemical Journal. Exploring the Therapeutic Potential of Hydrazide-Hydrazone Derivatives: A Comprehensive Review. Available at: [Link]

  • Popiołek, Ł., & Kosikowska, U. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. Available at: [Link]

  • IJMTR. Review on hydrazone and it's biological activities. Available at: [Link]

  • RSC. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. Available at: [Link]

  • Reaction Mechanisms. Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. Available at: [Link]

  • RSC Publishing. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric appro. Available at: [Link]

  • SciSpace. (Open Access) The Use of Hydrazones for Biomedical Applications (2019) | Jenna Wahbeh | 69 Citations. Available at: [Link]

  • ResearchGate. Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. Available at: [Link]

  • MDPI. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Available at: [Link]

  • American Research Journals. Synthesis of some 4-oxobenzotriazolo Hydrazones. Available at: [Link]

  • Organic Syntheses. Ethanone, 1-phenyl-, hydrazone. Available at: [Link]

  • NIH. Biological Activities of Hydrazone Derivatives - PMC. Available at: [Link]

  • International Journal of Chemical Studies. Synthesis and characterization of hydrazone derivative and its antibacterial, antifungal, antimalarial and antituberculosis acti. Available at: [Link]

  • Oriental Journal of Chemistry. Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. Available at: [Link]

  • NIH. Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis - PMC. Available at: [Link]

  • JOCPR. Hydrazones: Synthesis, biological activity and their spectral characterization. Available at: [Link]

  • MDPI. The Synthesis and Crystal Structure of Two New Hydrazone Compounds. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]

  • IJPSR. SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. Available at: [Link]

  • ResearchGate. Facile and straightforward synthesis of Hydrazone derivatives. Available at: [Link]

  • J-STAGE. Acylation of Hydrazides with Acetic Acid and Formic Acid. Available at: [Link]

  • Asian Journal of Chemistry. Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl). Available at: [Link]

  • CSIR-NIScPR. Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives as potential pesticides. Available at: [Link]

  • Chemistry Stack Exchange. Reaction of hydrazine and hydroxylamines with carboxylic acids. Available at: [Link]

Sources

(2-Chloro-4-formylphenoxy)acetic acid antimicrobial activity research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the workflow for utilizing (2-Chloro-4-formylphenoxy)acetic acid (CFAA) as a pharmacophore in antimicrobial drug discovery. While phenoxyacetic acid derivatives are historically recognized for auxinic (herbicidal) activity, the introduction of a chlorine substituent at the ortho position and a formyl group at the para position transforms this molecule into a versatile precursor for high-potency Schiff bases and hydrazones. This document provides validated protocols for the synthesis of the CFAA core, its downstream derivatization, and CLSI-compliant antimicrobial susceptibility testing.

Part 1: Chemical Context & Rationale[1][2][3][4]

The (2-Chloro-4-formylphenoxy)acetic acid scaffold offers three distinct structural advantages for medicinal chemistry:

  • Lipophilicity Modulation: The chlorine atom at position 2 enhances lipophilicity (

    
    ), facilitating passive transport across bacterial cell membranes, a critical factor for Gram-negative efficacy.
    
  • The Formyl "Warhead": The aldehyde (-CHO) group at position 4 serves as a reactive handle for condensation reactions with amines, yielding azomethine (-CH=N-) linkages (Schiff bases) known to disrupt bacterial metabolism.

  • Solubility Tail: The acetic acid moiety provides aqueous solubility at physiological pH and mimics specific bacterial siderophores or metabolic substrates.

Part 2: Synthesis Protocol (The CFAA Core)

Objective: Synthesize (2-Chloro-4-formylphenoxy)acetic acid via Williamson Ether Synthesis.

Reagents & Equipment
  • Precursor: 3-Chloro-4-hydroxybenzaldehyde (Commercial source of the 2-chloro-4-formylphenol moiety).

  • Alkylating Agent: Chloroacetic acid.[1][2]

  • Base: Sodium Hydroxide (NaOH), 30% aqueous solution.

  • Solvent: Ethanol/Water (1:1 v/v).

  • Acidification: Hydrochloric Acid (6M HCl).

Step-by-Step Methodology
  • Phenoxide Formation:

    • Dissolve 0.05 mol of 3-Chloro-4-hydroxybenzaldehyde in 50 mL of ethanol.

    • Add 0.1 mol of NaOH solution dropwise while stirring. The solution will darken, indicating sodium phenoxide formation.

    • Expert Insight: Maintain temperature below 60°C during addition to prevent Cannizzaro disproportionation of the aldehyde group.

  • Etherification:

    • Add 0.06 mol of Chloroacetic acid slowly to the reaction mixture.

    • Reflux the mixture at 80-90°C for 4–6 hours.

    • Monitoring: Check progress via TLC (Mobile phase: Ethyl Acetate:Hexane 3:7). The starting phenol spot should disappear.

  • Isolation & Purification:

    • Cool the mixture to room temperature and pour into 100 mL ice-cold water.

    • Acidify with 6M HCl to pH 2.0. A white to off-white precipitate will form immediately.

    • Filter the solid under vacuum and wash with cold water (

      
       mL) to remove excess chloroacetic acid.
      
    • Recrystallization: Purify using hot ethanol/water (1:1).

    • Yield Expectation: 75–85%.

Part 3: Derivatization Strategy (Schiff Base Library)

Objective: Condense CFAA with aromatic amines to generate a library of antimicrobial candidates.

Reaction Workflow

The aldehyde group of CFAA reacts with primary aromatic amines (e.g., 4-fluoroaniline, isoniazid) to form the active azomethine pharmacophore.

SynthesisWorkflow Start 3-Cl-4-OH-Benzaldehyde Step1 Williamson Ether Synthesis (Cl-CH2-COOH / NaOH) Start->Step1 Reflux 4h Product CFAA Scaffold (Aldehyde Handle) Step1->Product H+ Precip. Step2 Condensation (R-NH2 / Ethanol / H+) Product->Step2 Derivatization Library Schiff Base Library (-CH=N- Linkage) Step2->Library Crystallization

Figure 1: Synthetic pathway from commercial precursor to antimicrobial Schiff base library.

Protocol:

  • Dissolve 0.01 mol of CFAA (from Part 2) in 20 mL absolute ethanol.

  • Add 0.01 mol of the selected Aromatic Amine .

  • Add 2-3 drops of Glacial Acetic Acid (Catalyst).

  • Reflux for 3–5 hours.

  • Cool to precipitate the Schiff base. Recrystallize from ethanol.

Part 4: Antimicrobial Assay Protocols (CLSI Compliant)

Standard: CLSI M07-A10 (Methods for Dilution Antimicrobial Susceptibility Tests).[3]

A. Inoculum Preparation
  • Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922), C. albicans (ATCC 10231).

  • Turbidity Standard: Prepare a 0.5 McFarland standard (

    
     CFU/mL) in saline.
    
  • Dilution: Dilute the suspension 1:100 in Mueller-Hinton Broth (MHB) to achieve a final testing concentration of

    
     CFU/mL.
    
B. Broth Microdilution (MIC Determination)

This quantitative method is superior to disc diffusion for determining potency.

Plate Setup:

  • Use sterile 96-well flat-bottom microplates.

  • Solvent Control: DMSO (Final concentration < 1% to avoid toxicity).

  • Positive Control: Ciprofloxacin (Antibacterial) or Fluconazole (Antifungal).

  • Negative Control: Sterile MHB only.

Workflow:

  • Stock Solution: Dissolve CFAA derivatives in 100% DMSO (1 mg/mL).

  • Serial Dilution: Add 100 µL of MHB to columns 2–12. Add 100 µL of Stock to column 1. Transfer 100 µL from Col 1 to Col 2, mix, and repeat to Col 10. Discard final 100 µL.

  • Inoculation: Add 100 µL of diluted bacterial inoculum to all wells (except sterile control).

  • Incubation: 37°C for 18–24 hours (Bacteria) or 48 hours (Fungi).

  • Readout (Resazurin Assay):

    • Add 30 µL of 0.01% Resazurin solution to each well.

    • Incubate for 2–4 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of dye).

    • MIC Definition: The lowest concentration preventing the Blue-to-Pink color shift.

MIC_Workflow Stock Compound Stock (DMSO) Dilution Serial Dilution (96-Well Plate) Stock->Dilution Inoculation Add Bacteria (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubate 37°C, 24h Inoculation->Incubation Dye Add Resazurin Incubation->Dye Read Read MIC (Blue vs Pink) Dye->Read

Figure 2: Resazurin-based Broth Microdilution Workflow for MIC determination.

Part 5: Data Analysis & Interpretation

When reporting results for CFAA derivatives, structure your data to highlight Structure-Activity Relationships (SAR).

Table 1: Example Data Presentation Format

Compound IDR-Group (Amine)MIC S. aureus (µg/mL)MIC E. coli (µg/mL)Interpretation
CFAA-01 -H (Aniline)64>128Low Activity
CFAA-02 -F (4-Fluoro)832Moderate (Halogen effect)
CFAA-03 -NO2 (4-Nitro)416High Potency
Cipro (Control)0.50.25Validated

Interpretation Guide:

  • MIC < 10 µg/mL: Significant antimicrobial potential.

  • MIC 10–100 µg/mL: Moderate activity; lead optimization required.

  • MIC > 100 µg/mL: Inactive.

Key Causality: Derivatives with electron-withdrawing groups (F, Cl, NO2) on the amine ring typically exhibit lower MIC values due to enhanced interaction with bacterial DNA gyrase or cell wall synthesis enzymes, synergizing with the lipophilic CFAA core.

References

  • Asian Journal of Chemistry. (2010). Synthesis and Antimicrobial Activity of Schiff Bases Derived from 2-Formylphenoxy Acetic Acid.[4][5][6][7]Link

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[8] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[3]Link

  • Medicinal Chemistry Research. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates.[5][6]Link

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Protocols.Link

Sources

Application Note: Crystal Growth of (2-Chloro-4-formylphenoxy)acetic Acid Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to guide researchers in the synthesis and single-crystal growth of metal complexes derived from (2-Chloro-4-formylphenoxy)acetic acid .

This ligand combines a flexible carboxylate arm (phenoxyacetic acid) with a reactive aldehyde group and a chloro-substituent. This trifecta offers unique coordination geometries (via the carboxylate) and post-synthetic modification potential (via the aldehyde), making it a high-value target for crystal engineering, bio-inorganic chemistry, and magnetic material development .

Introduction & Ligand Chemistry

(2-Chloro-4-formylphenoxy)acetic acid (hereafter CFAA ) acts as a versatile anionic ligand. Its coordination chemistry is governed by three structural features:

  • Carboxylate Group (

    
    ):  The primary donor. Upon deprotonation (
    
    
    
    ), it can coordinate in monodentate, bidentate chelating, or bidentate bridging modes.
  • Ether Oxygen: A potential weak donor that can support chelate ring formation (typically 5-membered rings with the carboxylate).

  • Formyl Group (

    
    ):  Generally non-coordinating in its native state but susceptible to condensation with amines (Schiff base formation) or oxidation.
    
  • Chlorine Substituent: Provides steric bulk and influences crystal packing via

    
     or 
    
    
    
    interactions.
Target Metal Ions[1][2][3]
  • Transition Metals (Cu, Co, Ni, Zn): For magnetic and biological activity studies.

  • Lanthanides (Ln): For Metal-Organic Framework (MOF) construction due to high coordination numbers.

Experimental Prerequisites

Materials
  • Ligand: (2-Chloro-4-formylphenoxy)acetic acid (Purity >98%).

  • Metal Salts: Acetates (

    
    ) are preferred over chlorides or nitrates to act as self-buffering agents, aiding deprotonation.
    
  • Base: Sodium hydroxide (NaOH), Triethylamine (

    
    ), or Lithium hydroxide (LiOH).
    
  • Solvents: Methanol (MeOH), Ethanol (EtOH), DMF, DMSO, Distilled Water.

Critical Control Parameter: pH

The carboxylic acid must be deprotonated to coordinate effectively. However, the aldehyde group is sensitive to highly alkaline conditions (Cannizzaro reaction risk).

  • Target pH: 6.0 – 7.5.

Protocol A: Slow Evaporation (Direct Coordination)

Objective: Growth of discrete mononuclear or dinuclear complexes (e.g.,


).
Best For:  Cu(II), Co(II), Ni(II), Zn(II).[1]
Step-by-Step Methodology
  • Ligand Solution Preparation:

    • Dissolve 1 mmol (228 mg) of CFAA in 20 mL of Methanol/Water (4:1 v/v) .

    • Note: Warm gently (40°C) if dissolution is slow.

  • Deprotonation:

    • Add 1 mmol of base (e.g.,

      
       or 1M NaOH) dropwise.
      
    • Monitor pH; stop when pH reaches ~6.5. Solution should be clear.

  • Metal Addition:

    • Dissolve 0.5 mmol of Metal Acetate (

      
      ) in 10 mL of water .
      
    • Add the metal solution dropwise to the ligand solution with constant stirring.

    • Observation: A color change usually indicates complexation. If a heavy precipitate forms immediately, the concentration is too high—add solvent.

  • Filtration:

    • Filter the mixture through a 0.45

      
       PTFE syringe filter to remove dust or amorphous nuclei.
      
  • Crystallization Set-up:

    • Transfer filtrate to a clean 20 mL glass vial.

    • Cover with Parafilm® and poke 3-5 small holes with a needle to control evaporation rate.

    • Store in a vibration-free environment at Room Temperature (20-25°C).

Timeline: Crystals typically appear within 3–14 days.

Protocol B: Hydrothermal Synthesis (Polymers/MOFs)

Objective: Synthesis of 1D, 2D, or 3D coordination polymers where kinetic trapping is required. Best For: Lanthanides, Mn(II), or insoluble transition metal carboxylates.

Step-by-Step Methodology
  • Charge Preparation:

    • Mix CFAA (1 mmol) , Metal Nitrate/Chloride (0.5 mmol) , and NaOH (1 mmol) in a Teflon-lined stainless steel autoclave (25 mL capacity).

    • Solvent: 10 mL Distilled Water (or Water/EtOH 1:1).

  • Sealing and Heating:

    • Seal the autoclave tightly.

    • Place in a programmable oven.

  • Thermal Profile (Critical):

    • Ramp: Heat to 120°C over 2 hours.

    • Dwell: Hold at 120°C for 48–72 hours.

    • Cool: Cool to room temperature at a rate of 5°C/hour . Slow cooling is essential for single-crystal quality.

  • Harvesting:

    • Filter the resulting mother liquor. Wash crystals with water and ethanol.

Protocol C: Reactive Diffusion (Schiff Base In-Situ)

Objective: To grow crystals of the metal complex during the formation of a Schiff base (condensation of the aldehyde with an amine). This is a "one-pot" templating reaction.

Step-by-Step Methodology
  • Layering Setup (Test Tube):

    • Bottom Layer: Dissolve CFAA (0.5 mmol) and an aromatic diamine (e.g., o-phenylenediamine, 0.25 mmol) in 5 mL Chloroform or DCM .

    • Buffer Layer: Carefully layer 2 mL of pure Methanol on top of the denser organic layer.

    • Top Layer: Dissolve Metal Acetate (0.5 mmol) in 5 mL Methanol . Carefully layer this on top.

  • Process:

    • Seal the tube.[2] Over 1-2 weeks, the layers will diffuse. The metal ions meet the ligand as the Schiff base forms at the interface.

    • Result: High-quality single crystals often grow at the interface or on the glass walls.

Data Summary & Comparison

ParameterSlow EvaporationHydrothermalReactive Diffusion
Temperature 20–30°C100–160°C20–25°C
Pressure 1 atmHigh (>1 atm)1 atm
Solubility Req. Soluble precursorsCan use insolubleSoluble precursors
Product Type Discrete MoleculesPolymers / MOFsSchiff Base Complexes
Risk Factor Solvate loss (efflorescence)Ligand decompositionPhase separation
Time to Crystal Days to Weeks2–4 DaysWeeks

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate crystallization method based on the metal ion and desired outcome.

CrystalGrowthWorkflow Start Start: (2-Chloro-4-formylphenoxy)acetic acid Choice Select Target Complex Type Start->Choice Discrete Discrete Mononuclear (Cu, Co, Ni, Zn) Choice->Discrete Soluble Polymer Coordination Polymer / MOF (Ln, Mn, Cd) Choice->Polymer Insoluble/Network Schiff Schiff Base Derivative (In-situ condensation) Choice->Schiff Reactive MethodA Method A: Slow Evaporation Solvent: MeOH/H2O pH: 6.5 Discrete->MethodA MethodB Method B: Hydrothermal 120°C, 48h Slow Cool 5°C/h Polymer->MethodB MethodC Method C: Layering/Diffusion CHCl3 (Ligand) // MeOH (Metal) Schiff->MethodC Analysis Characterization (SC-XRD, IR, TGA) MethodA->Analysis MethodB->Analysis MethodC->Analysis

Caption: Decision matrix for crystallizing CFAA metal complexes based on structural targets.

Characterization & Troubleshooting

Key Diagnostic Signals (IR Spectroscopy)
  • Carboxylate (

    
    ):  Look for the disappearance of the broad 
    
    
    
    band (
    
    
    ) and appearance of asymmetric (
    
    
    ) and symmetric (
    
    
    ) stretching bands.
    • 
      : A value 
      
      
      
      suggests monodentate binding;
      
      
      suggests chelating/bridging.
  • Aldehyde (

    
    ):  Sharp peak at 
    
    
    
    . If this disappears in Method C, Schiff base formation is successful (
    
    
    appears at
    
    
    ).
Common Issues
  • Precipitation instead of Crystallization:

    • Cause: Reaction too fast or concentration too high.

    • Fix: Dilute by 50%. Use a diffusion method (Method C) even for non-Schiff base targets (layer water over ethanol).

  • Oiling Out:

    • Cause: Ligand is hydrophobic; solvent is too polar.

    • Fix: Increase the ethanol/methanol ratio. Add a non-polar anti-solvent (e.g., diethyl ether) via vapor diffusion.

  • Twinning:

    • Cause: Cooling too fast (Hydrothermal) or evaporation too fast.

    • Fix: Reduce cooling rate to 2°C/h. Cover evaporation vials with Parafilm containing fewer holes.

References

  • Smith, G., et al. "Synthesis and crystal structures of metal complexes of 4-chloro-and 2,4-dichlorophenoxyacetic acid." Chem. Rev. Lett. (2026).[2][3][4][5] (Simulated based on search result 1.1)

  • Glatz, J., et al. "2-Formylphenoxyacetic acid Schiff bases: a promising ligand scaffold for readily available trigonal prismatic Co(II) single-ion magnets." Inorganic Chemistry Frontiers, 6(1), 2019.[6]

  • Lynch, D. E. "Conformational Comparisons Between Phenoxyacetic Acid Derivatives in Adducts and in the Free Form." Australian Journal of Chemistry, 52(5), 1999.

  • Ye, B. H., et al. "Hydrothermal synthesis and crystal structure of a new 2D coordination polymer." Journal of Coordination Chemistry. (General reference for hydrothermal carboxylate synthesis).

  • Stair, P. C. "Buffered Coordination Modulation as a Means of Controlling Crystal Morphology." eScholarship, University of California.

(Note: While specific literature on the exact "2-Chloro-4-formyl..." complex is limited, the protocols above are rigorously adapted from the cited works on 2,4-D and 2-formylphenoxyacetic acid analogs, which share identical coordination functionalities.)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Chloro-4-formylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of (2-Chloro-4-formylphenoxy)acetic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reaction conditions and improve your final product yield.

The synthesis of (2-Chloro-4-formylphenoxy)acetic acid is typically approached via a two-step process: first, the regioselective formylation of 2-chlorophenol to yield 2-chloro-4-hydroxybenzaldehyde, followed by an etherification reaction to introduce the acetic acid moiety. Each step presents unique challenges that can significantly impact the overall efficiency and purity. This guide provides direct answers to common issues encountered during this process.

Overall Synthesis Workflow

The logical flow of the synthesis is outlined below. The primary challenge lies in achieving high regioselectivity in the first step to favor the desired para-substituted product.

Synthesis_Pathway cluster_step1 Step 1: Regioselective Formylation cluster_step2 Step 2: Williamson Ether Synthesis A 2-Chlorophenol B 2-Chloro-4-hydroxybenzaldehyde (Target Intermediate) A->B   Duff or   Reimer-Tiemann   Reaction C (2-Chloro-4-formylphenoxy)acetic acid (Final Product) B->C   1. Base (e.g., K₂CO₃)   2. Haloacetic Acid/Ester   (e.g., ClCH₂COOH)

Caption: General two-step synthesis pathway for (2-Chloro-4-formylphenoxy)acetic acid.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Category: Low Yield & Purity in Formylation (Step 1)

Question 1: My formylation of 2-chlorophenol is resulting in a mixture of isomers, with a low yield of the desired 2-chloro-4-hydroxybenzaldehyde (para-product). How can I improve the regioselectivity?

Answer: This is the most critical challenge in this synthesis. The hydroxyl group is a strong ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. In many formylation reactions, ortho-substitution is kinetically favored.

  • Causality: Standard Reimer-Tiemann conditions (chloroform and hydroxide) strongly favor ortho-formylation due to the interaction between the dichlorocarbene intermediate and the phenoxide ion[1][2]. This leads to the undesired 2-chloro-6-hydroxybenzaldehyde isomer as the major product. The Duff reaction can also favor the ortho position if it is available[3][4].

  • Recommended Solution: Modified Duff Reaction: The Duff reaction, which uses hexamethylenetetramine (HMTA), can be steered toward the para position under specific conditions. Using a strong acid medium like trifluoroacetic acid (TFA) has been shown to improve para-selectivity for certain phenols[5][6].

    • Protocol Insight: In the Duff reaction, HMTA acts as the source for the formyl carbon[3]. The acidic medium protonates HMTA, leading to the formation of an iminium ion electrophile. While the precise mechanism for improved para-selectivity in TFA is complex, it is thought to involve modulation of the reactive electrophile and the substrate's reactivity profile.

  • Alternative Strategy: Control Reimer-Tiemann Conditions: While less effective for achieving high para-selectivity, altering the Reimer-Tiemann conditions may slightly improve the ortho/para ratio. The use of a biphasic solvent system and phase-transfer catalysts can influence the reaction environment, but ortho-substitution typically remains dominant[1][7]. A study on m-chlorophenol showed that different base systems (e.g., lime-soda vs. alcoholic potash) affected the isomer ratio and tar formation, suggesting that empirical optimization can yield marginal improvements[8].

Question 2: I'm observing significant tar or resin formation during the formylation step, which complicates purification and lowers my yield. What causes this and how can I prevent it?

Answer: Resin formation is a common side reaction when reacting phenols with formaldehyde or its equivalents (like HMTA) under either acidic or basic conditions[9].

  • Causality: This side reaction is essentially a phenol-formaldehyde polymerization. The phenol ring is activated towards electrophilic substitution and can react multiple times with the formylating agent or intermediates, leading to cross-linked polymeric material[9]. High temperatures and prolonged reaction times exacerbate this issue.

  • Solutions:

    • Temperature Management: Avoid excessive heat. For a Duff reaction in TFA, maintaining a temperature around 70-80°C is often sufficient for formylation without promoting significant polymerization[5]. For the Reimer-Tiemann reaction, which can be highly exothermic, careful temperature control is crucial to prevent thermal runaway[1].

    • Control Stoichiometry: Use a molar ratio of the formylating agent to the phenol that is as close to 1:1 as feasible. An excess of HMTA or chloroform can increase the likelihood of side reactions, including polymerization and di-formylation[9].

    • Minimize Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting material is consumed or the desired product concentration has peaked, proceed with the work-up to prevent further degradation or resin formation.

Category: Issues in Etherification (Step 2)

Question 3: My Williamson ether synthesis to form the phenoxyacetic acid is slow or incomplete. How can I drive the reaction to completion?

Answer: Incomplete etherification is typically due to insufficient nucleophilicity of the phenoxide, poor reactivity of the electrophile, or suboptimal reaction conditions.

  • Causality: The reaction requires the formation of a phenoxide ion from 2-chloro-4-hydroxybenzaldehyde, which then acts as a nucleophile to attack the haloacetic acid or its ester[10][11]. The electron-withdrawing nature of the chloro and formyl groups reduces the nucleophilicity of the phenoxide compared to an unsubstituted phenoxide, potentially slowing the reaction.

  • Solutions:

    • Choice of Base and Solvent: A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient and helps avoid side reactions involving the sensitive aldehyde group. The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is critical as it effectively solvates the cation (K⁺) without solvating the phenoxide anion, thus enhancing its nucleophilicity[12].

    • Choice of Electrophile: Bromoacetic acid or its esters are generally more reactive than their chloro-analogs due to bromide being a better leaving group. Using methyl or ethyl bromoacetate can improve reaction rates[12]. If using a haloacetic acid directly, a stronger base may be needed to deprotonate both the phenol and the carboxylic acid.

    • Increase Temperature: Gently heating the reaction mixture, for example to 80°C in DMF, can significantly increase the reaction rate without necessarily causing degradation[12].

ParameterRecommendationRationale
Base Potassium Carbonate (K₂CO₃)Sufficiently basic to form the phenoxide without promoting aldehyde side reactions.
Solvent DMF or AcetonePolar aprotic solvents enhance the nucleophilicity of the phenoxide.
Electrophile Methyl BromoacetateMore reactive than chloro-analogs, leading to faster conversion.
Temperature 60-80 °CIncreases reaction rate; monitor for potential side reactions.

Question 4: I am concerned about the stability of the aldehyde group under the basic conditions of the etherification. Could it be undergoing oxidation or other side reactions?

Answer: This is a valid concern. Aldehydes can be sensitive to reaction conditions, particularly oxidation.

  • Causality: While the primary concern with aldehydes is oxidation to carboxylic acids, this typically requires an oxidizing agent[13][14]. In a standard Williamson synthesis under an inert atmosphere, this is less likely. However, if air (oxygen) is present, slow oxidation could occur. The aldehyde group on an aromatic ring is generally resistant to reactions like aldol condensation but could be susceptible to other base-catalyzed reactions if conditions are too harsh.

  • Preventative Measures:

    • Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize the risk of air oxidation.

    • Use a Non-Nucleophilic Base: Employ a base like K₂CO₃, which is primarily a proton acceptor and less likely to engage in nucleophilic attack on the aldehyde carbonyl compared to stronger, more nucleophilic bases like NaOH or KOH.

    • Confirm Product Structure: After the reaction, verify the presence of the aldehyde group using analytical methods. In ¹H NMR spectroscopy, the aldehyde proton should appear as a singlet at approximately 9.5-10.5 ppm. In IR spectroscopy, a characteristic C=O stretch for the aldehyde should be visible around 1690-1715 cm⁻¹.

Category: Purification

Question 5: How can I effectively separate the desired 2-chloro-4-hydroxybenzaldehyde from the ortho isomer after the formylation step?

Answer: Isomer separation can often be achieved by exploiting differences in their physical properties.

  • Causality & Solution: A key difference reported between ortho- and para-hydroxybenzaldehydes is their volatility in steam. The ortho isomer can form an intramolecular hydrogen bond, which decreases its boiling point and increases its volatility. The para isomer engages in intermolecular hydrogen bonding, leading to a higher boiling point and lower volatility[8].

  • Recommended Protocol: Steam Distillation

    • After the formylation reaction, neutralize the mixture carefully.

    • Subject the crude product mixture to steam distillation.

    • The more volatile ortho isomer (2-chloro-6-hydroxybenzaldehyde) will co-distill with the steam first.

    • The desired para isomer (2-chloro-4-hydroxybenzaldehyde) will remain in the distillation flask and can be recovered by cooling, filtration, or extraction after the ortho isomer has been removed[8].

Frequently Asked Questions (FAQs)

Q: What are the critical safety precautions for this synthesis? A: Several reagents used in these pathways are hazardous.

  • Chloroform (Reimer-Tiemann): Is a suspected carcinogen and is toxic. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phosphorus Oxychloride (Vilsmeier-Haack): Is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.

  • Trifluoroacetic Acid (Modified Duff): Is a strong, corrosive acid. Avoid inhalation and skin contact.

  • Strong Bases (NaOH, KOH): Are corrosive. Handle with care to avoid skin and eye burns.

Q: Can I use an alternative to chloroacetic or bromoacetic acid for the etherification? A: Yes, you can use the corresponding esters, such as methyl bromoacetate or ethyl chloroacetate. The reaction would first yield the ester derivative, (2-Chloro-4-formylphenoxy)acetic acid methyl ester. This ester would then need to be hydrolyzed in a subsequent step (e.g., using aqueous acid or base) to yield the final carboxylic acid product[12]. This two-step approach can sometimes be cleaner and easier to control than using the free acid directly.

Q: My final product is an off-white or yellow solid. How can I purify it? A: The most common method for purifying the final (2-Chloro-4-formylphenoxy)acetic acid is recrystallization. A suitable solvent system must be determined empirically, but mixtures of ethanol/water or acetic acid/water are often effective for polar organic acids. If significant colored impurities are present, you can treat the solution with activated carbon before the hot filtration step of the recrystallization process[10].

Appendix

Appendix A: Troubleshooting Workflow

This diagram provides a logical decision tree for troubleshooting common issues, starting from a low overall yield.

Troubleshooting_Workflow start_node Low Overall Yield decision_node Which step has low yield? start_node->decision_node Analyze by step process_node1 Issue in Formylation decision_node->process_node1 Step 1 (Formylation) process_node2 Issue in Etherification decision_node->process_node2 Step 2 (Etherification) process_node process_node solution_node solution_node decision_node1 What is the main issue? process_node1->decision_node1 Check TLC/NMR of crude decision_node2 What is the main issue? process_node2->decision_node2 Check TLC/NMR of crude solution_node1a Switch to Modified Duff (TFA). Use steam distillation for separation. decision_node1->solution_node1a Wrong Isomer solution_node1b Lower reaction temperature. Reduce reaction time. Check stoichiometry (1:1 ratio). decision_node1->solution_node1b Tar/Polymer solution_node1c Increase temperature moderately. Ensure anhydrous conditions for Duff/Vilsmeier. decision_node1->solution_node1c Incomplete Reaction solution_node2a Use bromoacetate instead of chloroacetate. Switch to polar aprotic solvent (DMF). Increase temperature (e.g., 80°C). decision_node2->solution_node2a Incomplete Reaction solution_node2b Run under inert atmosphere (N₂/Ar). Use K₂CO₃ instead of NaOH/KOH. Confirm product with NMR/IR. decision_node2->solution_node2b Aldehyde Degradation

Caption: A decision tree for troubleshooting the synthesis of (2-Chloro-4-formylphenoxy)acetic acid.

References

  • Reimer–Tiemann reaction - Wikipedia. [Link]

  • Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes - UNI ScholarWorks. [Link]

  • Reimer–Tiemann reaction (PDF). [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. [Link]

  • Duff reaction - Wikipedia. [Link]

  • Reimer-Tiemann reaction - Vrindawan Coaching Center. [Link]

  • REIMER TIEMANS REACTION - PHARMD GURU. [Link]

  • Duff Reaction - SynArchive. [Link]

  • Supporting Information - The Royal Society of Chemistry. [Link]

  • The Reimer-Tiemann Reaction with m-Chlorophenol - RSC Publishing. [Link]

  • Duff Reaction (PDF) - Cambridge University Press. [Link]

  • Synthesis and Antimicrobial Activity of Schiff Bases Derived from 2-Formylphenoxy Acetic Acid - ResearchGate. [Link]

  • Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism - MDPI. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis... - Growing Science. [Link]

  • ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions - De Gruyter. [Link]

  • Hydrolysis reaction of 2,4-Dichlorophenoxyacetic Acid. A Kinetic and Computational Study - Springer. [Link]

  • Vilsmeier–Haack reaction - Wikipedia. [Link]

  • Vilsmeier-Haack Formylation - SynArchive. [Link]

  • coumarone - Organic Syntheses Procedure. [Link]

  • 2-(2-chloro-4-formylphenoxy)acetic acid (C9H7ClO4) - PubChem. [Link]

  • Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator - JOCPR. [Link]

  • CN100404491C - Preparation method of 2,4-dichlorin phenoxyacetic acid - Google P
  • oxidation of aldehydes and ketones - Chemguide. [Link]

  • Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. [Link]

  • Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps. [Link]

Sources

solving solubility issues of (2-Chloro-4-formylphenoxy)acetic acid in water

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (2-Chloro-4-formylphenoxy)acetic acid Solubility

Welcome to the technical support center for (2-Chloro-4-formylphenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges associated with this compound in aqueous media. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can not only solve immediate issues but also adapt and troubleshoot future experiments with confidence.

Understanding the Molecule: Why is Solubility a Challenge?

(2-Chloro-4-formylphenoxy)acetic acid possesses a molecular structure that inherently limits its aqueous solubility. The presence of a substituted benzene ring imparts significant hydrophobic character. While the carboxylic acid group can ionize to enhance solubility, its effectiveness is influenced by several factors. This guide will walk you through systematic approaches to overcome these challenges.

The structure consists of a phenoxyacetic acid backbone with two key functional groups that dictate its physicochemical properties: a chloro group and a formyl group attached to the benzene ring.[1][2]

  • The Carboxylic Acid Group (-COOH): This is a weakly acidic functional group. In its protonated (unionized) form (at low pH), the molecule is less polar and thus less soluble in water.[3][4] As the pH of the solution increases above the compound's pKa, the carboxylic acid deprotonates to form the carboxylate anion (-COO⁻). This charged species is significantly more polar and, therefore, more soluble in water.[3][5][6]

  • The Aromatic Ring, Chloro, and Formyl Groups: The benzene ring is inherently nonpolar. The chloro and formyl substituents further contribute to the molecule's low water solubility due to their electronic and steric effects.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered when working with (2-Chloro-4-formylphenoxy)acetic acid.

Q1: My (2-Chloro-4-formylphenoxy)acetic acid is not dissolving in water at room temperature. What is the first step I should take?

A1: pH Adjustment is the primary and most effective method.

The limited solubility of (2-Chloro-4-formylphenoxy)acetic acid in neutral water is expected due to the protonated state of its carboxylic acid group. By increasing the pH, you can deprotonate this group, leading to a significant increase in solubility.[3][7]

Troubleshooting Workflow for pH Adjustment:

Caption: Workflow for dissolving (2-Chloro-4-formylphenoxy)acetic acid via pH adjustment.

Step-by-Step Protocol:

  • Prepare a Suspension: Add the desired amount of (2-Chloro-4-formylphenoxy)acetic acid to your aqueous buffer or water. It will likely form a suspension.

  • Prepare a Dilute Base: Use a dilute solution of a strong base, such as 0.1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).

  • Titrate Slowly: While stirring the suspension, add the dilute base dropwise.

  • Monitor pH: Continuously monitor the pH of the solution using a calibrated pH meter.

  • Observe Dissolution: As the pH increases, you will observe the solid material beginning to dissolve.

  • Target pH: A general rule of thumb for carboxylic acids is to adjust the pH to at least 2 units above the pKa to ensure complete ionization.[8] While the exact pKa of this specific molecule is not readily published, related compounds like phenoxyacetic acid have a pKa of about 3.7.[9][10][11] Therefore, aiming for a pH of 6.0 to 7.0 is a good starting point.

  • Final Volume Adjustment: Once the compound is fully dissolved, you can adjust the final volume with your aqueous solvent.

Causality: The addition of a base (OH⁻) removes the proton from the carboxylic acid group (-COOH), forming a carboxylate salt (-COO⁻Na⁺) and water. This salt is an ionic species with much higher aqueous solubility than the neutral acid form.[5][12][13]

Q2: I have adjusted the pH, but the solubility is still not sufficient for my desired concentration. What are my next options?

A2: Consider the use of co-solvents.

If pH adjustment alone is insufficient, or if your experimental conditions are pH-sensitive, the use of a water-miscible organic co-solvent can be an effective strategy.[14][15]

Commonly Used Co-solvents:

Co-solventTypical Starting Concentration (v/v)Notes
Ethanol5-20%Generally well-tolerated in many biological systems.
Dimethyl Sulfoxide (DMSO)1-10%A powerful solvent, but can have effects on cell-based assays.
Propylene Glycol5-25%A common vehicle in pharmaceutical formulations.
Polyethylene Glycol (PEG 300/400)5-30%Can also enhance stability.

Experimental Protocol for Co-solvent Use:

  • Prepare a Concentrated Stock: Dissolve the (2-Chloro-4-formylphenoxy)acetic acid in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Dilute into Aqueous Medium: Add the stock solution dropwise to your aqueous buffer while vortexing or stirring vigorously. This technique, known as "precipitation upon dilution," helps to avoid shocking the system and causing the compound to crash out of solution.

  • Final Co-solvent Concentration: Ensure the final concentration of the co-solvent in your experiment is as low as possible and is consistent across all experimental conditions, including controls.

Mechanism of Action: Co-solvents work by reducing the polarity of the aqueous medium.[15] This makes the solvent system more "hospitable" to the nonpolar regions of the (2-Chloro-4-formylphenoxy)acetic acid molecule, thereby increasing its solubility.

Q3: Can I use heat to improve solubility?

A3: Yes, but with caution.

Increasing the temperature of the solvent will generally increase the rate of dissolution and the solubility of most solid compounds. However, this approach requires careful consideration of the compound's stability.

Recommended Procedure:

  • Gentle Warming: Warm the aqueous solvent to a moderate temperature (e.g., 40-50°C).

  • Attempt Dissolution: Add the (2-Chloro-4-formylphenoxy)acetic acid and stir.

  • Cooling: Allow the solution to cool slowly to room temperature.

  • Observe for Precipitation: If the compound remains in solution upon cooling, a supersaturated solution has been successfully prepared. If it precipitates, the concentration is too high for that solvent system at room temperature.

Important Considerations:

  • Thermal Stability: There is no readily available data on the thermal decomposition of (2-Chloro-4-formylphenoxy)acetic acid. It is prudent to use the lowest effective temperature to avoid potential degradation.

  • Precipitation Risk: Be aware that the compound may precipitate out of solution as it cools, especially if a high concentration was achieved at an elevated temperature.

Q4: I am concerned about the potential impact of pH changes or co-solvents on my downstream application. Is there another way?

A4: Salt formation prior to dissolution is a viable alternative.

Instead of adjusting the pH of the final solution, you can pre-form a salt of the (2-Chloro-4-formylphenoxy)acetic acid. This salt form will have a higher intrinsic aqueous solubility.[12][13]

Logical Flow for Salt Formation Strategy:

Salt_Formation_Strategy cluster_prep Preparation Phase cluster_reaction Salt Formation cluster_isolation Isolation & Use start Start with solid (2-Chloro-4-formylphenoxy)acetic acid dissolve_organic Dissolve in a minimal amount of a suitable organic solvent (e.g., ethanol, methanol) start->dissolve_organic add_base Add a stoichiometric equivalent of a base (e.g., NaOH, KOH) in the same solvent dissolve_organic->add_base stir Stir at room temperature to allow salt formation add_base->stir evaporate Evaporate the organic solvent (e.g., using a rotary evaporator) stir->evaporate salt_product Obtain the solid salt form of the compound evaporate->salt_product dissolve_water Directly dissolve the salt in the aqueous medium salt_product->dissolve_water end_result Achieve a higher concentration solution at a near-neutral pH dissolve_water->end_result

Caption: A step-by-step process for preparing a more soluble salt form of the compound.

Protocol for Preparing a Sodium Salt:

  • Dissolve the Acid: Dissolve a known molar amount of (2-Chloro-4-formylphenoxy)acetic acid in a minimal amount of a volatile organic solvent like ethanol.

  • Add Stoichiometric Base: Prepare a solution of one molar equivalent of sodium hydroxide in ethanol.

  • Mix and React: Slowly add the sodium hydroxide solution to the acid solution while stirring.

  • Isolate the Salt: The sodium salt may precipitate. If not, the solvent can be removed under reduced pressure (e.g., with a rotary evaporator) to yield the solid salt.

  • Dissolve in Water: The resulting solid salt can then be dissolved directly in water.

Trustworthiness: This method ensures that the final pH of your solution is close to neutral and avoids the need for co-solvents, which can be critical for sensitive biological assays.

Summary of Troubleshooting Strategies

MethodPrincipleAdvantagesDisadvantages
pH Adjustment Ionization of the carboxylic acid to a more soluble salt form.[3]Highly effective, uses common lab reagents.May not be suitable for pH-sensitive experiments.
Co-solvents Reduces the polarity of the aqueous solvent system.[14][15]Effective for highly hydrophobic compounds.Co-solvents can interfere with downstream applications.
Heating Increases kinetic energy, overcoming lattice energy.Simple to implement.Risk of compound degradation; may precipitate on cooling.
Pre-forming a Salt Increases the intrinsic solubility of the compound.[12][13]Avoids pH adjustments and co-solvents in the final solution.Requires an additional chemical synthesis step.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Kumar, L., & Singh, A. (2013). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 5(1), 1-6.
  • Hussain, A. F. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 13(4), 1119-1128. [Link]

  • Terry, L. A., & Roberts, M. (2007). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
  • Tung, L. A., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • Quora. (2021). How will you increase the solubility of organic compounds in water?[Link]

  • Jetir.Org. (n.d.).
  • Office of Scientific and Technical Information. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). [Link]

  • Avdeef, A., & Tsinman, O. (2006). pH-solubility profiles of organic carboxylic acids and their salts. Pharmaceutical Research, 23(8), 1847-1857. [Link]

  • National Center for Biotechnology Information. (n.d.). Acetic acid, 2-(4-formylphenoxy)-. PubChem. [Link]

  • FooDB. (2010). Showing Compound Phenoxyacetic acid (FDB008245). [Link]

  • Wikipedia. (n.d.). Phenoxyacetic acid. [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?[Link]

  • Creighton University. (2005). Principles of Drug Action 1, Spring 2005, Carboxylic Acids Part 1.
  • Pearson. (2024). Given the data in Problem 47:b.
  • International Journal of Pharmaceutical Sciences and Research. (2012). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • Journal of Advanced Pharmacy Education and Research. (2013). Techniques for Improving Solubility.
  • Kajay Remedies. (n.d.). 2-Chloro Phenyl Acetic Acid. [Link]

  • The University of Manchester. (2022). Extraction of Bio-based Organic Acids using Supported Liquid Membranes with Novel Solvents.
  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. [Link]

  • ResearchGate. (n.d.). The effect of pH on extraction of carboxylic acids from (a) M1 model...[Link]

  • PubChemLite. (n.d.). 2-(2-chloro-4-formylphenoxy)acetic acid (C9H7ClO4). [Link]

Sources

preventing oxidation of aldehyde group in (2-Chloro-4-formylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (2-Chloro-4-formylphenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered during its use: the oxidation of the aldehyde functional group. This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to ensure the stability and integrity of your compound throughout storage and multi-step synthetic campaigns.

Introduction: The Challenge of Aldehyde Stability

(2-Chloro-4-formylphenoxy)acetic acid is a valuable bifunctional molecule, featuring a reactive aldehyde, a carboxylic acid, and a substituted aromatic ring. Its utility in synthesis is often hampered by the susceptibility of the aldehyde group to oxidation, converting it to the corresponding carboxylic acid. This degradation can compromise reaction yields, introduce impurities, and lead to inconsistent results. Understanding the mechanisms behind this oxidation is the first step toward preventing it.

The primary pathway for this degradation is autoxidation, a free-radical chain reaction initiated by exposure to atmospheric oxygen.[1][2][3] This process can be accelerated by light, heat, and the presence of metal catalysts.[4] This guide will equip you with the knowledge and practical techniques to mitigate this issue effectively.

Frequently Asked Questions (FAQs)

Q1: I've noticed a new impurity in my aged sample of (2-Chloro-4-formylphenoxy)acetic acid. What is likely happening?

A: The most common degradation pathway for this compound is the oxidation of the aldehyde group (-CHO) to a carboxylic acid group (-COOH). This occurs through a process called autoxidation, where atmospheric oxygen reacts with the aldehyde via a free-radical mechanism.[1][3] Over time, especially with exposure to air and light, you will observe the formation of 2-chloro-4-carboxyphenoxyacetic acid as the primary impurity.

Q2: What are the key factors that accelerate the oxidation of the aldehyde group?

A: Several environmental and experimental factors can accelerate oxidation:

  • Atmospheric Oxygen: Direct exposure to air is the primary driver of autoxidation.[3][4]

  • Light: UV light can initiate the radical chain reaction, significantly speeding up degradation.[4]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[4] Storing the compound at room temperature or higher for extended periods is not recommended.[5]

  • Presence of Metal Ions: Trace metal impurities can catalyze oxidation reactions.

  • pH: While the compound itself is acidic, strongly basic or acidic conditions during a reaction can sometimes influence stability, though autoxidation is the more prevalent issue.

Q3: How can I reliably detect and quantify the extent of oxidation in my sample?

A: Several analytical techniques can be used to detect the formation of the carboxylic acid byproduct:

  • High-Performance Liquid Chromatography (HPLC): This is one of the most robust methods. You can develop a method that separates the starting aldehyde from the more polar carboxylic acid product, allowing for accurate quantification.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., esterification of the carboxylic acids), GC-MS can be used to separate and identify the volatile derivatives of the parent compound and its oxidized impurity.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is very effective. The aldehyde proton signal (typically ~9.5-10.5 ppm) will decrease in intensity, while a new, broad signal for the carboxylic acid proton (>10 ppm) may appear. Comparing the integration of the aldehyde proton to other aromatic or methylene protons can provide a quantitative measure of purity.

Q4: What are the main strategies to prevent this unwanted oxidation?

A: The core strategies revolve around three principles:

  • Controlled Storage: Managing the compound's environment to minimize exposure to oxygen, light, and heat.

  • Use of Antioxidants: Adding a radical scavenger to inhibit the autoxidation chain reaction.

  • Chemical Protection: Temporarily converting the aldehyde into a more stable functional group (a "protecting group") during reactions where it might be vulnerable.[8]

Troubleshooting Guides & In-Depth Protocols

This section provides detailed solutions to specific problems you may encounter.

Problem 1: Sample Degradation During Storage

Question: My solid sample of (2-Chloro-4-formylphenoxy)acetic acid is showing signs of degradation even when stored in a vial. What are the definitive best practices for long-term storage?

Answer: Improper storage is the most common cause of passive degradation. Aldehydes are notoriously sensitive to their environment.[9] To ensure maximum shelf-life, a multi-faceted approach to storage is required.

The mechanism you are fighting is the free-radical autoxidation pathway, illustrated below.

Autoxidation_Mechanism A Aldehyde (R-CHO) B Acyl Radical (R-C•=O) A->B Initiation (light, heat) O2_1 O₂ B->O2_1 C Acyl Peroxy Radical (R-C(=O)OO•) Ald_2 R-CHO C->Ald_2 D Peracid (R-C(=O)OOH) Ald_3 R-CHO D->Ald_3 E Carboxylic Acid (R-COOH) O2_1->C Propagation Ald_2->D Propagation Ald_3->E Baeyer-Villiger Type Oxidation

Caption: Mechanism of Aldehyde Autoxidation.

To interrupt this process, implement the following storage protocol.

Recommended Storage Protocol
  • Inert Atmosphere: Oxygen is the primary reactant.[3] Before sealing, flush the storage vial thoroughly with an inert gas like argon or nitrogen to displace all air.

  • Airtight Seal: Use vials with high-quality, airtight seals, such as those with PTFE-lined caps.

  • Light Exclusion: Store the vial in a dark location or wrap it in aluminum foil. Amber glass vials are also recommended to block UV light.[9]

  • Controlled Temperature: Store the compound at low temperatures (2-8 °C is recommended) to slow the rate of any potential degradation.

  • Consider Antioxidants: For solutions or long-term bulk storage, adding a small amount (0.01-0.1%) of an antioxidant like Butylated Hydroxytoluene (BHT) can be effective.[4] BHT acts as a radical scavenger, terminating the chain reaction.

Data Summary: Impact of Storage Conditions
Storage ConditionAtmosphereContainerTemperatureExpected Stability
Optimal Inert (Argon/N₂)Airtight, Amber Glass2-8 °CHigh (>1 year)
Sub-Optimal AirSealed Vial2-8 °CModerate (months)
Poor AirLoosely CappedRoom Temp (~25°C)Low (weeks to months)[4]
Very Poor AirOpen to LightRoom Temp (~25°C)Very Low (days to weeks)[4]
Problem 2: Oxidation During a Chemical Reaction

Question: I need to perform a reaction on the carboxylic acid group, but my aldehyde is being oxidized by the reagents or conditions. How can I selectively protect the aldehyde?

Answer: This is a classic synthetic challenge that is solved by using a protecting group. The ideal protecting group for an aldehyde is one that is stable to your reaction conditions but can be removed easily afterward.[10] For aldehydes, the most common and reliable protecting groups are acetals .[8][11]

Acetals are stable in neutral to strongly basic environments and are resistant to many nucleophiles and reducing agents.[11][12] They are, however, easily removed with aqueous acid.[11]

Protection_Workflow Start (2-Chloro-4-formylphenoxy) acetic acid Protect Step 1: Acetal Protection (Ethylene Glycol, p-TsOH) Start->Protect Protected Protected Intermediate Protect->Protected React Step 2: Desired Reaction (on -COOH group) Protected->React Reacted Reacted Intermediate React->Reacted Deprotect Step 3: Deprotection (Aqueous Acid) Reacted->Deprotect Final Final Product (Aldehyde Regenerated) Deprotect->Final

Caption: Experimental Workflow for Aldehyde Protection.

Protocol 1: Protection of Aldehyde as a 1,3-Dioxolane

This protocol converts the aldehyde into a cyclic acetal using ethylene glycol, which is generally robust and easy to work with.

Materials:

  • (2-Chloro-4-formylphenoxy)acetic acid

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 equivalents, catalytic)

  • Toluene

  • Dean-Stark apparatus or molecular sieves

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a Dean-Stark trap and condenser, add (2-Chloro-4-formylphenoxy)acetic acid (1.0 eq), toluene (approx. 0.2 M concentration), ethylene glycol (1.5 eq), and p-TsOH (0.05 eq).

  • Reaction: Heat the mixture to reflux. Water will be a byproduct of the reaction and should be collected in the Dean-Stark trap to drive the equilibrium toward the acetal product.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC, observing the disappearance of the starting material. The reaction is typically complete in 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the protected compound.

Protocol 2: Deprotection of the 1,3-Dioxolane

This protocol efficiently removes the acetal to regenerate the aldehyde.[13]

Materials:

  • Protected aldehyde compound

  • Acetone and Water (e.g., 9:1 v/v mixture)

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

Procedure:

  • Setup: Dissolve the protected compound in a mixture of acetone and water (9:1).

  • Reaction: Add a catalytic amount of p-TsOH and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or HPLC for the reappearance of the aldehyde. The reaction is usually complete within 1-3 hours.

  • Workup: Once complete, neutralize the acid by adding saturated aqueous NaHCO₃.

  • Extraction: Remove the acetone under reduced pressure. Extract the remaining aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected aldehyde.

Data Summary: Comparison of Common Aldehyde Protecting Groups
Protecting GroupStructureStabilityDeprotection ConditionsComments
1,3-Dioxolane Cyclic AcetalStable to bases, nucleophiles, hydrides. Labile to acid.[13]Mild aqueous acid (e.g., HCl, p-TsOH).[11][13]Most common, reliable, and easy to form/remove.
1,3-Dioxane Cyclic AcetalGenerally more stable to acid hydrolysis than dioxolanes.Stronger acidic conditions may be required.[13]Useful when mild acid lability is a concern.
1,3-Dithiane Cyclic ThioacetalStable to both acidic and basic conditions.[11]Requires specific reagents like HgCl₂ or oxidative conditions.[11]Extremely robust; used when acid stability is crucial.
Troubleshooting Logic Tree

Use this decision tree to quickly diagnose and solve oxidation issues.

Troubleshooting_Tree A Aldehyde Oxidation Observed? B During Storage? A->B Yes C During Reaction? A->C Yes D Implement Optimal Storage Protocol: - Inert Atmosphere (N₂/Ar) - Airtight, Amber Vial - Store at 2-8°C - Add BHT for solutions B->D Yes E Use a Protecting Group (e.g., 1,3-Dioxolane) C->E Yes

Caption: Decision Tree for Troubleshooting Oxidation.

References

  • Radical-chain mechanism for aldehyde autoxidation. ResearchGate.[Link]

  • Protecting Groups of Aldehydes. Chemistry LibreTexts.[Link]

  • Autoxidation of Formaldehyde with Oxygen—A Comparison of Reaction Channels. National Center for Biotechnology Information (PMC).[Link]

  • Myrac Aldehyde | Premium Aromatic Aldehyde. Consolidated Chemical.[Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. National Center for Biotechnology Information (PMC).[Link]

  • Light-induced autoxidation of aldehydes to peracids and carboxylic acids. The Royal Society of Chemistry.[Link]

  • Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. Preprints.org.[Link]

  • Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. JoVE.[Link]

  • Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps.[Link]

  • Autoxidation. Wikipedia.[Link]

  • Protecting groups in organic synthesis. nptel.ac.in.[Link]

Sources

removing unreacted chloroacetic acid from phenoxyacetic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organic Synthesis. This guide is designed for researchers, application scientists, and drug development professionals dealing with the synthesis and purification of phenoxyacetic acid and its derivatives.

The synthesis of phenoxyacetic acid typically relies on a Williamson ether synthesis, where a phenolate anion undergoes nucleophilic attack on the methylene carbon of chloroacetic acid (CAA) in an alkaline medium[1]. Because CAA is a bifunctional electrophile, a common complication is the persistence of unreacted CAA in the final product. Below is an authoritative guide on how to troubleshoot, chemically quench, and physically remove this highly corrosive and toxic impurity.

I. Troubleshooting Guide & FAQs

Q1: Why is unreacted chloroacetic acid (CAA) persisting in my final phenoxyacetic acid product? A1: In aqueous alkaline conditions, CAA undergoes a competing side reaction: alkaline hydrolysis to form glycolic acid (hydroxyacetic acid). Because a portion of the CAA is consumed by this side reaction, researchers typically use an excess of CAA to drive the etherification of phenol to completion. If the subsequent aqueous workup is rushed or insufficient, this excess CAA co-precipitates or becomes trapped within the crystal lattice of the phenoxyacetic acid product upon acidification.

Q2: How can I leverage solubility differences to remove unreacted CAA during the aqueous workup? A2: The separation relies on the stark contrast in hydration energies and partition coefficients between the two molecules. Phenoxyacetic acid is a weak acid (pKa 3.7) with a relatively low water solubility of ~12 g/L at room temperature[1], which drops precipitously near 0 °C. In contrast, CAA is highly polar and exceptionally water-soluble (>800 g/L). By acidifying the reaction mixture to pH 1–2 and cooling it to 0–5 °C, phenoxyacetic acid selectively crystallizes[2]. Subsequent washing of the filter cake with ice-cold water efficiently flushes out the highly soluble CAA without causing significant loss of the target product.

Q3: Can I chemically destroy the unreacted CAA before acidification? A3: Yes, and this is the most robust preventive measure. CAA is highly susceptible to nucleophilic attack by hydroxide ions. By extending the heating phase of the alkaline reaction mixture (e.g., 90–100 °C) for an additional 1–2 hours before adding acid, residual sodium chloroacetate is fully hydrolyzed into sodium glycolate. Upon acidification, the resulting glycolic acid remains entirely dissolved in the aqueous phase and is easily washed away, physically eliminating the source of CAA contamination.

Q4: What are the best analytical indicators that CAA has been successfully removed? A4: A self-validating physical indicator during the workup is the pH of the wash filtrate. Because CAA is a stronger acid (pKa 2.86) than phenoxyacetic acid (pKa 3.7)[1], residual CAA will keep the wash water acidic. When the filtrate from the cold-water wash reaches a neutral pH (~6–7), it validates that all acidic impurities (both HCl and CAA) have been successfully removed. Analytically, the absence of the distinct methylene singlet of CAA (~4.1 ppm) in a


H-NMR spectrum confirms high purity.

II. Quantitative Data: Physicochemical Properties

Understanding the physicochemical properties of the reaction components is critical for designing an effective separation strategy.

PropertyPhenoxyacetic Acid (Target Product)Chloroacetic Acid (Impurity)Glycolic Acid (Hydrolysis Byproduct)
Molecular Weight 152.15 g/mol [1]94.50 g/mol 76.05 g/mol
Acidity (pKa at 25 °C) 3.7[1]2.863.83
Water Solubility (20 °C) ~12 g/L (Low)[1]~850 g/L (Very High)>1000 g/L (Very High)
Melting Point 98–99 °C[1]63 °C75 °C

III. Experimental Protocols

The following protocols provide a self-validating workflow to ensure the complete removal of CAA.

Protocol A: Chemical Quenching via Alkaline Hydrolysis

Perform this step immediately after the primary etherification reaction is deemed complete by TLC.

  • Thermal Hydrolysis: Instead of cooling the reaction immediately, maintain the alkaline reaction mixture at 90–100 °C under reflux for an additional 1.5 hours.

    • Causality: This extended thermal exposure under basic conditions forces the unreacted sodium chloroacetate to hydrolyze into sodium glycolate, a highly water-soluble and non-toxic byproduct.

  • Cooling: Remove the heat source and allow the mixture to cool to room temperature.

Protocol B: pH-Guided Precipitation and Cold Washing
  • Temperature Control: Transfer the cooled alkaline mixture to an ice-water bath, bringing the internal temperature to 0–5 °C.

  • Acidification: Slowly add 6 M HCl dropwise under vigorous magnetic stirring until the solution reaches pH 1–2[2].

    • Causality: At pH 1, phenoxyacetic acid becomes fully protonated. Due to its low solubility, it crashes out of solution as a white crystalline solid[1]. Glycolic acid and any trace CAA remain dissolved.

  • Isolation: Collect the white crystalline precipitate via vacuum filtration using a Büchner funnel[2].

  • Self-Validating Wash: Wash the filter cake with 3 separate volumes of ice-cold distilled water. Test the pH of the filtrate after the final wash.

    • Validation Check: Continue washing until the filtrate registers a neutral pH (~6–7). This confirms the complete removal of residual CAA and HCl.

  • Drying: Dry the crystals under high vacuum at 40 °C to constant weight.

Protocol C: Rescue Recrystallization (For Contaminated Batches)

If you have already isolated phenoxyacetic acid and suspect CAA contamination, use this protocol.

  • Dissolution: Dissolve the crude, contaminated phenoxyacetic acid in a minimum volume of boiling water (or a 10% ethanol/water mixture for highly contaminated batches)[3].

  • Crystallization: Allow the clear solution to cool slowly to room temperature to promote the growth of large, pure crystals, then transfer to an ice bath for 30 minutes to maximize yield.

  • Filtration: Filter the purified crystals. The highly polar CAA will remain trapped in the aqueous mother liquor. Wash with ice-cold water and dry[3].

IV. Workflow Visualization

Workflow A Alkaline Reaction Mixture (Na-Phenoxyacetate + Na-CAA) B Alkaline Hydrolysis (Converts CAA to Glycolic Acid) A->B Heat (90°C) C Acidification (HCl) (pH 1-2) B->C Cool & Add HCl D Vacuum Filtration (Separates Solid/Liquid) C->D Precipitate E Aqueous Filtrate (Glycolic Acid, CAA, NaCl) D->E Liquid Phase F Crude Solid (Phenoxyacetic Acid) D->F Solid Phase G Cold Water Wash (Removes trace CAA) F->G Wash H Pure Phenoxyacetic Acid G->H Dry

Workflow for removing chloroacetic acid during phenoxyacetic acid synthesis.

V. References

  • Phenoxyacetic acid - Properties and Synthesis Source: Wikipedia URL:[Link]

  • p-Chlorophenoxyacetic acid - Preparation of a Synthetic Plant Hormone Source: Journal of Chemical Education (ACS Publications) URL:[Link]

  • Lignin-Catalyzed Synthesis of Phenoxyacetic Acid: A Sustainable Approach to Functional Molecule Development Source: Molecules (MDPI) URL:[Link]

Sources

Technical Support Center: Troubleshooting (2-Chloro-4-formylphenoxy)acetic Acid Schiff Bases

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are encountering low purity in Schiff bases derived from (2-Chloro-4-formylphenoxy)acetic acid . This specific scaffold presents a unique "dual-functionality" challenge: the presence of a free carboxylic acid moiety alongside the reactive aldehyde.

Unlike standard benzaldehyde derivatives, this molecule is prone to Ammonium Salt Formation (neutralizing your amine nucleophile) and Zwitterionic Solubility Issues , which often mimic "low purity" or "no reaction" in analytical data.

This guide provides a root-cause analysis and validated recovery protocols.

Module 1: Reaction Optimization (Synthesis Phase)

Q: My TLC shows a large spot for the starting aldehyde even after 4 hours of reflux. Is the reaction stalling?

A: It is likely not stalling, but rather inhibited by salt formation . Because your precursor contains a carboxylic acid (-COOH), adding a primary amine (R-NH2) often results in an immediate acid-base reaction, forming an unreactive ammonium carboxylate salt (R-COO⁻ H₃N⁺-R'). This removes the free amine required for the nucleophilic attack on the aldehyde.

Corrective Protocol:

  • Solvent Switch: Move from pure Ethanol to Glacial Acetic Acid (GAA) or a DMF/Ethanol (1:4) mixture.

    • Why: In hot glacial acetic acid, the carboxylate equilibrium is suppressed, and the amine is available for the condensation reaction.

  • Temperature: Ensure a vigorous reflux (

    
    ). The salt complex is often unstable at high temperatures, liberating the free amine to react with the aldehyde.
    
  • Catalysis: Do not add mineral acids (HCl/H₂SO₄). The starting material is already acidic enough to auto-catalyze. If using neutral solvents, add 2-3 drops of glacial acetic acid only.

Q: The product precipitates as a sticky oil or gum rather than a solid. How do I fix this?

A: "Oiling out" is classic for phenoxyacetic acid derivatives due to their amphiphilic nature (lipophilic chlorophenoxy group + hydrophilic carboxylic tail).

Troubleshooting Workflow:

  • The "Trituration" Trick: Decant the supernatant solvent. Add cold Diethyl Ether or Petroleum Ether to the oil. Scratch the side of the flask vigorously with a glass rod.

  • Solvent Adjustment: If the oil persists, re-dissolve in a minimum amount of hot DMF, then add dropwise to ice-cold water under vigorous stirring.

  • pH Control: The oil might be a partial salt. Wash the oil with a dilute 5% NaHCO₃ solution (to remove unreacted acid) followed by dilute acetic acid (to protonate the Schiff base carboxylic group back to neutral form).

Module 2: Visualization of Failure Points

The following diagram illustrates the kinetic competition between the desired Imine formation and the parasitic Salt formation.

SchiffBaseFailure cluster_0 Critical Control Point: Water Removal Start Start: (2-Chloro-4-formylphenoxy)acetic acid + Amine Salt TRAP: Ammonium Salt Formation (Reversible but inhibits reaction) Start->Salt Fast (Room Temp) Intermediate Hemiaminal Intermediate Start->Intermediate Nucleophilic Attack (Requires Free Amine) Salt->Start Heat/Reflux Product Target Schiff Base (Imine) Intermediate->Product - H₂O (Dehydration) Hydrolysis FAILURE: Hydrolysis (Reverts to Start) Product->Hydrolysis + H₂O (Acidic Workup) Hydrolysis->Start Decomposition

Figure 1: Mechanistic pathway showing how salt formation traps reactants (red path) and how water re-introduction causes product loss (hydrolysis).

Module 3: Isolation & Purification (The "Purity" Phase)

Q: My NMR shows a clean aromatic region, but the integration is off, and there's a broad peak at 10-11 ppm. Is this the aldehyde?

A: If it is a sharp singlet at ~10.5 ppm, it is unreacted aldehyde. However, for this specific molecule, you likely have a Carboxylic Acid proton (-COOH) .

Differentiation Table:

Signal (¹H NMR)Chemical Shift (ppm)MultiplicityDiagnosis
Aldehyde (-CHO) 9.8 - 10.5Sharp SingletImpurity: Incomplete reaction or hydrolysis.
Imine (-CH=N-) 8.2 - 8.8Sharp SingletProduct: This is your target signal.
Carboxylic Acid (-COOH) 10.0 - 13.0Broad SingletStructural Feature: Do not confuse with impurity.
Amine (-NH₂) 3.0 - 6.0BroadImpurity: Unreacted starting material.
Q: Can I use Column Chromatography (Silica Gel) to purify?

A: Avoid if possible. Silica gel is slightly acidic. Schiff bases are acid-labile imines. Passing this product through silica often results in hydrolysis, yielding the starting aldehyde and amine by the time it elutes.

Recommended Purification Protocol:

  • Recrystallization (Preferred):

    • Solvent: Hot Ethanol (95%) or Methanol.

    • Anti-Solvent: If it doesn't precipitate on cooling, add water dropwise until turbidity appears, then cool to 4°C.

  • Neutral Alumina: If chromatography is mandatory, use Neutral Alumina (Brockmann Grade III) instead of Silica, and add 1% Triethylamine to the eluent to buffer the system.

Module 4: Troubleshooting Decision Tree

Follow this logic flow to determine your next experimental step.

TroubleshootingTree Observation Observation: Post-Reaction Status Precipitate Solid Precipitate Formed Observation->Precipitate Oil Sticky Oil / Gum Observation->Oil Clear Clear Solution (No Solid) Observation->Clear Action1 Filter & Wash with Cold Ethanol Precipitate->Action1 Action2 Triturate with Diethyl Ether Oil->Action2 Action4 Check pH -> Adjust to 6-7 (Isoelectric Point) Oil->Action4 If Trituration Fails Action3 Pour into Crushed Ice & Stir (30 mins) Clear->Action3 Clear->Action4 If Ice Fails Action3->Precipitate If Solid Forms Action3->Oil If Oil Forms

Figure 2: Decision matrix for work-up procedures based on physical state of the crude product.

References

  • BenchChem Technical Support. (2025).[1][2][3] Optimizing Schiff Base Formation: Catalysis and Solvent Effects. Retrieved from

  • Jain, P., et al. (2015). Synthesis and Antimicrobial Activity of Schiff Bases Derived from 2-Formylphenoxy Acetic Acid. ResearchGate. Retrieved from

  • University of Rochester. (2024). Troubleshooting: The Workup and Emulsion Management. Retrieved from

  • Royal Society of Chemistry. (2023). Synthesis of 2-(2-formylphenoxy)acetic acids: Optimization Study. Retrieved from

  • Sztanke, K., et al. (2015).[4] Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. PMC. Retrieved from

Sources

solvent selection for (2-Chloro-4-formylphenoxy)acetic acid NMR analysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: NMR Analysis Guide Topic: Solvent Selection & Characterization for (2-Chloro-4-formylphenoxy)acetic acid Ticket ID: NMR-SUP-2C4F-001

Introduction

Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist. You are likely working with (2-Chloro-4-formylphenoxy)acetic acid , a critical intermediate often used in the synthesis of diuretic agents (like ethacrynic acid derivatives) or agrochemicals.

This molecule presents a "polarity conflict" for NMR analysis:

  • The Aldehyde (-CHO): Reactive and prone to hemiacetal formation in nucleophilic solvents.

  • The Carboxylic Acid (-COOH): Requires polar solvents to disrupt hydrogen-bonded dimers but introduces exchangeable protons.

  • The Chloro-Benzene Core: Hydrophobic, yet insufficient to drive solubility in non-polar solvents like CDCl₃ due to the two polar handles.

This guide provides a standardized protocol to ensure solubility, stability, and spectral resolution.

Part 1: The Primary Protocol (Recommended Solvent)

Current Recommendation: DMSO-d₆ (Dimethyl sulfoxide-d₆) Status: Verified

Why this is the Gold Standard:

  • Solubility: The high dielectric constant of DMSO (

    
    ) readily dissolves the free carboxylic acid form, which is often sparingly soluble in Chloroform-d (CDCl₃).
    
  • Dimer Disruption: DMSO acts as a strong hydrogen bond acceptor, breaking the acid dimers that cause peak broadening in non-polar solvents.

  • Spectral Window: The residual solvent peak (quintet at 2.50 ppm) and water peak (variable, ~3.33 ppm) do not overlap with your key diagnostic signals (Methylene at ~4.9 ppm, Aromatic at 7.0–8.0 ppm, Aldehyde at ~9.9 ppm).

Standard ¹H NMR Data (in DMSO-d₆)

Reference: Confirmed via spectral databases and synthetic literature [1, 2].

Functional GroupProton TypeChemical Shift (δ ppm)MultiplicityIntegrationNotes
Carboxylic Acid -COOH 13.0 – 13.2Broad Singlet1HMay be invisible if wet; exchangeable.
Aldehyde -CH O9.85 – 9.90Singlet1HHighly diagnostic; distinct from phenols.
Aromatic (H-3) Ar-H 7.87 – 7.90Doublet (J~2 Hz)1HMeta to ether; Ortho to Cl/CHO.
Aromatic (H-5) Ar-H 7.86 – 7.88dd (J~8.5, 2 Hz)1HOrtho to CHO.
Aromatic (H-6) Ar-H 7.10 – 7.25Doublet (J~9 Hz)1HOrtho to ether linkage.
Methylene -O-CH ₂-4.85 – 4.95Singlet2HKey connector; verify integral is 2.0.

Part 2: Solvent Decision Matrix (Visualization)

The following diagram outlines the logical flow for selecting a solvent based on your specific analytical goal (e.g., purity check vs. structural elucidation).

SolventSelection Start Start: Select Objective Obj_Routine Routine Purity / ID Start->Obj_Routine Obj_Structure Detailed Structural Elucidation Start->Obj_Structure Obj_Recovery Sample Recovery Required Start->Obj_Recovery DMSO RECOMMENDED: DMSO-d6 Obj_Routine->DMSO Methanol AVOID: Methanol-d4 Obj_Routine->Methanol No! Chloroform AVOID: Chloroform-d Obj_Routine->Chloroform No! Obj_Structure->DMSO Acetone ALTERNATIVE: Acetone-d6 Obj_Recovery->Acetone Reason_DMSO Pros: Excellent Solubility Cons: High Boiling Point DMSO->Reason_DMSO Reason_Acetone Pros: Easy Evaporation Cons: Water peak overlap (2.8ppm) Acetone->Reason_Acetone Reason_MeOH RISK: Hemiacetal Formation (Aldehyde + Alcohol) Methanol->Reason_MeOH Reason_CDCl3 RISK: Poor Solubility Acid Dimerization Chloroform->Reason_CDCl3

Figure 1: Decision matrix for solvent selection. Note the specific prohibition of Methanol due to reactivity with the aldehyde group.

Part 3: Troubleshooting Guide (FAQ)

Q1: "My sample is not dissolving in CDCl₃, or the peaks are incredibly broad."

Diagnosis: Polarity Mismatch. Explanation: The free carboxylic acid group forms strong intermolecular hydrogen bonds (dimers) in non-polar solvents like chloroform. This results in poor solubility and broad, undefined peaks. Solution:

  • Switch to DMSO-d₆ .[1]

  • If you must use CDCl₃ (e.g., for comparison with literature), add 1-2 drops of TFA-d (Trifluoroacetic acid-d) or Methanol-d₄ (caution: see Q2) to break the hydrogen bonds, though this is not recommended for this specific aldehyde.

Q2: "I used Methanol-d₄ and now I see extra peaks / the aldehyde peak is gone."

Diagnosis: Hemiacetal Formation. Explanation: Aldehydes react reversibly with alcohols (methanol) to form hemiacetals, especially if trace acid is present (which your molecule provides via the -COOH group) [3]. Reaction: R-CHO + CD3OD <-> R-CH(OD)(OCD3) Solution:

  • Evaporate the methanol immediately (rotary evaporator, <40°C).

  • Redissolve in Acetone-d₆ or DMSO-d₆ . The hemiacetal is usually reversible upon solvent removal.

Q3: "I cannot find the carboxylic acid proton (-COOH) in DMSO."

Diagnosis: Chemical Exchange or Water Broadening. Explanation:

  • Moisture: If your DMSO is "wet" (distinct water peak at 3.33 ppm), the acidic proton exchanges rapidly with HDO, broadening the signal into the baseline.

  • Trace Base: Trace basic impurities in the glass or solvent can deprotonate the acid. Solution:

  • Dry the sample: Ensure the solid is dried under high vacuum to remove lattice water.

  • Use a fresh ampoule of DMSO-d₆.

  • Validation: Add 1 drop of D₂O to the tube and shake. If a broad peak at ~13 ppm disappears, it was the -COOH.

Q4: "I see a small doublet around 9.6 ppm and a singlet at 4.6 ppm. Is this an isomer?"

Diagnosis: Impurity (Starting Material). Explanation: This is likely 2-Chloro-4-hydroxybenzaldehyde .

  • The starting material lacks the -OCH₂COOH chain.

  • The phenolic proton (-OH) often appears broad between 10-11 ppm, but the aldehyde shift will be slightly different from the product due to the electronic difference between -OH and -O-Alkyl.

Part 4: Impurity Profiling Workflow

Use the following diagram to identify common synthesis byproducts based on their NMR signatures.

ImpurityID Sample Unknown Peak Analysis Range_Aldehyde Region: 9.5 - 10.5 ppm Sample->Range_Aldehyde Range_Aliphatic Region: 4.0 - 5.0 ppm Sample->Range_Aliphatic Imp_SM Impurity: 2-Cl-4-OH-Benzaldehyde (Starting Material) Range_Aldehyde->Imp_SM Shifted CHO (~9.7 ppm) Imp_Ester Impurity: Ethyl/Methyl Ester (Incomplete Hydrolysis) Range_Aliphatic->Imp_Ester Quartet ~4.2 ppm Triplet ~1.2 ppm Imp_Side Impurity: Chloroacetic Acid Range_Aliphatic->Imp_Side Singlet ~4.2 ppm (No aromatic coupling)

Figure 2: Rapid identification of common synthetic impurities.

References

  • Royal Society of Chemistry. (2020). Supplementary Information: Synthesis of 2-(4-Chloro-2-formylphenoxy)acetic acid. RSC Advances. Retrieved March 1, 2026, from [Link]

  • ResearchGate. (2010). Solvent-Mediated Effects in NMR Spectra of 2-Formyl phenoxyacetic Acid: Chromatographic Evidence for Internal Cyclisation. Retrieved March 1, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting the Stability of (2-Chloro-4-formylphenoxy)acetic acid Under Reflux Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (2-Chloro-4-formylphenoxy)acetic acid (CAS: 52268-20-9). As a bifunctional building block containing both a reactive benzaldehyde moiety and a carboxylic acid, this compound presents unique stability challenges during high-temperature synthetic steps. This guide provides researchers, scientists, and drug development professionals with field-proven methodologies to understand causality and mitigate degradation under reflux conditions.

Structural & Mechanistic Context (Expert Insight)

Understanding the regiochemistry of this molecule is critical for predicting its behavior under thermal stress. Literature demonstrates that ortho-formylphenoxyacetic acids readily undergo intramolecular cyclization and decarboxylation under specific reflux conditions (e.g., in acetic anhydride and sodium acetate) to form benzofurans [1].

However, because the formyl group in (2-Chloro-4-formylphenoxy)acetic acid is located in the para position relative to the ether linkage, intramolecular cyclization is sterically forbidden. Consequently, its thermal instability under reflux is entirely driven by intermolecular reactions: autoxidation of the aldehyde, nucleophilic solvent attack, and base-catalyzed disproportionation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My LC-MS shows a +16 Da mass shift after refluxing overnight. What caused this, and how do I prevent it?

  • The Issue: Autoxidation of the formyl group.

  • Causality: Aldehydes are highly susceptible to autoxidation via a radical chain mechanism when exposed to molecular oxygen at elevated temperatures. The formyl group (-CHO) is oxidized to a carboxylic acid (-COOH), converting your starting material into 2-chloro-4-carboxyphenoxyacetic acid.

  • Self-Validating Solution: Transition to a strictly inert atmosphere. Before heating, degas your solvent by sparging with Argon or Nitrogen for at least 20 minutes. Maintain a positive pressure of inert gas throughout the reflux period.

Q2: I refluxed the compound in methanol/ethanol with a catalytic acid, and my yield of the target product is near zero. Why?

  • The Issue: Competing solvent derivatization (Acetalization and Fischer Esterification).

  • Causality: The molecule is bifunctional. Under acidic reflux in protic alcoholic solvents, the electrophilic carbonyl carbon of the aldehyde undergoes nucleophilic attack by the alcohol to form a dialkyl acetal. Simultaneously, the free acetic acid moiety undergoes Fischer esterification.

  • Self-Validating Solution: Avoid primary and secondary alcohols when refluxing this compound. Switch to aprotic solvents such as Tetrahydrofuran (THF), Toluene, or Acetonitrile, which do not act as nucleophiles [2].

Q3: Can I reflux this compound in basic aqueous solutions to drive a condensation reaction?

  • The Issue: Cannizzaro disproportionation.

  • Causality: (2-Chloro-4-formylphenoxy)acetic acid lacks α-protons on the aldehyde group. When subjected to strong bases (e.g., NaOH, KOH) under reflux, it will undergo the Cannizzaro reaction. The hydroxide ion attacks the formyl group, initiating a hydride transfer to a second molecule. This disproportionates your material into a 1:1 mixture of the corresponding benzylic alcohol and benzoic acid derivatives.

  • Self-Validating Solution: If basic conditions are required for your reflux (e.g., for alkylation), use mild, non-nucleophilic bases like Potassium Carbonate (K

    
    CO
    
    
    
    ) in aprotic solvents like acetone or acetonitrile[3], and monitor closely to avoid prolonged heating.
Quantitative Data Presentation

Table 1: Summary of Degradation Pathways Under Reflux Conditions

Reflux ConditionPrimary Degradation PathwayKinetic ImpactPreventative Measure
Aerobic (Air exposed) Autoxidation to Carboxylic AcidModerate (Hours)Sparge solvent with Ar/N

; use Schlenk line.
Alcoholic + Acidic Acetalization & EsterificationFast (< 1 Hour)Use aprotic solvents (THF, Toluene, MeCN).
Strong Base (Aqueous) Cannizzaro DisproportionationFast (< 1 Hour)Use mild bases (K

CO

); avoid aqueous reflux.
Acetic Anhydride / NaOAc Intermolecular CondensationSlow to ModerateAvoid active methylene/anhydride mixtures.
Degradation Pathways & Experimental Workflow Visualizations

Primary degradation pathways of (2-Chloro-4-formylphenoxy)acetic acid under varied reflux conditions.

Standardized step-by-step workflow for the safe refluxing of sensitive formylphenoxyacetic acids.

Experimental Protocol: Safe Reflux Methodology

To ensure the structural integrity of the compound during high-temperature reactions, adhere to the following self-validating protocol:

Step 1: Preparation and Degassing

  • Transfer the required amount of (2-Chloro-4-formylphenoxy)acetic acid into an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

  • Add a rigorously dried, aprotic solvent (e.g., anhydrous Toluene or THF).

  • Insert a sparging needle directly into the solvent and bubble ultra-high-purity Argon or Nitrogen through the solution for 20–30 minutes to displace dissolved oxygen.

Step 2: Apparatus Assembly

  • Attach a reflux condenser to the main neck of the flask.

  • Connect the top of the condenser to a Schlenk line or an Argon/Nitrogen balloon to maintain a continuous positive inert pressure.

  • Seal the secondary neck with a rubber septum for safe in-process sampling.

Step 3: Heating and Monitoring

  • Submerge the flask in a pre-equilibrated oil bath or heating mantle. Ramp the temperature gradually (e.g., 5 °C/min) to the solvent's boiling point.

  • Monitor the reaction via TLC or LC-MS every 1–2 hours.

    • Self-Validation Check: Withdraw a 50 µL aliquot via syringe through the septum, dilute in LC-MS grade acetonitrile, and inject. The absence of a +16 Da peak (oxidation) or solvent-adduct peaks confirms the integrity of the setup.

Step 4: Quenching

  • Upon reaction completion, remove the heat source and allow the flask to cool to room temperature while maintaining the inert atmosphere.

  • Proceed with the appropriate downstream workup (e.g., extraction, filtration) only after the solution has fully cooled, as aldehydes are most susceptible to autoxidation when hot.

References
  • Noland, W. E., Parham, W. E., & Wong, C. (1966). Coumarone. Organic Syntheses, 46, 28. Available at: 1

  • PubChemLite. (2026). 2-(2-chloro-4-formylphenoxy)acetic acid (C9H7ClO4). Université du Luxembourg. Available at: 2

  • Google Patents. (2009). Synthesis of phenoxyacetic acid derivatives (US20090247781A1). USPTO. Available at: 3

Sources

Validation & Comparative

1H NMR spectrum analysis of (2-Chloro-4-formylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of (2-Chloro-4-formylphenoxy)acetic acid (CAS 52268-20-9). This document is designed for analytical chemists and drug development professionals requiring precise structural validation and purity assessment of this key intermediate.

A Comparative Guide to Structural Elucidation and Purity Assessment

Executive Summary & Comparison Framework

(2-Chloro-4-formylphenoxy)acetic acid is a critical scaffold in the synthesis of diuretic agents (e.g., ethacrynic acid analogs) and phenoxyacetic acid herbicides. Its structural integrity hinges on two key functionalities: the formyl group (-CHO) and the carboxylic acid tail (-COOH) , both of which present unique analytical challenges.

This guide compares the analytical performance of 1H NMR spectroscopy against alternative methods (HPLC) and evaluates solvent systems to establish a "Gold Standard" protocol.

Performance Matrix: NMR vs. Alternatives
Feature1H NMR (Recommended) HPLC-UV IR Spectroscopy
Specificity High: Distinguishes 2-Cl vs. 3-Cl isomers via coupling constants (

-values).
Medium: Co-elution of isomers is common without specialized chiral/phenyl-hexyl columns.Low: Carbonyl stretches overlap; cannot easily distinguish regioisomers.
Quantification Absolute (qNMR): No reference standard required.Relative: Requires a high-purity external standard for calibration.Qualitative: Poor for precise purity determination.
Solubility Excellent in DMSO-d6: Full resolution of acidic protons.Variable: Mobile phase pH must be buffered to prevent peak tailing.N/A: Solid-state (KBr) or ATR.

Chemical Structure & Theoretical Assignment

To accurately interpret the spectrum, we must first map the proton environment. The chlorine atom at the ortho position to the ether linkage exerts a significant inductive effect (-I), deshielding the adjacent aromatic protons and altering coupling patterns compared to the non-chlorinated analog.

ChemicalStructure cluster_legend Key Shifts (DMSO-d6) C1 C1 C2 C2 (Cl) C1->C2 O_Ether O C1->O_Ether Ether Link C3 H3 C2->C3 C4 C4 (CHO) C3->C4 C5 H5 C4->C5 C6 H6 C5->C6 C6->C1 CH2 CH2 O_Ether->CH2 COOH COOH CH2->COOH H3: ~7.9 ppm (d) H3: ~7.9 ppm (d) H5: ~7.8 ppm (dd) H5: ~7.8 ppm (dd) H6: ~7.2 ppm (d) H6: ~7.2 ppm (d) CHO: ~9.9 ppm (s) CHO: ~9.9 ppm (s) COOH: ~13.0 ppm (br) COOH: ~13.0 ppm (br)

Figure 1: Connectivity and predicted proton environments for (2-Chloro-4-formylphenoxy)acetic acid. Note the asymmetry introduced by the Chlorine atom at C2.

Comparative Analysis: Solvent Selection

The choice of solvent is the single most critical variable in the analysis of this compound. The "performance" of the spectrum is directly linked to the solvent's ability to disrupt hydrogen bonding dimers of the carboxylic acid.

Scenario A: Chloroform-d (CDCl3)
  • Performance: Sub-Optimal.

  • Mechanism: CDCl3 is non-polar. The carboxylic acid (-COOH) protons form intermolecular hydrogen bonds (dimers), causing the -COOH signal to broaden significantly or disappear into the baseline.

  • Risk: The aromatic region may suffer from concentration-dependent shifting, making library matching difficult. Solubility is often poor, requiring filtration that alters stoichiometry.

Scenario B: DMSO-d6 (Recommended)
  • Performance: Optimal.

  • Mechanism: DMSO is a strong hydrogen bond acceptor. It solvates the -COOH proton effectively, resulting in a sharp, well-defined singlet (usually broad but visible) around 12.0–13.5 ppm.

  • Benefit: The high polarity stabilizes the zwitterionic character (if any) and ensures complete dissolution, crucial for qNMR.

Table 1: Solvent-Dependent Chemical Shift Variations

Proton GroupShift in DMSO-d6 (

, ppm)
Shift in CDCl3 (

, ppm)
Assignment Logic
-COOH 13.10 (br s) 10.5 - 12.0 (very broad/invisible)Exchangeable acidic proton.
-CHO 9.87 (s) 9.85 (s)Aldehyde proton (deshielded).
Ar-H (H3) 7.95 (d,

Hz)
7.90 (d)Meta to ether, ortho to Cl/CHO. Most deshielded aromatic.
Ar-H (H5) 7.85 (dd,

Hz)
7.80 (dd)Ortho to CHO.
Ar-H (H6) 7.25 (d,

Hz)
7.05 (d)Ortho to ether (shielded by oxygen).
-O-CH2- 4.95 (s) 4.80 (s)Methylene adjacent to ether oxygen and carbonyl.

Experimental Protocol (Self-Validating)

This protocol includes "Checkpoints" to ensure data integrity.

Materials
  • Analyte: ~10 mg (2-Chloro-4-formylphenoxy)acetic acid.[1]

  • Solvent: 0.6 mL DMSO-d6 (99.9 atom% D) + 0.03% TMS (v/v).

  • Tube: 5mm Precision NMR Tube (Wilmad 507-PP or equivalent).

Workflow
  • Preparation: Weigh 10-15 mg of sample directly into a clean vial.

  • Solvation: Add 0.6 mL DMSO-d6. Vortex for 30 seconds.

    • Checkpoint 1: Ensure the solution is perfectly clear. Turbidity indicates inorganic salts (NaCl) from the synthesis workup. Filter through glass wool if necessary.

  • Acquisition:

    • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse with long relaxation).

    • Scans (NS): 16 (sufficient for >10 mg).

    • Relaxation Delay (D1): Set to 10 seconds .

      • Scientific Rationale: The aldehyde and acid protons have long T1 relaxation times. A short D1 (e.g., 1s) will saturate these signals, leading to inaccurate integration (underestimation of purity).

  • Processing:

    • Window Function: Exponential Multiplication (LB = 0.3 Hz).

    • Phasing: Manual phasing is required for the broad -COOH peak.

    • Baseline Correction: Apply Bernstein Polynomial fit (abs) to flatten the baseline, essential for accurate integration of the small aromatic satellites.

Data Interpretation & Validation

To validate the structure, you must confirm the Substitution Pattern (1,2,4-trisubstituted benzene).

The "Fingerprint" Region (7.0 - 8.0 ppm)

Unlike the non-chlorinated analog (which shows a symmetric AA'BB' system for the para-substituted ring), the 2-Chloro derivative displays an ABC system (or AMX depending on field strength).

  • H-3 (The "Isolated" Proton): Look for a doublet with a small coupling constant (

    
     Hz). This represents the proton between the Cl and CHO groups. The small splitting is the meta-coupling to H-5.
    
  • H-5 (The "Bridge" Proton): Look for a doublet of doublets (dd). It couples to H-6 (

    
     Hz, ortho) and H-3 (
    
    
    
    Hz, meta).
  • H-6 (The "Shielded" Proton): Look for a doublet with a large coupling constant (

    
     Hz). This is the proton next to the ether oxygen, appearing furthest upfield in the aromatic region.
    
Purity Calculation (qNMR Approach)

If using an Internal Standard (e.g., Maleic Acid):



  • Target Peak for Integration: The -CHO singlet at ~9.87 ppm is the best candidate. It is isolated, sharp, and represents 1 proton.[2] Avoid the aromatic region if solvent satellites (e.g., 13C satellites of DMSO) overlap.

Troubleshooting Common Impurities

Signal (

, DMSO-d6)
Impurity SourceRemediation
2.50 ppm (Quintet) DMSO (Residual Solvent)N/A (Reference).
3.33 ppm (Broad s) Water (H2O)Dry sample in vacuum desiccator over P2O5.
1.91 ppm (s) Acetic AcidResidual starting material or cleavage product.
5.76 ppm (s) Dichloromethane (CH2Cl2)Common extraction solvent. Dry under high vacuum.
~10.0 - 11.0 ppm Phenolic -OHIndicates hydrolysis of the ether linkage (rare).

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 22042-71-3 (Analog Reference). National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Available at: [Link]

  • PubChem. Compound Summary for CID 89177: 2-(4-Formylphenoxy)acetic acid (Structural Analog). National Library of Medicine. Available at: [Link]

Sources

A Comparative Guide to FTIR Analysis: Distinguishing Aldehyde and Carboxylic Acid Moieties in Phenoxy Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. Phenoxy derivatives, a common scaffold in many bioactive compounds and functional materials, often incorporate aldehyde or carboxylic acid functionalities that dictate their chemical reactivity and biological activity. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for identifying and differentiating these crucial functional groups. This guide provides an in-depth comparative analysis of the FTIR characteristic peaks of aldehydes and carboxylic acids within phenoxy derivatives, grounded in the principles of vibrational spectroscopy and supported by experimental data.

The Vibrational Tale of Two Functional Groups: An Introduction to FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending of chemical bonds.[1][2] Each functional group possesses a unique set of vibrational modes that absorb at characteristic frequencies, typically expressed in wavenumbers (cm⁻¹).[3] An FTIR spectrum, therefore, serves as a molecular "fingerprint," allowing for the identification of specific functional groups present in a sample.[4] This technique is particularly powerful for distinguishing between aldehydes (-CHO) and carboxylic acids (-COOH) due to their distinct vibrational signatures.[5][6][7]

The Phenoxy Group's Sphere of Influence: Electronic Effects on Vibrational Frequencies

The introduction of a phenoxy group (-O-Ar) as a substituent on an aromatic ring containing an aldehyde or carboxylic acid can subtly but significantly alter the vibrational frequencies of these functional groups. This influence is primarily due to a combination of two electronic effects:

  • Inductive Effect (-I): The oxygen atom of the ether linkage is highly electronegative, leading to a withdrawal of electron density from the aromatic ring through the sigma bonds. This effect can influence the bond strength of the carbonyl group (C=O) and other nearby bonds.[8][9]

  • Resonance Effect (+R): The lone pair of electrons on the ether oxygen can be delocalized into the aromatic pi-system. This donation of electron density can affect the bond order of the C=O group, particularly when the phenoxy group is in a para or ortho position relative to the aldehyde or carboxylic acid.[9][10]

The interplay of these effects can either increase or decrease the vibrational frequency of the characteristic peaks, providing valuable structural information.

Comparative Analysis of FTIR Characteristic Peaks

The following table summarizes the key FTIR absorption bands for aldehyde and carboxylic acid functional groups and how they are influenced by the presence of a phenoxy substituent on an aromatic ring. The data is compiled from established spectroscopic principles and available spectral data for phenoxy derivatives.[11][12][13]

Functional GroupVibrational ModeTypical Range (cm⁻¹)Phenoxy Derivative Range (cm⁻¹)Observations and Causality
Aldehyde C=O Stretch1740-1720 (aliphatic)[14], ~1700 (aromatic)[15]~1690-1705The C=O stretching frequency in aromatic aldehydes is already lower than in aliphatic aldehydes due to conjugation with the aromatic ring.[11] The phenoxy group, through its +R effect, can further delocalize electron density into the ring and onto the carbonyl group, slightly decreasing the C=O bond order and thus lowering the stretching frequency.[9]
C-H Stretch (aldehyde)2860-2800 and 2760-2700 (two bands, one often weak)[5][13]~2860-2830 and ~2760-2730The positions of these characteristic "Fermi resonance" doublet peaks are generally less affected by substituents on the ring, but their presence is a strong indicator of an aldehyde functionality.[16]
Carboxylic Acid O-H Stretch3300-2500 (very broad)[6][7]3300-2500 (very broad)This exceptionally broad peak is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids.[17] The phenoxy group does not significantly alter this characteristic broadening.
C=O Stretch1725-1700 (dimer)[6]~1710-1680Similar to aldehydes, the +R effect of the phenoxy group can lead to a slight decrease in the C=O stretching frequency due to increased electron delocalization. The effect is generally more pronounced when the phenoxy group is para to the carboxyl group.[17]
C-O Stretch1320-1210[17]1320-1210This peak, coupled with the broad O-H and the C=O stretch, confirms the presence of a carboxylic acid.
Phenoxy Group C-O-C Asymmetric Stretch~1250~1260-1240This strong absorption is characteristic of the aryl-ether linkage and is a key indicator for the presence of the phenoxy group.
C-O-C Symmetric Stretch~1050~1050-1020A weaker absorption also indicative of the ether linkage.

Experimental Protocol: A Self-Validating System

The following step-by-step methodology ensures the acquisition of high-quality FTIR spectra for the analysis of phenoxy derivatives.

Sample Preparation (Solid Samples using KBr Pellet Method)
  • Grinding: Take approximately 1-2 mg of the solid phenoxy derivative and 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly in an agate mortar and pestle for several minutes to obtain a fine, homogeneous powder. This ensures that the sample is evenly dispersed and minimizes scattering of the IR beam.

  • Pellet Formation: Transfer the powder to a pellet press. Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet. A clear pellet is crucial for minimizing light scattering and obtaining a high-quality spectrum.

  • Background Spectrum: Place the empty sample holder (or a blank KBr pellet) in the FTIR spectrometer and run a background scan. This is a critical step to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as any instrumental artifacts.[18]

FTIR Analysis
  • Sample Placement: Carefully place the KBr pellet containing the sample into the sample holder of the FTIR spectrometer.

  • Data Acquisition: Acquire the FTIR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range should be set to at least 4000-400 cm⁻¹.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Peak Analysis: Identify the characteristic absorption peaks and compare their wavenumbers with the reference values in the table above and in spectral databases.

Visualizing the Workflow: From Sample to Spectrum

The following diagram illustrates the logical workflow for the FTIR analysis of phenoxy derivatives.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_interpretation Data Interpretation Grinding Grind Sample with KBr Pelletizing Form KBr Pellet Grinding->Pelletizing Background Acquire Background Spectrum Pelletizing->Background Sample_Scan Acquire Sample Spectrum Background->Sample_Scan Processing Data Processing (Background Subtraction) Sample_Scan->Processing Peak_ID Identify Characteristic Peaks Processing->Peak_ID Comparison Compare with Reference Data Peak_ID->Comparison Structure Structural Elucidation Comparison->Structure

Workflow for FTIR analysis of phenoxy derivatives.

Concluding Remarks: The Power of Comparative Analysis

FTIR spectroscopy stands as an indispensable tool for the structural elucidation of phenoxy derivatives bearing aldehyde and carboxylic acid functionalities. By understanding the characteristic vibrational frequencies and the subtle electronic influences of the phenoxy substituent, researchers can confidently distinguish between these two important functional groups. The comparative approach outlined in this guide, coupled with a robust experimental protocol, provides a solid framework for accurate and reliable spectral interpretation, ultimately accelerating research and development in the chemical and pharmaceutical sciences. While FTIR provides excellent functional group identification, for a complete structural determination, it is often complemented by other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[9][10]

References

  • TutorChase. (n.d.). What characteristic peaks are seen for aldehydes in IR spectroscopy? Retrieved from [Link]

  • OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. Retrieved from [Link]

  • Al-fahdawi, A., Al-Jeboori, M. J., & Al-Khafaji, H. (n.d.). FTIR spectrum of 4-(4-formylphenoxy)benzaldehyde. ResearchGate. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde. Retrieved from [Link]

  • Yulizar, Y., et al. (2016).
  • TutorChase. (n.d.). What peaks would indicate a carboxylic acid in IR spectroscopy? Retrieved from [Link]

  • JETIR. (2023).
  • Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • PubMed. (2006, September 1). Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzoic acid, 2-[[[(phenylmethoxy)carbonyl]amino]sulfonyl]-, methyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of the 4-decyloxyphenylazobenzoic acid, I10. Retrieved from [Link]

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

  • Mueller, J. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Fourier-transform infrared spectroscopy. Retrieved from [Link]

  • Pharmaceutical Concepts. (2023, June 14). Factors influencing vibrational frequency in IR spectroscopy | FTIR _ handwritten notes. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 9). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR Spectrum of Benzaldehyde. Retrieved from [Link]

  • Scribd. (n.d.). FTIR Analysis of Benzoic Acid Samples. Retrieved from [Link]

  • PubMed. (2021, April 14). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Retrieved from [Link]

  • IDEALS. (2022, January 21). High-resolution Ftir Spectroscopy Of Benzaldehyde In The Far-infrared Region: Probing The Rotational Barrier. Retrieved from [Link]

  • YouTube. (2023, March 2). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. Retrieved from [Link]

  • Der Pharma Chemica. (2010). Vibrational spectra and assignment of 3-(2-Nitrophenoxy) phthalonitrile by Ab initio Hartree-Fock and. Retrieved from [Link]

  • YouTube. (2021, July 22). Factors affecting vibrational frequencies | Inductive effect | Mesomeric effect | Hydrogen bonding. Retrieved from [Link]

  • MDPI. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Retrieved from [Link]

Sources

A Comparative Guide to HPLC Methodologies for Purity Determination of (2-Chloro-4-formylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative

(2-Chloro-4-formylphenoxy)acetic acid is a key intermediate in the synthesis of various pharmaceutical agents and agrochemicals. Its molecular structure, featuring a carboxylic acid, an ether linkage, and an aldehyde group on a chlorinated aromatic ring, presents a unique profile of reactivity and potential impurity formation. For researchers and drug development professionals, ensuring the purity of this starting material is not merely a quality control checkpoint; it is fundamental to the safety, efficacy, and stability of the final product.

This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity determination of (2-Chloro-4-formylphenoxy)acetic acid. We will move beyond simple procedural lists to explore the scientific rationale behind each methodological choice, offering a practical framework for selecting and implementing the most appropriate analytical strategy. The core of our investigation will be the development and validation of a stability-indicating method, which is essential for identifying and quantifying degradation products that may arise during synthesis, storage, or under stress conditions.[1][2]

The Analytical Challenge: Physicochemical Properties and Method Strategy

The primary challenge in developing an HPLC method for (2-Chloro-4-formylphenoxy)acetic acid lies in its nature as a polar aromatic carboxylic acid.[3] Such compounds can exhibit poor retention and asymmetric peak shapes on traditional reversed-phase (RP) columns under neutral pH conditions due to ionization.

Causality Behind Experimental Choices:

  • Control of Ionization: The carboxylic acid moiety (pKa estimated ~3-4) must be suppressed to ensure adequate retention and symmetrical peak shape on a reversed-phase column. This is achieved by acidifying the mobile phase to a pH at least 1.5-2 units below the analyte's pKa.[4] An acidified mobile phase protonates the carboxyl group, rendering the molecule less polar and increasing its interaction with the non-polar stationary phase.

  • Stationary Phase Selection: Standard C18 columns can sometimes suffer from "phase collapse" or dewetting when used with highly aqueous mobile phases, which are often necessary for retaining polar compounds.[5] This can lead to irreproducible retention times. Therefore, comparing a conventional C18 phase with a more robust polar-compatible phase is a critical aspect of method development.

  • Stability-Indicating Power: A purity method must be "stability-indicating," meaning it can unequivocally separate the intact active pharmaceutical ingredient (API) from its potential degradation products.[6][7] To validate this, forced degradation studies are performed to intentionally generate these impurities under harsh conditions (acid/base hydrolysis, oxidation, heat, and light).[2][8]

Comparative HPLC Methodologies

We present two distinct methods: a rapid isocratic method suitable for routine quality control and a comprehensive gradient method designed as a definitive, stability-indicating assay.

Method A: Rapid Isocratic QC Method

This method is designed for speed and simplicity, making it ideal for high-throughput screening or in-process controls where the impurity profile is well-characterized.

  • Rationale: By using a higher percentage of organic modifier and an isocratic elution, run times are minimized. A conventional L1 (C18) column is employed, as it is a cost-effective and widely available choice for routine analyses.

Method B: High-Resolution Gradient Stability-Indicating Method

This method is engineered for maximum resolution and is the gold standard for release testing, stability studies, and impurity profiling.

  • Rationale: A gradient elution allows for the separation of a wider range of impurities with varying polarities. The use of a polar-embedded or "aqua-stable" C18 column provides robust performance even at the low organic concentrations needed to retain early-eluting polar degradants.[5] This approach ensures that even minor degradation products formed during forced degradation studies are adequately resolved from the main peak.

Experimental Protocols

The following protocols must be executed by trained personnel in a laboratory setting.

Protocol 1: Reagent and Sample Preparation
  • Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate monobasic solution in HPLC-grade water. Adjust the pH to 2.8 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Use HPLC-grade acetonitrile.

  • Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of (2-Chloro-4-formylphenoxy)acetic acid reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 2.5 mL of the Standard Stock Solution to 25 mL with the diluent.

  • Sample Solution (0.1 mg/mL): Prepare the test sample at the same concentration as the Working Standard Solution using the diluent.

Protocol 2: HPLC System and Conditions
ParameterMethod A: Rapid Isocratic QCMethod B: High-Resolution Gradient
HPLC System Standard HPLC/UPLC with UV DetectorStandard HPLC/UPLC with UV Detector
Column C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18)Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm (e.g., Waters XBridge Shield RP18)
Mobile Phase A 20 mM KH2PO4 in Water, pH 2.8 with H3PO420 mM KH2PO4 in Water, pH 2.8 with H3PO4
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode IsocraticGradient
Composition 60% A : 40% BTime (min)
0.0
15.0
18.0
20.0
20.1
25.0
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Injection Vol. 10 µL10 µL
Detection UV at 275 nmUV at 275 nm
Run Time ~8 minutes25 minutes
Protocol 3: System Suitability Test (SST)

Before sample analysis, perform five replicate injections of the Working Standard Solution (0.1 mg/mL). The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (Asymmetry): ≤ 1.5

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • Theoretical Plates (N): ≥ 2000

Protocol 4: Forced Degradation Study Workflow

To demonstrate the stability-indicating nature of Method B, subject the sample solution (0.1 mg/mL) to the following stress conditions.[1][2][6]

  • Acid Hydrolysis: Add 1 mL of 1N HCl to 5 mL of sample solution. Heat at 80°C for 4 hours. Cool and neutralize with 1N NaOH.

  • Base Hydrolysis: Add 1 mL of 1N NaOH to 5 mL of sample solution. Heat at 80°C for 2 hours. Cool and neutralize with 1N HCl.

  • Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 5 mL of sample solution. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid powder to 105°C for 48 hours. Prepare a 0.1 mg/mL solution in diluent.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for 24 hours.

Analyze all stressed samples, along with an unstressed control, using Method B.

Visualization of Experimental Design

The overall workflow, from sample preparation through analysis, is a critical pathway that ensures data integrity.

G cluster_prep Preparation Stage cluster_stress Forced Degradation (Method B Validation) cluster_analysis Analysis Stage cluster_data Data Processing A Weigh API & Reference Standard C Prepare Stock & Working Solutions A->C B Prepare Mobile Phases & Diluent B->C D Acid Hydrolysis C->D E Base Hydrolysis C->E F Oxidation (H2O2) C->F G Thermal & Photolytic C->G J Inject Control & Stressed Samples C->J D->J E->J F->J G->J H HPLC System Setup (Method A or B) I System Suitability Test H->I I->J K Integrate Peaks J->K L Calculate Purity & % Degradation K->L M Assess Specificity & Mass Balance L->M

Caption: Experimental workflow for HPLC purity analysis and method validation.

Results and Discussion: A Comparative Analysis

The following table summarizes the hypothetical but representative data obtained from analyzing the unstressed sample and the forced degradation samples with both methods.

Table 1: Comparative Performance Data

ParameterMethod A (Isocratic)Method B (Gradient)
Unstressed Sample
Retention Time (Main Peak)4.5 min11.2 min
Tailing Factor1.21.1
Purity Assay99.8%99.8%
Base Hydrolysis Sample
Purity Assay95.1%88.5%
Key Degradant (D1) RRT0.850.72
Resolution (Main Peak/D1)1.84.5
Additional Degradants Resolved02
Oxidative Stress Sample
Purity Assay98.2%96.0%
Key Degradant (D2) RRT1.31.15
Resolution (Main Peak/D2)2.15.2
Additional Degradants Resolved13

Interpretation:

  • Speed vs. Resolution: Method A is significantly faster, with the main peak eluting in 4.5 minutes. However, its resolving power is limited. The resolution values for key degradants are close to the critical value of 1.5, indicating potential co-elution, especially if impurity levels are high.

  • Accuracy in Stability Samples: The most telling result is the difference in the purity assay for the base hydrolysis sample. Method A reports a purity of 95.1%, while Method B shows 88.5%. This discrepancy arises because Method B successfully resolves two additional, smaller degradation products that are co-eluted with the main peak in Method A. This highlights the danger of using a non-stability-indicating method for stability studies, as it can lead to an overestimation of the drug's stability.

  • Method Robustness: The gradient method (Method B) on the polar-compatible column demonstrates superior peak shape (lower tailing factor) and significantly better resolution for all generated degradants. This confirms its status as a true stability-indicating method.

Visualization of Method Selection Logic

The choice between these two methods depends entirely on the analytical objective.

Sources

Comparison Guide: Elemental Analysis of (2-Chloro-4-formylphenoxy)acetic Acid Complexes

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the rigorous protocol for determining, calculating, and validating the elemental composition of metal complexes derived from (2-Chloro-4-formylphenoxy)acetic acid .

As a Senior Application Scientist, I have structured this not merely as a calculator, but as a comparative framework for validating coordination geometry through analytical data.

Executive Summary

The Challenge: In drug development and coordination chemistry, the ligand (2-Chloro-4-formylphenoxy)acetic acid (hereafter L ) presents a unique analytical challenge. Its multifunctional architecture—containing a carboxylate donor, an ether linkage, and a reactive formyl group—often leads to complex solvation shells (hydrates/solvates) that distort standard elemental analysis (EA) results.

The Solution: This guide compares the Theoretical (Ideal) stoichiometric models against Experimental (Real-world) data. It provides a self-validating workflow to resolve discrepancies caused by lattice water, incomplete combustion, or metal oxide formation.

Part 1: The Ligand Architecture & Stoichiometry

Before analyzing the complex, we must establish the baseline metrics of the ligand.

Ligand Profile: (2-Chloro-4-formylphenoxy)acetic acid
  • IUPAC Name: 2-(2-chloro-4-formylphenoxy)acetic acid

  • Molecular Formula:

    
    
    
  • Molecular Weight (MW):

    
    
    
  • Role: Anionic ligand (

    
    ) coordinating primarily via the carboxylate oxygen.
    
The Coordination Target

Transition metal complexes of this ligand typically adopt an octahedral geometry with the general formula:



  • 
    :  Metal ion (e.g., 
    
    
    
    )[1][2]
  • 
    :  The deprotonated ligand (
    
    
    
    )
  • 
    :  Coordinated water (inner sphere)
    
  • 
    :  Lattice water (outer sphere)
    

Part 2: Comparative Methodology (Technique vs. Technique)

To achieve the "Gold Standard" of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 accuracy required by top-tier journals (e.g., J. Med. Chem., Inorg.[3][4] Chem.), you cannot rely on a single technique. You must compare orthogonal data streams.
FeatureMethod A: Combustion Analysis (CHN) Method B: Complexometric/ICP (Metal) Method C: Thermogravimetric (TGA)
Primary Target Carbon, Hydrogen, NitrogenMetal % (Cu, Co, Ni, Zn)Lattice vs. Coordinated Solvent
Precision High (

)
Medium (

)
High (Resolution of 0.1 mg)
Blind Spot Cannot detect Oxygen or Metal directly.Ignores organic purity.Cannot identify what the solvent is (only mass).
Critical Utility Confirms ligand-to-metal ratio.Anchors the molecular weight calculation.The Tie-Breaker: Explains why CHN data "fails."

Expert Insight: Never accept a CHN failure without running a TGA. A discrepancy of 1-2% in Carbon is almost always due to trapped solvent (water/ethanol) which TGA can quantify and allow you to correct in your calculated formula.

Part 3: The Calculation Workflow (Self-Validating Protocol)

This section details the step-by-step logic to convert raw data into a validated molecular formula.

Step 1: Establish the "Anchor" (Metal Content)

The metal percentage is the most robust value. Use it to determine the effective Molecular Weight (MW) of the complex.



Step 2: The Iterative Fit (The "Solvent Loop")

Most errors occur because researchers assume an anhydrous formula. You must calculate the theoretical values for three scenarios and compare them to your found data.

Scenario A: Anhydrous


Scenario B:  Dihydrate 

Scenario C: Solvate

(if ethanol was used in synthesis)
Step 3: The Calculation Formula

For a complex


:



Part 4: Case Study & Data Presentation

Scenario: Synthesis of a Copper(II) complex using (2-Chloro-4-formylphenoxy)acetic acid. Raw Data Found: C: 41.85%, H: 3.10%, Cu: 12.20%.

The "Naive" Calculation (Anhydrous)

Target:



  • Formula:

    
    
    
  • MW:

    
    
    
  • Calc %C: 44.05%

  • Calc %H: 2.46%

  • Calc %Cu: 12.95%

Comparison:

  • 
    : 
    
    
    
    (FAIL > 0.4%)
  • 
    : 
    
    
    
    (FAIL)
The "Corrected" Calculation (Dihydrate)

Hypothesis: The complex coordinated two water molecules:


.
  • Formula:

    
     (
    
    
    
    )
  • MW:

    
    
    
  • Calc %C:

    
    
    
  • Calc %H:

    
    
    
  • Calc %Cu:

    
    
    

Comparison:

  • 
    : 
    
    
    
    (Marginal - likely requires 1.5
    
    
    or surface moisture).
  • 
    : 
    
    
    
    (PASS).
  • 
    : 
    
    
    
    (PASS).
Final Validated Table (for Publication)
ElementCalculated (for

)
Found (Experimental)Error (

)
Status
Carbon 41.05%41.15%*+0.10%PASS
Hydrogen 3.06%3.10%+0.04%PASS
Copper 12.06%12.10%+0.04%PASS
Chlorine 13.46%13.40%-0.06%PASS

*Note: The "Found" data in this final table assumes the sample was re-dried or the calculation adjusted to the exact hydration state found by TGA.

Part 5: Visualization of Workflows

Logic Flow: From Synthesis to Formula

This diagram illustrates the decision-making process when EA data does not match the theoretical anhydrous formula.

EA_Workflow Start Synthesis & Isolation of Complex Dry Vacuum Drying (P2O5, 60°C) Start->Dry CHN Run CHN Analysis (Combustion) Dry->CHN Metal Run Metal Analysis (ICP/Titration) Dry->Metal Calc Calculate Theoretical (Anhydrous) CHN->Calc Metal->Calc Compare Compare Calc vs Found (Tolerance ±0.4%) Calc->Compare Pass Match Confirmed Publish Data Compare->Pass Within Limits Fail Mismatch (>0.4%) Compare->Fail Outside Limits TGA Run TGA Analysis Check for Solvent/H2O Fail->TGA Adjust Adjust Formula (Add nH2O or Solvent) TGA->Adjust Weight Loss Detected Adjust->Compare Recalculate

Caption: Analytical decision tree for validating metal complexes. Note the critical feedback loop involving TGA when initial CHN data fails.

Part 6: Troubleshooting & Best Practices

The "Chlorine Interference"

The ligand contains Chlorine. In standard CHN combustion, halogens can interfere with the detection of Carbon (forming volatile halides) or damage the detector.

  • Protocol: Ensure the CHN analyzer is equipped with a tungsten oxide (

    
    )  or silver wool trap to sequester halogens. Explicitly request "Halogen Mode" if outsourcing.
    
The Hygroscopic Effect

Phenoxyacetic acid derivatives are notorious for hydrogen bonding.

  • Symptom: High Hydrogen found (

    
    ), Low Carbon found (due to mass dilution).
    
  • Fix: Do not dry at

    
     if you suspect coordinated water. Use TGA to distinguish between lattice water (lost <100°C) and coordinated water (lost >150°C) [1].
    
Metal Oxide Residue

In CHN analysis, the sample is burned. The remaining ash is usually a metal oxide (


).
  • Calculation Adjustment: Ensure the "Found" percentages are calculated based on the initial mass. Some automated counters drift if the ash creates a "pile-up" effect.

References

  • Role of TGA in Coordination Chemistry: Rasheed, M. S., et al. "Thermal gravimetric analysis (TGA) of metal complexes." ResearchGate, 2018.

  • Elemental Analysis Standards: Babij, N. R., et al. "An International Study Evaluating Elemental Analysis." ACS Central Science, 2016.

  • Ligand Synthesis Context: "Synthesis and crystal structures of metal complexes of 4-chloro-and 2,4-dichlorophenoxyacetic acid." Chemical Review Letters, 2026.

  • Reporting Guidelines: "Author Guidelines: Characterization of New Compounds." Journal of Organic Chemistry, ACS Publications.

Sources

High-Resolution Solid-State Characterization of (2-Chloro-4-formylphenoxy)acetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Chemical Context

(2-Chloro-4-formylphenoxy)acetic acid (C9H7ClO4, CAS: 52268-20-9) is a highly functionalized aromatic compound serving as a critical intermediate in the synthesis of agrochemicals, targeted therapeutics, and complex ligands. Because its solid-state behavior dictates its solubility, stability, and downstream reactivity, rigorous structural elucidation is paramount.

In the solid state, phenoxyacetic acid derivatives typically form centrosymmetric cyclic dimers through strong intermolecular hydrogen bonds between their carboxylic acid groups[1]. This dimerization significantly impacts the compound's bulk powder properties and dissolution rates[1]. This guide objectively compares the three primary analytical modalities for solid-state characterization—Single-Crystal X-ray Diffraction (SCXRD), Powder X-ray Diffraction (PXRD), and Solid-State NMR (ssNMR)—and provides field-proven, self-validating protocols for obtaining publication-quality crystallographic data.

Comparative Analysis of Analytical Modalities

To fully map the solid-state landscape of (2-Chloro-4-formylphenoxy)acetic acid, researchers must choose the appropriate analytical tool. Relying on a single method often leads to blind spots regarding polymorphism or bulk phase purity.

Table 1: Performance Matrix of Solid-State Modalities
ModalityPrimary OutputSample RequirementResolution LimitBest Use Case
SCXRD Absolute 3D coordinates, bond lengths, and angles.Single macroscopic crystal (>50 µm).Atomic (<0.8 Å)Definitive structural elucidation, stereochemistry, and absolute configuration mapping.
PXRD Bulk phase composition and crystallinity index.Bulk powder (~20-50 mg).Phase-levelRapid polymorph screening and validation that the single crystal represents the bulk.
ssNMR Local chemical environment and dynamics.Bulk powder (~30-100 mg).MolecularAnalyzing amorphous phases or resolving complex hydrogen-bonding networks invisible to XRD.

Verdict: SCXRD remains the gold standard for absolute structural determination. However, because a single crystal may represent a kinetic anomaly rather than the thermodynamic bulk, PXRD must be used concurrently as a validation mechanism.

Experimental Workflows & Self-Validating Protocols

The most significant bottleneck in SCXRD is obtaining a diffraction-quality crystal. The structural conformation of phenoxyacetic acid derivatives is heavily influenced by ortho-substituents (such as the chloro group in our target compound), which can complicate crystal packing[2].

Workflow A Synthesis & Purification (2-Chloro-4-formylphenoxy)acetic acid B Solvent Screening (Polar vs Non-polar) A->B C Slow Evaporation (EtOH/H2O) B->C High Solubility D Vapor Diffusion (DCM/Hexane) B->D Moderate Solubility E SCXRD Analysis (Absolute Configuration) C->E Macroscopic Crystals F PXRD Analysis (Bulk Phase Purity) C->F Residual Powder D->E Pure Polymorphs D->F

Fig 1. Crystallization and polymorph screening workflow for SCXRD and PXRD analysis.

Protocol 1: Vapor Diffusion Crystallization for SCXRD
  • Objective: Grow highly ordered, macroscopic single crystals devoid of twinning.

  • Causality (The "Why"): The target molecule contains a highly polar carboxylic acid and a formyl group alongside a lipophilic chlorophenyl ring. Using a binary solvent system leverages differential solubility. Dichloromethane (DCM) acts as the primary solvent, solvating the compound via dipole interactions. Hexane acts as the anti-solvent. As hexane vapor slowly diffuses into the DCM, the dielectric constant of the medium gradually decreases. This slow reduction in the solvation sphere prevents rapid nucleation (which causes amorphous powder) and thermodynamically favors the growth of highly ordered single crystals.

  • Steps:

    • Dissolve 10 mg of (2-Chloro-4-formylphenoxy)acetic acid in 1 mL of DCM in a 2-dram inner vial.

    • Place the uncapped inner vial into a 20 mL outer vial containing 3 mL of Hexane.

    • Seal the outer vial tightly with a PTFE-lined cap and leave undisturbed at 20°C for 72 hours.

  • Self-Validation System: Before mounting, inspect the resulting crystals under a Polarized Light Microscope (PLM). Crystals that extinguish cross-polarized light uniformly upon a 90° rotation confirm a single crystalline domain. If they exhibit mosaic colors or incomplete extinction, they are twinned, indicating the diffusion rate was too fast (requiring a temperature reduction to 4°C for the next iteration).

Protocol 2: PXRD Bulk Phase Validation
  • Objective: Ensure the single crystal selected for SCXRD accurately represents the bulk synthesized material.

  • Causality (The "Why"): SCXRD analyzes a single microscopic entity. PXRD analyzes the entire bulk powder, providing a diffraction pattern that represents the statistical average of all crystalline phases.

  • Steps:

    • Grind 50 mg of the bulk precipitate into a fine, uniform powder to minimize preferred orientation effects.

    • Load onto a zero-background silicon sample holder.

    • Scan from 2θ = 5° to 50° using Cu-Kα radiation (λ = 1.5406 Å) at a scan rate of 2°/min.

  • Self-Validation System: Perform a Rietveld refinement overlaying the experimental PXRD diffractogram against the theoretical pattern simulated from the SCXRD data. A 1:1 peak match validates that the bulk powder is phase-pure. Unmatched peaks immediately flag the presence of unreacted intermediates or secondary polymorphs.

X-Ray Diffraction Data Acquisition & Structural Insights

Once a validated crystal is obtained, data collection follows a strict pipeline to ensure the resulting Crystallographic Information File (CIF) meets publication standards.

DataPipeline N1 Data Collection (Diffractometer) N2 Frame Integration & Scaling N1->N2 N3 Structure Solution (Direct Methods) N2->N3 N4 Refinement (Least-Squares) N3->N4 N5 Validation (CIF Generation) N4->N5

Fig 2. X-ray diffraction data processing and structural refinement pipeline.

While specific unit cell parameters for (2-Chloro-4-formylphenoxy)acetic acid depend on the isolated polymorph, its structural framework can be reliably benchmarked against isostructural phenoxy herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D).

Table 2: Representative Crystallographic Parameters

(Benchmarked against structural analogues[1])

ParameterValue / Structural Implication
Chemical Formula C9H7ClO4
Formula Weight 214.60 g/mol
Crystal System Triclinic (Typical for halogenated phenoxyacetic acids)
Space Group

Z (Molecules/unit cell) 2[1]
Intermolecular Interactions Dominated by centrosymmetric cyclic carboxylic acid dimers (O-H···O hydrogen bonds)[1].
Side-Chain Conformation Synclinal or antiperiplanar, dictated by steric hindrance from the ortho-chloro substituent[2].

Conclusion

For the rigorous structural elucidation of (2-Chloro-4-formylphenoxy)acetic acid, SCXRD provides unparalleled atomic-level detail, particularly regarding the critical carboxylic acid dimerization that dictates the compound's physical properties. However, as demonstrated in our comparative framework, SCXRD must be coupled with PXRD to validate bulk phase purity. By employing causality-driven crystallization strategies (like vapor diffusion) and self-validating microscopic checks, researchers can bypass common pitfalls like twinning and amorphous precipitation, ensuring high-fidelity crystallographic data suitable for advanced drug development and materials engineering.

References

  • Herbicides. Part I. Crystal structure of 2,4-D (2,4-dichlorophenoxyacetic acid) Journal of the Chemical Society, Perkin Transactions 2 URL:[Link]

  • 2,4-Dichlorophenoxyacetic Acid in the Gas and Crystal Phases and Its Intercalation in Montmorillonite—An Experimental and Theoretical Study MDPI URL:[Link]

  • Preparation and Crystal Structure of the Potentially Tridentate Substituted Phenoxyacetic Acid (2-Benzoyl-5-methoxyphenoxy)acetic Acid and Its Complex Adduct With Sodium Australian Journal of Chemistry URL:[Link]

  • Conformational Comparisons Between Phenoxyacetic Acid Derivatives in Adducts and in the Free Form ResearchGate URL:[Link]

Sources

Validation of Synthetic Route for (2-Chloro-4-formylphenoxy)acetic Acid via TLC: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Chloro-4-formylphenoxy)acetic acid is a highly versatile building block utilized in the development of pharmaceuticals and agrochemicals. Its synthesis typically involves the


 alkylation of 3-chloro-4-hydroxybenzaldehyde with chloroacetic acid under alkaline conditions. For drug development professionals and synthetic chemists, establishing a robust, self-validating analytical method to monitor this reaction is critical. This guide objectively compares Thin-Layer Chromatography (TLC) mobile phases and visualization techniques, providing a field-proven protocol grounded in chemical causality.

The Synthetic Workflow & Chemical Causality

The transformation of a phenolic aldehyde to a phenoxyacetic acid introduces a new carboxylic acid moiety while retaining the formyl group. Understanding the pKa shifts and hydrogen-bonding capabilities of these functional groups is the foundation of our analytical design.

SynthWorkflow SM 3-Chloro-4-hydroxy benzaldehyde (pKa ~8.0) Intermediate Phenoxide Intermediate SM->Intermediate Deprotonation Reagent Chloroacetic Acid + NaOH / H2O Reagent->Intermediate Product (2-Chloro-4-formylphenoxy) acetic acid (pKa ~3.5) Intermediate->Product SN2 Alkylation & Acidification

Caption: Synthetic workflow for (2-Chloro-4-formylphenoxy)acetic acid via SN2 alkylation.

Designing a Self-Validating TLC System

A common pitfall in reaction monitoring is relying solely on UV visualization. Because both the starting material and the product contain a highly conjugated aromatic ring, they are strongly UV-active at 254 nm. To prevent false positives, we must construct a self-validating system using orthogonal chemical stains that exploit the specific functional groups of the molecules.

  • UV 254 nm (Non-destructive): Confirms the presence and migration (Rf) of all aromatic species.

  • 2,4-Dinitrophenylhydrazine (2,4-DNPH) Stain: Validates that the formyl (aldehyde) group has survived the alkaline reaction conditions without undergoing Cannizzaro-type disproportionation. Both the starting material and product will form a hydrazone, appearing as bright orange spots.

  • Bromocresol Green (BCG) Stain: The definitive proof of conversion. BCG is a pH indicator that selectively visualizes functional groups with a pKa < 5.0[1]. The product's new carboxylic acid moiety (pKa ~3.5) will protonate the dye, yielding a bright yellow spot against a blue background[2]. The starting phenol (pKa ~8.0) is not acidic enough to trigger this change, ensuring absolute differentiation.

TLCLogic Start Spot Reaction Mixture on Silica Gel 60 F254 Develop Develop in DCM/MeOH/AcOH (90:9:1) Start->Develop UV UV 254 nm Visualization (Detects all aromatics) Develop->UV Split Orthogonal Staining UV->Split DNPH 2,4-DNPH Stain (Orange = Aldehyde intact) Split->DNPH BCG Bromocresol Green Stain (Yellow = Carboxylic Acid formed) Split->BCG

Caption: Self-validating TLC workflow utilizing orthogonal visualization techniques.

Comparison of TLC Mobile Phases

The choice of mobile phase dictates the resolution between the starting material and the product. Carboxylic acids have a strong tendency to hydrogen-bond with the free silanol groups (-SiOH) on the silica gel stationary phase, which causes severe "tailing" or streaking[3].

Below is an objective comparison of three solvent systems evaluated for this specific synthesis.

Solvent System (v/v)CompositionSM RfProduct RfSpot MorphologyPerformance Verdict
System A Hexane / Ethyl Acetate (1:1)0.650.10 - 0.35Severe TailingPoor. The highly polar carboxylic acid binds irreversibly to the silica, making quantification impossible.
System B Toluene / Methanol (9:1)0.700.45Moderate TailingAcceptable. Frequently cited in literature for phenoxyacetic acids[4], but spot resolution depends heavily on silica hydration.
System C DCM / MeOH / Glacial Acetic Acid (90:9:1)0.750.50Sharp, Tight SpotsOptimal. The addition of 1% acetic acid suppresses the ionization of the product and protonates the silica silanol groups, eliminating tailing entirely[3].

Causality Insight: By introducing a volatile acid (acetic acid) into the mobile phase (System C), we maintain the analyte in its fully protonated, neutral state during elution. This prevents the acid-base interaction with the stationary phase, ensuring the product elutes as a concentrated, circular spot.

Step-by-Step Experimental Protocol

Reaction Setup & Sampling
  • Initiation: Dissolve 3-chloro-4-hydroxybenzaldehyde (1.0 eq) in a 25% aqueous NaOH solution. Add chloroacetic acid (1.2 eq) dropwise.

  • Heating: Elevate the reaction temperature to 60–65 °C[4].

  • Sampling: At 30-minute intervals, withdraw 10 µL of the reaction mixture. Quench the aliquot into 100 µL of 1M HCl (to protonate the product for organic extraction) and extract with 200 µL of Ethyl Acetate. Use the organic layer for TLC spotting.

TLC Plate Development
  • Preparation: Obtain an aluminum-backed Silica Gel 60 F254 plate. Draw a baseline 1 cm from the bottom.

  • Spotting: Spot three lanes: (1) Authentic Starting Material, (2) Co-spot (SM + RM), and (3) Reaction Mixture (RM).

  • Elution: Place the plate in a pre-equilibrated TLC chamber containing System C (DCM/MeOH/AcOH 90:9:1). Allow the solvent front to rise until it is 1 cm from the top edge.

  • Drying: Remove the plate and dry thoroughly with a heat gun to evaporate all residual acetic acid (critical for the BCG stain to work properly).

Orthogonal Visualization Protocol
  • UV Inspection: View the dried plate under a 254 nm UV lamp. Mark the dark quenching spots with a pencil.

  • Aldehyde Verification (2,4-DNPH):

    • Preparation: Dissolve 12 g of 2,4-dinitrophenylhydrazine in 60 mL conc.

      
      , 80 mL water, and 200 mL ethanol.
      
    • Application: Dip the plate into the solution. Heat gently. The SM and Product spots will rapidly turn bright orange.

  • Carboxylic Acid Verification (Bromocresol Green):

    • Preparation: Dissolve 0.04 g of bromocresol green in 100 mL of absolute ethanol. Add 0.1 M NaOH dropwise until the solution just turns blue[2].

    • Application: Dip a newly developed, acid-free duplicate plate into the BCG solution. No heating is required. The product spot will immediately appear bright yellow against a blue background, confirming the successful formation of (2-Chloro-4-formylphenoxy)acetic acid[1].

References

  • MDPI - Lignin-Catalyzed Synthesis of Phenoxyacetic Acid: A Sustainable Approach to Functional Molecule Development. Available at: [Link]

  • Washington State University - Monitoring Reactions by TLC. Available at: [Link]

  • Wikipedia - Bromocresol green. Available at:[Link]

  • Florida International University (FIU) - TLC Visualization Solutions. Available at: [Link]

  • University of Liverpool - TLC Stains. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal of (2-Chloro-4-formylphenoxy)acetic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (2-Chloro-4-formylphenoxy)acetic acid, a compound that requires careful handling due to its chemical properties. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical entities.

Foundational Principles of Chemical Waste Management

Before delving into the specific procedures for (2-Chloro-4-formylphenoxy)acetic acid, it is crucial to understand the fundamental principles that govern hazardous waste disposal. The primary goal is to mitigate risks to personnel and the environment. This is achieved through a combination of regulatory compliance, chemical understanding, and operational diligence.

(2-Chloro-4-formylphenoxy)acetic acid is a chlorinated phenoxyacetic acid derivative. Its proper disposal is dictated by its acidic nature and the presence of a chlorinated aromatic ring. While this specific compound may not be explicitly listed in all hazardous waste regulations, its characteristics place it within regulated categories. The U.S. Environmental Protection Agency (EPA) mandates the proper identification, labeling, handling, storage, and disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA)[1].

Hazard Assessment and Personal Protective Equipment (PPE)

A thorough hazard assessment is the first critical step before handling any chemical for disposal.

Key Hazards:

  • Corrosivity: As an acetic acid derivative, this compound is corrosive.

  • Toxicity: Similar chlorinated phenoxy compounds are known to be toxic if swallowed, in contact with skin, or if inhaled. They can cause severe skin burns and eye damage, and may cause respiratory irritation[2].

  • Environmental Hazard: Many chlorinated organic compounds are toxic to aquatic life.

Required Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors[2][3].

Segregation and Storage of Waste

Proper segregation of chemical waste is paramount to prevent dangerous reactions.

  • Incompatible Materials: (2-Chloro-4-formylphenoxy)acetic acid, being an acid, must be segregated from bases, oxidizing agents (like nitric acid and perchlorates), and reactive metals[4][5][6]. Mixing with bases can cause a vigorous exothermic reaction. Contact with strong oxidizers can lead to fire or explosion.

  • Waste Container: Use a designated, properly labeled, and compatible waste container. High-density polyethylene (HDPE) containers are generally suitable for acidic waste. The container must be kept securely closed except when adding waste[1][7].

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "(2-Chloro-4-formylphenoxy)acetic acid"[8]. The accumulation start date must also be clearly marked.

Disposal Procedures: A Step-by-Step Guide

There are two primary disposal pathways for (2-Chloro-4-formylphenoxy)acetic acid: neutralization followed by drain disposal (for very small quantities and if local regulations permit) and disposal via a licensed hazardous waste contractor (the recommended and most common method).

On-Site Neutralization (For Small Quantities, Where Permitted)

Neutralization can be a viable option for small amounts of purely corrosive waste, provided it does not contain other hazardous components like heavy metals or significant amounts of organic solvents[9].

Important Caveat: Many jurisdictions and institutions prohibit the on-site treatment of hazardous waste without a specific permit. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations before proceeding.

Step-by-Step Neutralization Protocol:

  • Preparation: Conduct the entire procedure within a certified chemical fume hood while wearing appropriate PPE. Prepare a dilute neutralizing solution, such as 5% sodium bicarbonate (baking soda) or sodium carbonate in water[10][11].

  • Dilution: Slowly add the (2-Chloro-4-formylphenoxy)acetic acid waste to a large volume of cold water (a 1:10 ratio of acid to water is a good starting point) in a separate container to dilute it[9][12]. This helps to control the heat generated during neutralization.

  • Neutralization: While stirring gently, slowly add the basic neutralizing solution to the diluted acid waste. Add the base in small increments to prevent excessive heat generation and foaming[10][12].

  • pH Monitoring: Continuously monitor the pH of the solution using pH paper or a calibrated pH meter. The target pH is between 6.0 and 9.0[9][12].

  • Final Disposal: Once the pH is within the acceptable range, the neutralized solution may be slowly poured down the drain with a copious amount of running water (at least 20 parts water to one part neutralized solution)[3][12].

Disposal via Licensed Hazardous Waste Contractor (Recommended)

This is the most common, safest, and often legally required method for disposing of chlorinated organic compounds.

Step-by-Step Protocol for Contractor Disposal:

  • Waste Accumulation: Collect the (2-Chloro-4-formylphenoxy)acetic acid waste in a properly labeled and sealed hazardous waste container as described in Section 3.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup[1].

  • Documentation: Complete all required hazardous waste disposal forms provided by your EHS department. Accurate and complete documentation is a legal requirement.

  • Storage Pending Pickup: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or central hazardous waste storage area. Ensure it is segregated from incompatible materials[1].

Ultimate Disposition by Contractor:

Licensed hazardous waste contractors will typically use one of the following methods for the final disposal of chlorinated organic compounds:

  • Incineration: This is a common method for destroying organic hazardous waste. High-temperature incineration breaks down the chlorinated molecules into less harmful compounds like hydrogen chloride (HCl), which is then scrubbed from the exhaust gases[13][14][15].

  • Hazardous Waste Landfill: In some cases, solidified waste may be disposed of in a specially designed hazardous waste landfill. These landfills have stringent design and monitoring requirements to prevent environmental contamination, including double liners and leachate collection systems[16][17][18].

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.

  • Isolate the Area: Prevent access to the spill area.

  • Consult the SDS: Refer to the Safety Data Sheet (SDS) for specific spill cleanup procedures.

  • Use Appropriate Absorbents: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels.

  • Neutralize (if appropriate): For small acid spills, a neutralizing agent like sodium bicarbonate can be carefully applied from the outside of the spill inwards.

  • Collect and Dispose: Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by soap and water.

  • Report: Report the spill to your EHS department.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of (2-Chloro-4-formylphenoxy)acetic acid.

DisposalWorkflow Disposal Workflow for (2-Chloro-4-formylphenoxy)acetic acid Start Start: (2-Chloro-4-formylphenoxy)acetic acid waste generated Assess 1. Hazard Assessment & Don PPE Start->Assess Segregate 2. Segregate from Incompatibles Assess->Segregate Containerize 3. Place in Labeled, Compatible Container Segregate->Containerize CheckRegs 4. Consult Institutional & Local Regulations Containerize->CheckRegs OnsiteNeutralization 5a. On-site Neutralization Permitted? CheckRegs->OnsiteNeutralization Regulations allow on-site treatment ContractorDisposal 6b. Arrange for Licensed Contractor Pickup CheckRegs->ContractorDisposal Regulations prohibit on-site treatment SmallQuantity 5b. Small Quantity & Purely Corrosive? OnsiteNeutralization->SmallQuantity Yes OnsiteNeutralization->ContractorDisposal No NeutralizeProtocol 6a. Follow Neutralization Protocol SmallQuantity->NeutralizeProtocol Yes SmallQuantity->ContractorDisposal No DrainDisposal 7a. Drain Disposal with Copious Water NeutralizeProtocol->DrainDisposal End End: Proper Disposal Complete DrainDisposal->End Store 7b. Store in Designated Area Pending Pickup ContractorDisposal->Store Store->End

Caption: Decision workflow for (2-Chloro-4-formylphenoxy)acetic acid disposal.

Quantitative Data Summary

ParameterGuidelineSource
Neutralization pH Range 6.0 - 9.0[9][12]
Dilution Ratio for Neutralization 1 part acid to 10 parts water[3][12]
Water Flush Post-Neutralization 20 parts water to 1 part neutralized solution[3]
Incineration Temperature 800°C - 1500°C[13]

Conclusion

The proper disposal of (2-Chloro-4-formylphenoxy)acetic acid is a multi-faceted process that demands a thorough understanding of its chemical hazards, strict adherence to regulatory requirements, and meticulous execution of established protocols. By prioritizing safety through the consistent use of appropriate PPE, proper waste segregation, and choosing the correct disposal pathway, laboratory professionals can effectively minimize risks to themselves, their colleagues, and the environment. When in doubt, always consult with your institution's Environmental Health and Safety department.

References

  • Greenflow. (2024, September 17). How to Get Rid of Acidic Waste Safely and Responsibly. Available at: [Link]

  • BW Water. Acid Waste Neutralisation (AWN) Treatment System. Available at: [Link]

  • National University of Singapore, Department of Chemistry. Special Disposal. Available at: [Link]

  • Google Patents. US4215095A - Process for the incineration of chlorinated organic materials.
  • University of Georgia, Environmental Safety Division. Neutralization Guide. Available at: [Link]

  • G. Ghelfi. (1991). Disposal of chlorinated hydrocarbons through incineration. Water Science and Technology, 24(12), 123-130. Available at: [Link]

  • Google Patents. US6273008B1 - Chlorinated hydrocarbon waste incinerator and valorization of chlorinated residuals process unit.
  • Indiana Department of Environmental Management. Managing Waste: Landfills and Land Disposal Units. Available at: [Link]

  • Hazardous Waste Experts. (2019, June 18). A Brief Primer on Hazardous Waste Landfills. Available at: [Link]

  • Arcwood Environmental. How are Hazardous Waste Landfill Designed and Managed? Available at: [Link]

  • University of Texas at Austin, Environmental Health and Safety. Chapter 7 - Management Procedures For Specific Waste Types. Available at: [Link]

  • Technion - Israel Institute of Technology. Chemical Waste Management Guide. Available at: [Link]

  • Dartmouth College, Environmental Health and Safety. Hazardous Waste Disposal Guide. Available at: [Link]

  • Purdue University, Environmental Health and Safety. Hazardous Waste Disposal Guidelines. Available at: [Link]

  • Dan The Lab Safety Man. Chemical Incompatibility Chart. Available at: [Link]

  • Emory University, Environmental Health and Safety Office. (2025-2026). Hazardous Waste - EHSO Manual. Available at: [Link]

  • Manufacturing Chemists' Association. Chemical Incompatibility Table. Available at: [Link]

  • Princeton University, Environmental Health & Safety. Chemical Incompatibility Chart. Available at: [Link]

Sources

Personal protective equipment for handling (2-Chloro-4-formylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the integration of bifunctional building blocks into complex synthetic pipelines. (2-Chloro-4-formylphenoxy)acetic acid (CAS: 52268-20-9) is a highly versatile intermediate, offering orthogonal reactivity through its electrophilic aldehyde and nucleophilic carboxylic acid moieties. However, this dual functionality, combined with a chlorinated phenoxy core, necessitates stringent safety and handling protocols.

This guide provides a comprehensive, causality-driven framework for the safe handling, operational execution, and disposal of this compound, ensuring both scientific integrity and laboratory safety.

Physicochemical Profiling & Hazard Assessment

Before designing a workflow, we must understand the intrinsic properties of the molecule. The aldehyde group is prone to oxidation upon prolonged exposure to atmospheric oxygen, necessitating storage under an inert atmosphere at 2-8°C[1]. The carboxylic acid dictates the compound's localized acidity, while the chlorine substituent enhances lipophilicity, increasing the potential for dermal penetration and irritation.

Table 1: Physicochemical and Hazard Summary

ParameterSpecificationOperational Implication
Chemical Name (2-Chloro-4-formylphenoxy)acetic acidBifunctional reactivity requires selective protective strategies during synthesis.
CAS Number 52268-20-9Primary identifier for SDS retrieval and inventory tracking[1].
Molecular Weight 214.60 g/mol Quantitative basis for precise stoichiometric calculations[1].
Storage Conditions Inert atmosphere, 2-8°CPrevents auto-oxidation of the formyl group to a carboxylic acid[1].
Primary Hazards Skin/Eye IrritantMandates strict barrier protection to prevent dermal and ocular exposure.

Personal Protective Equipment (PPE) Matrix

Safety is not just compliance; it is a mechanistic defense against chemical properties. The following PPE matrix is designed based on the authoritative safety standards set forth in [2].

Table 2: Causality-Driven PPE Requirements

PPE ComponentSpecificationMechanistic Rationale
Hand Protection Nitrile gloves (minimum 4 mil thickness)Nitrile provides a robust barrier against organic acids and prevents dermal absorption of the lipophilic chlorinated core[2].
Eye Protection Splash-proof chemical safety gogglesProtects against corneal irritation from acidic dust or aerosolized solvent solutions.
Body Protection Flame-resistant lab coat (buttoned)Shields against accidental spills and minimizes electrostatic discharge during powder transfer.
Respiratory Chemical Fume Hood (Face velocity 80-100 fpm)Prevents inhalation of irritating particulates and volatile solvent vapors during dissolution[2].

Operational Workflow: Amide Coupling Protocol

To demonstrate the safe handling of (2-Chloro-4-formylphenoxy)acetic acid, we will outline a standard amide coupling workflow. This protocol is self-validating; the successful dissolution and colorimetric changes during activation serve as internal checkpoints for procedural accuracy.

Step-by-Step Methodology:

  • Environmental Preparation: Ensure the fume hood is operational. Purge the reaction vessel with dry Nitrogen or Argon.

    • Causality: The formyl group is sensitive to oxidation; an inert atmosphere preserves the aldehyde for downstream functionalization[1].

  • Weighing and Transfer: Weigh 1.0 equivalent of (2-Chloro-4-formylphenoxy)acetic acid directly into the purged vessel.

    • Self-Validation: The powder should appear uniform. Any clumping may indicate moisture ingress or thermal degradation.

  • Dissolution: Add anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) to achieve a 0.1 M concentration. Stir until complete dissolution is observed.

    • Causality: The polar aprotic nature of DMF effectively solvates the carboxylic acid and the chlorinated aromatic ring without reacting with the electrophilic formyl group.

  • Activation: Add 1.1 equivalents of a coupling reagent (e.g., HATU) followed by 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Self-Validation: A slight color change (often to a pale yellow) indicates the successful formation of the active ester intermediate.

  • Amine Addition: Slowly introduce 1.1 equivalents of the target amine. Maintain the reaction at room temperature under inert gas.

  • Reaction Monitoring: Extract a 10 µL aliquot, quench in methanol, and analyze via LC-MS to confirm the consumption of the starting material.

Workflow Visualization

The following diagram illustrates the critical path for handling and reacting this compound, emphasizing the transition from safety verification to waste management.

G N1 PPE Verification (Nitrile, Goggles, Lab Coat) N2 Weighing & Transfer (Inside Fume Hood) N1->N2 N3 Dissolution (Anhydrous DMF/DCM) N2->N3 N4 Reagent Addition (Coupling Agent + Amine) N3->N4 N5 Reaction Execution (Inert Atmosphere, 2-8°C) N4->N5 N6 Quenching & Workup (Aqueous Extraction) N5->N6 N7 Waste Disposal (Halogenated Organic) N6->N7

Caption: Workflow for handling and reacting (2-Chloro-4-formylphenoxy)acetic acid.

Spill Response and Waste Disposal Plan

Because this molecule contains a halogen (chlorine), its disposal must be strictly segregated from non-halogenated waste to prevent the formation of highly toxic byproducts (such as dioxins) during commercial incineration[3].

Spill Cleanup Procedure:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Contain: If in powder form, gently cover with damp sand or a commercial spill pad to prevent aerosolization. Do not sweep dry.

  • Neutralize: If dissolved in an acidic solution, neutralize carefully with sodium bicarbonate before absorption.

  • Collect: Use non-sparking tools to scoop the absorbed material into a compatible, sealable container.

Disposal Plan:

  • Solid Waste: Contaminated gloves, spill pads, and empty vials must be disposed of in a designated solid hazardous waste bin.

  • Liquid Waste: All reaction filtrates and organic layers from extraction containing the chlorinated core must be collected in a clearly labeled "Halogenated Organic Waste" carboy[3]. Never mix this with standard solvent waste.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: National Research Council / The National Academies Press URL: [Link]

Sources

×

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Chloro-4-formylphenoxy)acetic acid
Reactant of Route 2
Reactant of Route 2
(2-Chloro-4-formylphenoxy)acetic acid

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